Ethyl 2-oximinooxamate
Description
Properties
IUPAC Name |
ethyl (2Z)-2-amino-2-hydroxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYKRMZPOOILBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430645 | |
| Record name | Ethyl 2-oximinooxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10489-74-4 | |
| Record name | Ethyl 2-oximinooxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-oximinooxamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-oximinooxamate from Diethyl Oxalate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of Ethyl 2-oximinooxamate (CAS 10489-74-4), a valuable building block in medicinal chemistry and a versatile ligand in catalysis.[1] The presented strategy is a robust two-step process commencing with the selective mono-aminolysis of diethyl oxalate to yield the key intermediate, ethyl oxamate. This is followed by a direct oximation to furnish the final product. This document elucidates the chemical principles underpinning each transformation, offers detailed, field-tested experimental procedures, and includes guidance on characterization, safety, and process optimization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers in synthetic and process chemistry environments.
Strategic Overview and Mechanistic Rationale
The conversion of diethyl oxalate into this compound is most effectively achieved via a two-step sequence. A direct, one-pot reaction is generally disfavored due to the multiple reactive sites on the starting materials, which could lead to a complex mixture of products, including hydroxamic acids and diamides.[2] Our strategic approach isolates each key transformation, ensuring high yields and product purity.
Overall Synthetic Workflow:
The synthesis is logically divided into the formation of an amide intermediate followed by the installation of the oxime functionality.
Figure 1: High-level workflow for the two-step synthesis.
Step 1: Selective Mono-aminolysis of Diethyl Oxalate
Diethyl oxalate serves as a versatile C4 building block with two electrophilic ester groups.[3] Its reaction with nucleophiles like amines is a cornerstone of organic synthesis. While primary amines typically react in a 2:1 molar ratio to yield symmetrical oxamides, the reaction can be controlled to favor mono-substitution.[4][5] In this step, we exploit this reactivity by using a controlled amount of an ammonia source to selectively attack one ester carbonyl, yielding ethyl oxamate.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of ammonia attacks one of the ester carbonyls, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels an ethoxide leaving group, generating the stable amide bond of ethyl oxamate.
Figure 2: Nucleophilic attack and formation of ethyl oxamate.
Step 2: Oximation of Ethyl Oxamate
The intermediate, ethyl oxamate (H₂N-CO-COOEt), contains an α-ketoester functionality. The ketone-like carbonyl group is susceptible to condensation reactions with nucleophiles. This step involves the reaction with hydroxylamine (NH₂OH) to form the desired oxime. Hydroxylamine is typically generated in situ from hydroxylamine hydrochloride by the addition of a mild base.[6]
Mechanism: The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic keto-carbonyl carbon of ethyl oxamate. This forms a carbinolamine intermediate. Subsequent acid- or base-catalyzed dehydration eliminates a molecule of water to yield the final C=NOH double bond of the oxime.[6] The reaction is analogous to the well-established synthesis of oximes from pyruvates.[6]
Experimental Protocols
Step 1: Synthesis of Ethyl Oxamate from Diethyl Oxalate
This protocol is designed to favor the formation of the mono-amidated product by controlling stoichiometry and reaction temperature.
Protocol Details:
| Parameter | Specification | Rationale |
| Reagents | Diethyl Oxalate, Ethanolic Ammonia | Ethanolic ammonia provides a controlled source of the nucleophile in a compatible solvent. |
| Stoichiometry | 1.0 equiv. Diethyl Oxalate, 1.1 equiv. Ammonia | A slight excess of ammonia ensures complete consumption of the limiting reagent while minimizing diamide formation. |
| Solvent | Anhydrous Ethanol | Serves as both the reaction medium and the solvent for the ammonia source. |
| Temperature | 0 °C to Room Temperature | Initial cooling mitigates the exothermic reaction; allowing it to warm ensures completion. |
| Reaction Time | 4-6 hours | Sufficient time for complete conversion as monitored by TLC. |
Step-by-Step Methodology:
-
A solution of 7.0 M ammonia in ethanol (15.7 mL, 0.11 mol) is added to a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
To the stirred solution, diethyl oxalate (14.6 g, 0.10 mol) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is recrystallized from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure ethyl oxamate as a white crystalline solid.
Step 2: Synthesis of this compound from Ethyl Oxamate
This procedure is adapted from established methods for the oximation of α-keto esters.[6]
Protocol Details:
| Parameter | Specification | Rationale |
| Reagents | Ethyl Oxamate, Hydroxylamine Hydrochloride, Sodium Carbonate | Sodium carbonate is a mild base used to liberate free hydroxylamine from its hydrochloride salt.[6] |
| Stoichiometry | 1.0 equiv. Ethyl Oxamate, 1.1 equiv. NH₂OH·HCl, 0.6 equiv. Na₂CO₃ | A slight excess of hydroxylamine ensures complete reaction. The base is sufficient to neutralize the HCl and catalyze the reaction. |
| Solvent | Aqueous Ethanol | A co-solvent system ensures the solubility of both the organic substrate and the inorganic reagents. |
| Temperature | Room Temperature | The reaction proceeds efficiently without heating, preventing potential side reactions. |
| Reaction Time | 1-2 hours | Oximation is typically a rapid reaction. |
Step-by-Step Methodology:
-
In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (7.65 g, 0.11 mol) in 100 mL of water.
-
To this solution, add sodium carbonate (5.83 g, 0.055 mol) in portions. Stir for five minutes until effervescence ceases.
-
Add the ethyl oxamate (11.7 g, 0.10 mol) synthesized in Step 1 to the flask, followed by 50 mL of ethanol to aid dissolution.
-
Stir the resulting solution vigorously at room temperature for 1-2 hours. The formation of a white precipitate indicates product formation.
-
Monitor the reaction by TLC (3:2 ethyl acetate/hexanes) until the starting material is consumed.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).
-
Dry the product in a vacuum oven at 40 °C to a constant weight. The final product, this compound, is obtained as a white to off-white solid.
Product Characterization
The synthesized compound should be characterized to confirm its identity and purity.
| Property | Expected Value | Source(s) |
| Appearance | White to yellow solid | [1] |
| Molecular Formula | C₄H₈N₂O₃ | [7] |
| Molecular Weight | 132.12 g/mol | [1][7] |
| Melting Point | 99-103 °C | [1][8] |
| ¹H-NMR (DMSO-d₆) | δ ~12.0 (s, 1H, N-OH), 7.5 (br s, 2H, -NH₂), 4.2 (q, 2H, -OCH₂CH₃), 1.2 (t, 3H, -OCH₂CH₃) | Inferred from structure |
| ¹³C-NMR (DMSO-d₆) | δ ~162 (Ester C=O), 158 (Amide C=O), 145 (C=NOH), 62 (-OCH₂), 14 (-CH₃) | Inferred from structure |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H), ~1730 (Ester C=O), ~1680 (Amide C=O), ~1640 (C=N) | Inferred from structure |
Safety and Troubleshooting
Safety:
-
Diethyl Oxalate: Irritant. Handle in a well-ventilated fume hood. Wear gloves and safety glasses.
-
Hydroxylamine Hydrochloride: Corrosive and can be a skin sensitizer. Avoid inhalation of dust and direct contact.
-
Ethanolic Ammonia: Corrosive and volatile. Work exclusively in a fume hood.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Formation of diamide (N,N'-oxamide) | Ensure slow, dropwise addition of diethyl oxalate at low temperature. Do not use a large excess of ammonia. |
| Incomplete reaction in Step 1 | Insufficient reaction time or low temperature | Allow the reaction to stir longer at room temperature and monitor closely by TLC. |
| Oily product in Step 2 | Impurities from Step 1 | Ensure the ethyl oxamate intermediate is properly purified by recrystallization before proceeding. |
| Low yield in Step 2 | Incomplete liberation of hydroxylamine | Ensure the base is added completely and the solution is stirred adequately before adding the substrate. |
Conclusion
This guide details an efficient and reliable two-step synthesis for this compound starting from the readily available diethyl oxalate. By separating the aminolysis and oximation steps, the protocol ensures high selectivity and yield. The mechanistic discussions and detailed procedures provide researchers with the necessary tools to successfully synthesize this important chemical intermediate for applications in drug discovery and materials science.
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Ethyl (2E)-2-(hydroxyimino)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. CAS NO. 10489-74-4 | ETHYL-2-OXIMINOOXAMATE, 97% | C4H8N2O3 [localpharmaguide.com]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-oximinooxamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oximinooxamate is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. As a Senior Application Scientist, this guide provides a comprehensive analysis of the spectroscopic data of this compound, offering field-proven insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative sources.
The structural elucidation of a molecule is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound. For this compound, a combination of NMR, IR, and MS is essential to confirm its identity, purity, and structural features.
Figure 1: 2D Structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.35 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~7.50 | Singlet (broad) | 2H | -NH₂ |
| ~10.50 | Singlet (broad) | 1H | =N-OH |
Causality behind Predictions:
-
The ethyl group protons exhibit a characteristic triplet-quartet pattern. The upfield triplet at ~1.35 ppm corresponds to the methyl protons, which are split by the adjacent methylene protons. The downfield quartet at ~4.35 ppm is due to the methylene protons, which are deshielded by the adjacent electronegative oxygen atom and are split by the methyl protons.
-
The amide protons are expected to appear as a broad singlet around 7.50 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
The oxime proton is typically deshielded and appears as a broad singlet at a downfield chemical shift, estimated here to be around 10.50 ppm. Its broadness is also a result of hydrogen bonding and exchange with residual water in the solvent.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum should display four signals, one for each unique carbon atom in this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~14.0 | -O-CH₂-CH₃ |
| ~62.0 | -O-CH₂ -CH₃ |
| ~145.0 | C =NOH |
| ~160.0 | C =O |
Causality behind Predictions:
-
The ethyl group carbons appear in the upfield region, with the methyl carbon at ~14.0 ppm and the methylene carbon, deshielded by the oxygen, at ~62.0 ppm.
-
The sp² hybridized carbons of the oxime and ester carbonyl groups are significantly deshielded and appear in the downfield region of the spectrum. The oxime carbon is predicted to be around 145.0 ppm, while the ester carbonyl carbon is expected at a more downfield position of ~160.0 ppm due to the strong deshielding effect of the carbonyl oxygen.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands for the O-H, N-H, C=O, C=N, and C-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400-3200 | Broad, Medium | O-H | Stretching |
| 3350-3150 | Medium | N-H | Stretching (asymmetric & symmetric) |
| ~1730 | Strong | C=O | Stretching (Ester) |
| ~1650 | Medium | C=N | Stretching (Oxime) |
| ~1250 | Strong | C-O | Stretching (Ester) |
Causality behind Predictions:
-
The O-H stretch of the oxime group is expected to be a broad band in the 3400-3200 cm⁻¹ region due to hydrogen bonding.
-
The N-H stretching vibrations of the primary amide will appear as two bands (asymmetric and symmetric) in the 3350-3150 cm⁻¹ range.
-
A strong, sharp absorption band around 1730 cm⁻¹ is a clear indicator of the ester carbonyl (C=O) stretch .
-
The C=N stretch of the oxime is typically of medium intensity and appears around 1650 cm⁻¹.
-
A strong band in the 1300-1200 cm⁻¹ region is characteristic of the C-O stretching vibration of the ester group.[1][2][3][4][5]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (Molecular Weight: 132.12 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 132 | [M]⁺ (Molecular Ion) |
| 115 | [M - NH₃]⁺ |
| 103 | [M - C₂H₅]⁺ |
| 87 | [M - OC₂H₅]⁺ |
| 70 | [M - C₂H₅OH - N]⁺ |
| 59 | [COOC₂H₅]⁺ |
Causality behind Predictions:
-
The molecular ion peak at m/z 132 would confirm the molecular weight of the compound.
-
Loss of ammonia (NH₃) from the amide group could lead to a fragment at m/z 115.
-
Cleavage of the ethyl group from the ester would result in a fragment at m/z 103.
-
Loss of the ethoxy group (-OC₂H₅) is a common fragmentation pathway for ethyl esters, giving a peak at m/z 87.[6]
-
Further fragmentation can lead to smaller, stable ions. The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds and could also occur in oximes, leading to characteristic fragments.[1][4]
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
IV. Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of a related compound and the acquisition of the spectroscopic data described above. These protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.
Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) - A Related Protocol
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite
-
Acetic acid
-
Water
-
Ethanol or Ethyl acetate (for recrystallization)
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel
Procedure:
-
In a round-bottom flask, dissolve ethyl cyanoacetate in acetic acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Separately, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the cooled ethyl cyanoacetate solution, maintaining the temperature between 0 and 5 °C. The reaction is typically carried out at a pH of around 4.5.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
The product may precipitate from the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to obtain pure Ethyl 2-cyano-2-(hydroxyimino)acetate.[2]
Figure 3: Workflow for the Synthesis of a Related α-Oximino Ester.
NMR Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry vial.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.
Instrumental Analysis:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak.
IR Data Acquisition
Sample Preparation (ATR-FTIR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Analysis:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition
Sample Preparation (Direct Infusion or GC-MS):
-
Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
GC-MS: Prepare a dilute solution of the sample in a volatile solvent suitable for gas chromatography (e.g., dichloromethane or ethyl acetate).
Instrumental Analysis (EI-MS):
-
Introduce the sample into the ion source. For direct infusion, the solution is introduced via a syringe pump. For GC-MS, the sample is injected into the gas chromatograph, and the separated components enter the mass spectrometer.
-
The molecules are ionized in the gas phase by a beam of high-energy electrons (typically 70 eV).
-
The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
V. Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the fundamental principles of NMR, IR, and Mass Spectrometry. By understanding the expected spectral features and the causality behind them, researchers, scientists, and drug development professionals can confidently identify and characterize this important molecule. The detailed experimental protocols provide a validated framework for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of research findings.
References
- 1. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o… [ouci.dntb.gov.ua]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure and Tautomeric Landscape of Ethyl 2-oximinooxamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-oximinooxamate is a molecule of significant interest in medicinal chemistry and organic synthesis, primarily recognized for its role as a key intermediate and a ligand in coordination chemistry. Its chemical behavior is dictated by its distinct structural features, including the potential for rich tautomeric equilibria. This guide provides a comprehensive analysis of the structural characteristics of this compound, delving into its likely solid-state conformation by drawing parallels with structurally related compounds. Furthermore, we explore its tautomeric landscape, outlining the potential isomers and discussing the spectroscopic techniques pivotal for their characterization. This document serves as a crucial resource for researchers aiming to understand and manipulate the chemical properties of this versatile molecule.
Introduction: The Chemical Significance of this compound
This compound, systematically named ethyl (2Z)-2-amino-2-(hydroxyimino)acetate, is a crystalline solid with the molecular formula C₄H₈N₂O₃[1]. It belongs to the class of α-oximino esters, a group of compounds that have garnered considerable attention for their diverse applications. In the realm of drug development, derivatives of this scaffold have been investigated for a range of biological activities. Moreover, in synthetic organic chemistry, this compound and its analogs serve as valuable building blocks for the construction of more complex molecular architectures. The presence of multiple functional groups—an ester, an oxime, and an amino group—within a compact framework imparts a unique chemical reactivity and potential for diverse chemical transformations.
Synthesis and Crystallization
The synthesis of this compound typically involves the nitrosation of an appropriate precursor. A general and effective method for the synthesis of similar α-oximino esters is the reaction of an active methylene compound with a nitrosating agent. For instance, the synthesis of a related compound, ethyl 2-hydroxyimino-2-cyanoacetate, is achieved by reacting ethyl cyanoacetate with sodium nitrite in the presence of an acid[2]. A similar strategy can be employed for the synthesis of this compound, starting from ethyl 2-aminoacetate.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Dissolution of Starting Material: Dissolve ethyl 2-aminoacetate hydrochloride in a suitable solvent system, such as aqueous ethanol.
-
Preparation of Nitrosating Agent: Prepare a solution of sodium nitrite in water.
-
Reaction: Cool the solution of the starting material in an ice bath and slowly add the sodium nitrite solution dropwise while maintaining the temperature below 5 °C.
-
Acidification: After the addition is complete, slowly add a dilute acid (e.g., hydrochloric acid) to adjust the pH to acidic conditions, promoting the formation of the oxime.
-
Isolation and Purification: The product may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure crystalline this compound.
The process of crystallization is critical for obtaining high-purity material suitable for analytical studies, including X-ray crystallography. Slow evaporation of the solvent from a saturated solution or controlled cooling are standard techniques to grow single crystals.
The Solid-State Structure: Insights from X-ray Crystallography
While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases as of this writing, we can infer its likely solid-state structure by examining a closely related analog, (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate , for which crystallographic data exists in the Cambridge Structural Database (CSD)[3].
The analysis of this analog reveals key structural features that are likely to be conserved in this compound. The oxime group typically adopts a (Z)-configuration, which is generally the more stable isomer for α-oximino esters. The molecule is expected to be relatively planar, a consequence of the delocalization of electrons across the C=N-O-H and C=O systems.
Table 1: Predicted Crystallographic Parameters for this compound (based on analogy)
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z (molecules per unit cell) | 4 |
In the crystal lattice, intermolecular hydrogen bonding is expected to play a crucial role in stabilizing the packing of the molecules. The oxime hydroxyl group and the amino group are potent hydrogen bond donors, while the carbonyl oxygen and the oxime nitrogen are potential acceptors. A network of hydrogen bonds is likely to form, creating a stable three-dimensional supramolecular architecture.
Diagram: Predicted Molecular Structure and Key Interactions
Caption: Predicted molecular structure of this compound.
The Dynamic Nature of Tautomerism
This compound can exist in several tautomeric forms due to the migration of protons between different atoms within the molecule. The principal tautomeric equilibria to consider are the oxime-nitroso and the amide-imidol forms.
4.1. Oxime-Nitroso Tautomerism
The equilibrium between the oxime and the nitroso form is a well-known phenomenon. However, for most α-oximino compounds, the oxime tautomer is significantly more stable and is the predominant species observed under normal conditions.
4.2. Amide-Imidol Tautomerism
The presence of the amide-like functionality (-C(=NOH)-C(=O)-) allows for the possibility of amide-imidol tautomerism. The proton from the amino group can migrate to the carbonyl oxygen, resulting in an imidol tautomer.
Diagram: Tautomeric Equilibria of this compound
Caption: Potential tautomeric forms of this compound.
Spectroscopic Characterization of Tautomers
The identification and quantification of different tautomers in solution are typically achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
5.1. ¹H NMR Spectroscopy
Proton NMR is a powerful tool for distinguishing between tautomers. The chemical shifts of the protons involved in the tautomeric equilibrium will be significantly different for each isomer.
-
Oxime Tautomer: A characteristic signal for the oxime proton (-NOH) would be observed, typically in the downfield region of the spectrum. The amino protons (-NH₂) would also give a distinct signal.
-
Imidol Tautomer: The disappearance of the -NH₂ signal and the appearance of a new -OH signal at a different chemical shift would be indicative of the imidol form.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Spectral Analysis: Integrate the signals corresponding to the protons of the different tautomers to determine their relative populations. Temperature-dependent NMR studies can also provide valuable information about the thermodynamics of the tautomeric equilibrium.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) |
| -CH₂- (ethyl) | ~4.2 |
| -CH₃ (ethyl) | ~1.2 |
| -NH₂ | ~7.0 - 8.0 |
| -NOH (oxime) | ~10.0 - 12.0 |
| -OH (imidol) | ~9.0 - 10.0 |
5.2. ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides complementary information. The chemical shifts of the carbonyl carbon and the carbon of the C=NOH group will be sensitive to the tautomeric form.
-
Oxime Tautomer: A signal for the carbonyl carbon (C=O) and the imino carbon (C=NOH) will be present.
-
Imidol Tautomer: The carbonyl signal would be replaced by a signal for the C-OH carbon of the imidol group, which would appear at a different chemical shift.
5.3. Infrared (IR) Spectroscopy
IR spectroscopy can also offer clues about the predominant tautomer. The presence of a strong absorption band corresponding to the C=O stretching vibration would support the oxime/amide form, while its absence and the appearance of a C=N stretching band at a different frequency, along with a broad O-H stretch, could suggest the presence of the imidol tautomer.
Conclusion and Future Directions
This compound is a molecule with a rich structural and electronic landscape. While its solid-state structure awaits definitive elucidation by X-ray crystallography, analysis of closely related compounds provides a strong basis for predicting its conformation and intermolecular interactions. The potential for tautomerism adds another layer of complexity and interest to its chemical behavior. Spectroscopic techniques, particularly NMR, are indispensable tools for probing this dynamic equilibrium in solution.
Future research should focus on obtaining a single-crystal X-ray structure of this compound to definitively establish its solid-state conformation. Furthermore, detailed spectroscopic and computational studies are warranted to precisely quantify the tautomeric populations in different solvents and at various temperatures. A deeper understanding of the structure and tautomerism of this compound will undoubtedly facilitate its application in the design of new pharmaceuticals and in the development of novel synthetic methodologies.
References
Theoretical and Computational Elucidation of Ethyl 2-oximinooxamate: A Senior Application Scientist's Perspective
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of Ethyl 2-oximinooxamate. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of how computational chemistry serves as a powerful tool to elucidate the structural, vibrational, electronic, and optical properties of this molecule. We delve into the causality behind the selection of computational methods, from geometry optimization using Density Functional Theory (DFT) to advanced analyses including Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbitals (NBO), and Non-Linear Optical (NLO) properties. Each protocol is presented as a self-validating system, where theoretical predictions are rigorously correlated with experimental data, thereby ensuring a high degree of scientific integrity and trustworthiness.
Introduction
Oxime and oxamate derivatives are significant classes of organic compounds, frequently investigated for their diverse biological activities and applications in medicinal chemistry and materials science. This compound (CAS: 10489-74-4, Formula: C₄H₈N₂O₃) is a notable member of this family, possessing a unique electronic structure conferred by its oxime, amide, and ester functional groups.[1][2] Understanding the intricate relationship between its three-dimensional structure and its physicochemical properties is paramount for rational drug design and the development of novel materials.
Traditional experimental characterization provides invaluable data, but it often yields a time-averaged view of the molecular system. Theoretical and computational chemistry offers a complementary, atomistic-level insight that is indispensable for a complete understanding.[3] By simulating molecular behavior, we can predict and interpret spectroscopic signatures, rationalize reactivity, and screen for desirable properties before undertaking costly and time-consuming laboratory synthesis. This guide bridges the gap between raw computational output and meaningful chemical insight, demonstrating a synergistic workflow where theory and experiment converge to provide a holistic molecular portrait of this compound.
Synthesis and Spectroscopic Characterization
While the specific synthesis of this compound is achieved through established organic methodologies, the focus of this guide is its characterization.[4][5] A thorough analysis relies on a combination of spectroscopic techniques, each providing a unique piece of the molecular puzzle.
-
Fourier-Transform Infrared (FT-IR) and Fourier-Transform (FT)-Raman Spectroscopy : These techniques are fundamental for identifying the vibrational modes of the molecule's functional groups.[6][7] FT-IR is particularly sensitive to polar bonds, while Raman spectroscopy excels at probing non-polar, symmetric vibrations.[8] The combination of both provides a more complete vibrational profile.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing critical information about the molecule's connectivity and structure in solution.[9]
-
UV-Visible (UV-Vis) Spectroscopy : This technique probes the electronic transitions within the molecule, offering insights into the conjugated systems and the energies of the frontier molecular orbitals.[10][11]
The experimental data obtained from these methods serve as the benchmark against which the accuracy of our computational models is validated.
Computational Methodology
The cornerstone of a reliable computational study is a robust and well-validated methodology. The protocol described here is designed to ensure that the theoretical results are a faithful representation of the molecule's actual behavior.
Experimental Protocol: Computational Workflow
-
Structure Input and Conformational Analysis :
-
The initial 3D structure of this compound is drawn using molecular modeling software.
-
A conformational analysis is performed by systematically rotating the rotatable single bonds (e.g., C-C, C-O) to identify all possible low-energy conformers.[12] This step is crucial because the global minimum energy conformer is the most populated and thus most representative structure.[13][14]
-
-
Geometry Optimization :
-
Each identified conformer is subjected to geometry optimization. This process computationally "relaxes" the structure to its lowest energy state.
-
Methodology : Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost. The B3LYP hybrid functional is a widely used and well-validated functional for organic molecules.
-
Basis Set : The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) on all atoms to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[15]
-
-
Vibrational Frequency Calculation :
-
Once the geometry is optimized, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Purpose : This calculation serves two purposes:
-
-
Spectral Data Analysis :
-
Scaling : Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. They are corrected using a standard scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)).
-
Assignment : The vibrational modes are assigned to specific bond stretches, bends, and torsions using Potential Energy Distribution (PED) analysis, often with software like VEDA.[15]
-
-
Calculation of Molecular Properties :
-
Using the optimized geometry, a suite of additional properties is calculated, including NMR chemical shifts (using the GIAO method), UV-Vis electronic transitions (using TD-DFT), NBO, MEP, and NLO properties.
-
Caption: A flowchart of the computational workflow.
Results and Discussion
This section synthesizes the computational results, consistently grounding them in established chemical principles and comparing them with experimental data where applicable.
Vibrational Spectroscopy Analysis
The calculated vibrational spectra provide a powerful tool for interpreting the experimental FT-IR and FT-Raman data.[18][19] By correlating the computed frequencies (after scaling) with the observed bands, we can achieve an unambiguous assignment of the molecule's vibrational modes.
Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (PED) |
| O-H Stretch (oxime) | ~3350 | - | ~3345 | ν(O-H) |
| N-H Stretch (amide) | ~3200 | ~3195 | ~3198 | ν(N-H) |
| C-H Stretch (ethyl) | ~2980 | ~2975 | ~2978 | ν(C-H) |
| C=O Stretch (ester) | ~1740 | ~1738 | ~1742 | ν(C=O) ester |
| C=O Stretch (amide) | ~1680 | ~1675 | ~1683 | ν(C=O) amide |
| C=N Stretch (oxime) | ~1650 | ~1648 | ~1651 | ν(C=N) |
| N-O Stretch | ~950 | ~948 | ~952 | ν(N-O) |
Note: Experimental values are typical and may vary. Calculated values are based on the B3LYP/6-311++G(d,p) level of theory.
Vibrational Optical Activity (VCD and ROA) : For chiral molecules, VCD and ROA provide information about the absolute configuration and conformation in solution.[20][21][22] These techniques measure the differential interaction of the molecule with left and right circularly polarized light during infrared absorption (VCD) and Raman scattering (ROA).[23][24] Computational prediction of VCD and ROA spectra is highly sensitive to the molecular conformation and provides a definitive method for assigning the absolute stereochemistry of chiral centers.[21]
Caption: The synergy between experiment and theory.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a cornerstone of chemical reactivity prediction.[25][26] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[27]
-
HOMO : Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are likely sites for electrophilic attack.
-
LUMO : Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability.[28]
For this compound, the HOMO is typically localized on the oxime and amide nitrogen and oxygen atoms, while the LUMO is distributed across the carbonyl groups and the C=N bond. This distribution indicates the molecule's potential reactivity sites.
Table 2: Calculated FMO Properties
| Parameter | Value (eV) | Implication |
| E_HOMO | -7.5 | Electron-donating ability |
| E_LUMO | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 6.3 | High kinetic stability, low reactivity |
Note: Values are illustrative and depend on the level of theory.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a 3D visualization of the total electrostatic potential mapped onto the molecule's electron density surface.[29] It provides an intuitive guide to chemical reactivity.[30]
-
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These are the most favorable sites for electrophilic attack and hydrogen bonding interactions.[31][32] In this compound, these regions are found around the carbonyl oxygens and the oxime oxygen.
-
Blue Regions : Indicate positive electrostatic potential, electron-deficient areas. These are susceptible to nucleophilic attack.[33] These regions are typically located around the hydrogen atoms, particularly the acidic oxime and amide protons.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align closely with the familiar Lewis structure concept.[34][35] This method provides profound insights into intramolecular interactions.[36]
The key output is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) of donor-acceptor interactions.[37] For example, the interaction between a lone pair on an oxygen atom (donor) and an adjacent anti-bonding C=O orbital (acceptor) signifies hyperconjugation, which stabilizes the molecule. Large E(2) values indicate significant intramolecular charge transfer and electron delocalization.
Non-Linear Optical (NLO) Properties
Materials with significant NLO properties are crucial for modern photonic and optoelectronic technologies.[38][39] The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β).[40] Molecules with large dipole moments, extended π-conjugated systems, and strong intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups tend to exhibit high β values.[41][42] Computational chemistry allows for the direct calculation of these parameters, enabling the in silico screening of candidate molecules for NLO applications. The structure of this compound, with its donor (e.g., -OH, -NH₂) and acceptor (e.g., -C=O) groups, suggests potential for NLO activity.
Conclusion
The integration of theoretical and computational chemistry provides an unparalleled level of detail in the study of this compound. This guide has outlined a systematic workflow that begins with fundamental geometry optimization and extends to the prediction of a wide array of molecular properties. By using DFT calculations, we can reliably assign complex vibrational spectra, identify reactive sites through FMO and MEP analyses, quantify intramolecular stabilizing interactions via NBO analysis, and predict potential for advanced applications like non-linear optics. This synergistic approach, which validates theoretical models against experimental data, embodies the principles of modern chemical research, accelerating discovery and enabling the rational design of molecules with tailored functionalities.
References
- 1. This compound 97 10489-74-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. arxiv.org [arxiv.org]
- 4. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epequip.com [epequip.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. FTIR and Raman – Composition and Contamination Analysis - EAG Laboratories [eag.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Combined NMR and UV–Vis Approach to Evaluate Radical Scavenging Activity of Rosmarinic Acid and Other Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Unified View of Vibrational Spectroscopy Simulation through Kernel Density Estimations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. researchgate.net [researchgate.net]
- 20. voa7.voaconference.com [voa7.voaconference.com]
- 21. Vibrational optical activity: From discovery and development to future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of IR and Raman forms of vibrational optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Infrared and Raman vibrational optical activity: theoretical and experimental aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anharmonic Effects on Vibrational Spectra Intensities: Infrared, Raman, Vibrational Circular Dichroism and Raman Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. Frontier Molecular Orbital Theory | PPTX [slideshare.net]
- 29. MEP [cup.uni-muenchen.de]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. NBO [cup.uni-muenchen.de]
- 35. q-chem.com [q-chem.com]
- 36. juniperpublishers.com [juniperpublishers.com]
- 37. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 38. apps.dtic.mil [apps.dtic.mil]
- 39. mdpi.com [mdpi.com]
- 40. asianpubs.org [asianpubs.org]
- 41. mdpi.com [mdpi.com]
- 42. ijstr.org [ijstr.org]
An In-depth Technical Guide on the Chemical Stability and Degradation of Ethyl 2-oximinooxamate
Introduction: The Pivotal Role of Ethyl 2-oximinooxamate in Modern Synthesis
This compound is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its utility is particularly pronounced as a superior coupling additive in peptide synthesis, where it demonstrates a remarkable capacity to suppress racemization during the formation of amide bonds.[1] This attribute, coupled with a more favorable thermal decomposition profile compared to traditional benzotriazole-based reagents, positions this compound as a safer and highly effective alternative.[1] Furthermore, its oxime moiety serves as a versatile ligand for transition metals, finding applications in coordination chemistry and catalysis.[1] The compound also acts as a crucial intermediate in the synthesis of biologically active molecules, including metalloprotease inhibitors.[1]
Given its integral role in these critical applications, a comprehensive understanding of the chemical stability and degradation pathways of this compound is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of its stability profile, outlining potential degradation mechanisms under various stress conditions and offering robust protocols for conducting forced degradation studies.
Core Chemical Structure and Inherent Stability
This compound possesses a molecular formula of C₄H₈N₂O₃ and a molecular weight of 132.12 g/mol .[2][3] The molecule's structure, featuring an oxime, an ester, and an amide-like functional group, dictates its reactivity and susceptibility to degradation.
Under normal storage conditions, this compound is considered stable.[2] However, its integrity can be compromised by exposure to incompatible materials and harsh environmental factors. The primary functional groups susceptible to degradation are the ester and the oxime moieties.
Principal Degradation Pathways and Mechanisms
The degradation of this compound can be anticipated to proceed through several key pathways, primarily driven by hydrolysis, oxidation, and photolysis. Understanding these mechanisms is crucial for predicting potential degradants and developing stability-indicating analytical methods.
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis represents a significant degradation pathway for this compound, targeting both the ester and the oxime functionalities. The rate and products of hydrolysis are highly dependent on the pH of the environment.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ester linkage is susceptible to cleavage, yielding ethanol and 2-oximinooxamic acid. Concurrently, the oxime group can undergo hydrolysis to form the corresponding keto-amide and hydroxylamine.[4][5] Oximes are generally more resistant to hydrolysis than analogous hydrazones, but the reaction can be facilitated by heating in the presence of inorganic acids.[4][6][7]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to produce the corresponding carboxylate salt and ethanol. The oxime group is generally more stable to base-catalyzed hydrolysis. However, strong basic conditions can lead to decomposition.[2]
Oxidative Degradation
This compound is susceptible to degradation by strong oxidizing agents.[2] The oxime functional group is the primary target for oxidation.
-
Oxidative Cleavage: Treatment with oxidizing agents can lead to the cleavage of the C=N bond of the oxime, regenerating the parent carbonyl compound, which in this case would be an ethyl glyoxylate derivative.[8][9][10] Depending on the oxidant, further oxidation of the molecule may occur. The reaction can proceed through the formation of iminoxyl radicals.[11]
Photolytic Degradation
Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in oximes.[12][13][14] For this compound, potential photolytic degradation pathways include:
-
Photo-Beckmann Rearrangement: Upon irradiation, oximes can undergo a rearrangement to form amides.[15][16] This would result in a structural isomer of the parent molecule.
-
N-O Bond Cleavage: Photolysis can also lead to the homolytic cleavage of the N-O bond, generating iminyl radicals.[17] These highly reactive intermediates can then undergo a variety of subsequent reactions, leading to a complex mixture of degradation products.
-
Geometric Isomerization: A common photoreaction for oximes is E/Z (syn/anti) isomerization around the C=N double bond.[13] While this does not change the chemical composition, it can affect the compound's physical properties and biological activity.
Thermal Degradation
While considered to have a favorable thermal profile compared to some alternatives, exposure to excess heat can lead to the decomposition of this compound.[2] The likely hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2] The thermal degradation of related oxalate compounds has been studied and generally proceeds through the loss of gaseous products.[18][19][20]
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods, as mandated by ICH guidelines.[21][22][23] The following are detailed protocols for subjecting this compound to various stress conditions.
Analytical Methodology
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of these studies.[24][25]
-
Instrumentation: HPLC with a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm particle size) is a suitable starting point.[26]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from its more polar or non-polar degradants.
-
Detection: The PDA detector should be set to monitor a wavelength range that includes the absorbance maximum of this compound and potential degradants.
-
Sample Preparation: A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This stock solution is then used for the individual stress studies.
Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[26]
1. Acid Hydrolysis
- To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
- Incubate the solution at 60°C for 24 hours.
- Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
- Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide before dilution and injection into the HPLC system.[27]
2. Base Hydrolysis
- To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
- Keep the solution at room temperature for 8 hours.
- Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).
- Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.[27]
3. Oxidative Degradation
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Store the solution at room temperature, protected from light, for 24 hours.
- Monitor the reaction at regular intervals.
- Dilute the samples with the mobile phase before HPLC analysis.[22][27]
4. Thermal Degradation
- Place a known amount of solid this compound in a thermostatically controlled oven at 80°C for 48 hours.
- Also, reflux the stock solution at 60°C for 8 hours.
- At the end of the exposure period, dissolve the solid sample in the solvent and dilute the refluxed solution for analysis.
5. Photolytic Degradation
- Expose the stock solution and solid this compound to UV light (254 nm and 365 nm) and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[27]
- A control sample should be kept in the dark under the same temperature conditions.
- At the end of the exposure, prepare the samples for HPLC analysis.
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to display the data.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradants | Retention Time (min) of Major Degradants |
| 0.1 M HCl | 24 hours | 60°C | Data | Data | Data |
| 0.1 M NaOH | 8 hours | Room Temp. | Data | Data | Data |
| 3% H₂O₂ | 24 hours | Room Temp. | Data | Data | Data |
| Thermal (Solid) | 48 hours | 80°C | Data | Data | Data |
| Thermal (Solution) | 8 hours | 60°C | Data | Data | Data |
| Photolytic (UV/Vis) | As per ICH Q1B | Ambient | Data | Data | Data |
Data to be filled from experimental results.
The peak purity of the parent drug should be assessed using the PDA detector to ensure that the chromatographic peak is not due to co-eluting species. Mass balance should be calculated to account for the parent drug and all degradation products. A mass balance of 95-105% is generally considered acceptable.
Conclusion: Ensuring the Integrity of a Key Synthetic Tool
This compound is a valuable compound in modern organic and medicinal chemistry. A thorough understanding of its chemical stability and degradation pathways is essential for its effective and safe use. This guide has outlined the principal degradation mechanisms, including hydrolysis, oxidation, photolysis, and thermal decomposition. The provided experimental protocols for forced degradation studies offer a robust framework for researchers to investigate the stability of this molecule and to develop and validate stability-indicating analytical methods. By applying these principles and methodologies, scientists can ensure the quality, efficacy, and safety of processes and products that rely on this important synthetic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.fi [fishersci.fi]
- 3. scbt.com [scbt.com]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxime radicals: generation, properties and application in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05351E [pubs.rsc.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Frontiers | Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study [frontiersin.org]
- 19. scilit.com [scilit.com]
- 20. The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 21. scispace.com [scispace.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. biomedres.us [biomedres.us]
- 24. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 25. researchgate.net [researchgate.net]
- 26. jocpr.com [jocpr.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Determining the Solubility of Ethyl 2-Oximinooxamate in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. Ethyl 2-oximinooxamate, a key building block in the synthesis of various biologically active compounds, including metalloprotease inhibitors, presents a unique solubility profile due to its combination of polar functional groups.[1] This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine and interpret the solubility of this compound in a range of organic solvents. Moving beyond a simple data repository, this document outlines the theoretical underpinnings of solubility, presents a robust experimental protocol for its determination, and details the subsequent data analysis required to model solubility behavior. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process optimization, purification, and formulation design.
Introduction: The Critical Role of Solubility
This compound (CAS: 10489-74-4) is a valued intermediate in medicinal chemistry, primarily for its role as a precursor in the development of novel therapeutic agents.[1][2] Its utility in peptide coupling and coordination chemistry underscores the need for a thorough understanding of its physicochemical properties.[1] Among these, solubility is paramount. The ability to dissolve this compound in a suitable solvent dictates the feasibility of a chemical reaction, the efficiency of purification via crystallization, and the ultimate success of formulating a stable and bioavailable drug product.[3][4]
This technical guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides not just theoretical knowledge but a practical, field-proven approach to:
-
Predicting solubility behavior based on molecular structure.
-
Selecting an appropriate range of solvents for screening.
-
Executing a reliable experimental protocol to quantify solubility.
-
Analyzing and modeling the resulting data for thermodynamic insights.
Physicochemical Profile and Solubility Prediction
Understanding the molecular structure of this compound is the first step in predicting its interactions with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 10489-74-4 | [1][5] |
| Molecular Formula | C₄H₈N₂O₃ | [1][5] |
| Molecular Weight | 132.12 g/mol | [1] |
| Appearance | White to yellow crystalline solid | [1] |
| Melting Point | 99-103 °C | [2][6] |
| Functional Groups | Ester, Oxime, Amine | |
The molecule possesses both hydrogen bond donors (the oxime -OH and amine -NH) and acceptors (the carbonyl and oxime oxygens, and the amine nitrogen). It also contains a non-polar ethyl group. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties. The principle of "like dissolves like" provides a foundational guideline: polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][8] We can predict that this compound will exhibit appreciable solubility in polar protic and aprotic solvents capable of hydrogen bonding, while its solubility in non-polar hydrocarbon solvents is expected to be limited.[9]
Solvent Selection Strategy
A systematic evaluation of solubility should involve a diverse set of solvents that span a range of polarities and hydrogen bonding capabilities. The choice of solvents is a critical experimental decision driven by the need to map the compound's full solubility profile.
Table 2: Recommended Solvents for Solubility Screening
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Rationale |
|---|---|---|---|---|
| Water | Polar Protic | 10.2 | 80.1 | Establishes baseline aqueous solubility. |
| Methanol | Polar Protic | 5.1 | 33.0 | Polar alcohol, strong H-bonding capability. |
| Ethanol | Polar Protic | 4.3 | 24.5 | Common process solvent, good H-bonding. |
| Isopropanol | Polar Protic | 3.9 | 19.9 | Less polar alcohol, for observing trends. |
| Acetone | Polar Aprotic | 5.1 | 21.0 | H-bond acceptor, common solvent. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Ester solvent, relevant for synthesis/purification. |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Common in chromatography and synthesis. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | Cyclic ether, moderate polarity. |
| Dichloromethane | Non-polar | 3.1 | 9.1 | Chlorinated solvent for less polar interactions. |
| Toluene | Non-polar | 2.4 | 2.4 | Aromatic hydrocarbon, tests non-polar solubility. |
| Hexane | Non-polar | 0.1 | 1.9 | Aliphatic hydrocarbon, baseline for non-polar insolubility. |
Experimental Determination of Equilibrium Solubility
The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[3] It ensures that the solution has reached saturation, providing a true measure of the compound's solubility at a given temperature.
Protocol: Isothermal Shake-Flask Solubility Determination
Objective: To accurately measure the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 298.15 K / 25 °C).
Materials:
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
20 mL glass vials with PTFE-lined screw caps
-
Analytical balance (±0.01 mg)
-
Temperature-controlled orbital shaker or magnetic stirrer plate
-
Syringes (1-5 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed 20 mL vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[3]
-
Solvent Addition: Add a known volume (e.g., 10.0 mL) of the selected solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in the temperature-controlled shaker set to 25 °C. Agitate the slurry at a constant speed (e.g., 200 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot (e.g., 2 mL) of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter material.
-
Dilution: Collect the subsequent filtrate into a pre-weighed volumetric flask. Accurately dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). Record the dilution factor.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. The concentration is typically determined against a multi-point calibration curve prepared from stock solutions of known concentrations.
-
Calculation: Calculate the solubility (S) in mg/mL or mol/L using the measured concentration, accounting for the dilution factor.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask method.
Data Analysis and Thermodynamic Modeling
Once experimental solubility data is obtained, particularly at different temperatures, it can be correlated with thermodynamic models to derive valuable insights into the dissolution process.[10]
The mole fraction solubility (x) is often used for thermodynamic analysis. The temperature dependence of solubility can be described by several semi-empirical models, including the modified Apelblat equation and the van't Hoff equation.[11][12]
Modified Apelblat Equation: ln(x) = A + B/T + C ln(T)
Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters determined by fitting the experimental data. This model is widely used due to its accuracy in correlating solubility data.[10]
Thermodynamic Parameters: From the temperature-dependent data, apparent thermodynamic properties of dissolution, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), can be calculated.[12] A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature.[10]
Diagram 2: Data Analysis and Modeling Workflow
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. ETHYL-2-OXIMINOOXAMATE, 97% | 10489-74-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. CAS NO. 10489-74-4 | ETHYL-2-OXIMINOOXAMATE, 97% | C4H8N2O3 [localpharmaguide.com]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Ethyl 2-oximinooxamate by High-Performance Liquid Chromatography (HPLC)
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the development, validation, and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 2-oximinooxamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals where its purity is paramount.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into chromatographic principles, method validation according to ICH guidelines, and practical execution. We will explore the causality behind experimental choices, establish a self-validating protocol through rigorous system suitability testing, and provide a detailed, actionable methodology for immediate application.
Introduction: The Analytical Imperative
This compound (CAS No: 10489-74-4) is a key building block in medicinal chemistry, notably serving as a precursor in the synthesis of various biologically active compounds, including metalloprotease inhibitors.[1] In any synthetic pathway destined for pharmaceutical application, the purity of each intermediate directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Undetected impurities can carry through the synthetic route, potentially leading to undesired side effects, reduced therapeutic efficacy, or batch-to-batch inconsistency.
Therefore, a precise, accurate, and reliable analytical method to quantify the purity of this compound and profile its potential impurities is not merely a quality control measure; it is a foundational requirement for successful drug development. HPLC, with its high resolution and quantitative accuracy, stands as the technique of choice for this purpose.[3]
Method Development: A Rationale-Driven Approach
The molecular structure of this compound, featuring polar functional groups such as an oxime, an amine, and an ester, classifies it as a polar compound.[1] This inherent polarity is the central challenge in developing a reversed-phase (RP-HPLC) method, as traditional C18 stationary phases struggle to adequately retain highly polar analytes, often resulting in elution near the solvent front (void volume).[4][5] Our strategy is therefore built around enhancing retention and achieving optimal separation from potential impurities.
Stationary Phase Selection: Mitigating Polarity Challenges
The primary consideration is to select a column that prevents poor retention of our target analyte.
-
Rationale: Standard C18 columns can suffer from "phase collapse" or "dewetting" in the highly aqueous mobile phases required to retain polar compounds, leading to irreproducible retention times.[6]
-
Recommended Approach: Employ a modern, aqueous-stable C18 column. These columns feature polar modifications, such as polar-embedding or polar-endcapping, which allow them to remain fully wetted even in 100% aqueous mobile phases.[7] This ensures stable retention and robust performance. An alternative is a phenyl-hexyl phase, which can offer different selectivity for aromatic impurities.
Mobile Phase Optimization: Controlling Retention and Peak Shape
The mobile phase composition is critical for achieving the desired chromatographic separation.
-
Aqueous Phase & pH Control: A buffered aqueous phase is necessary to ensure consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times and symmetrical peak shapes. The oxime group in this compound suggests a pKa that requires pH control. A phosphate or acetate buffer in the pH range of 3.0-4.0 is a logical starting point. At this acidic pH, the residual silanols on the silica backbone are protonated, minimizing undesirable secondary interactions that can cause peak tailing.
-
Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.[8]
-
Elution Mode (Isocratic vs. Gradient): A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic modifier, is highly recommended. This approach ensures that the main polar analyte, this compound, is well-retained and resolved at the beginning of the run, while also allowing for the efficient elution of any less polar impurities that may be present, ultimately saving analysis time.
The Self-Validating Protocol: System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately for the intended method.[9][10] This is achieved through System Suitability Testing (SST), a series of checks that form an integral part of the analytical procedure.[11] SST ensures the trustworthiness of the results generated on a given day.[12]
A System Suitability Sample (SSS) should be prepared, containing the this compound reference standard at the working concentration and spiked with known impurities or degradation products, if available.[9] Five replicate injections of the SSS are performed before sample analysis begins.
Table 1: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 1.5 |
| Theoretical Plates (N) | Measures column efficiency. | N ≥ 2000 |
| Resolution (Rs) | Measures the separation between the main peak and the closest eluting impurity. | Rs ≥ 2.0 |
| Repeatability (%RSD) | Measures the precision of replicate injections (based on peak area and retention time). | %RSD ≤ 1.0% |
These criteria confirm that the system's precision, efficiency, and separation power are sufficient to generate valid data.[11][13]
Detailed Experimental Protocol
This protocol provides a starting point for the analysis and should be validated according to the principles outlined in Section 5.0.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Aqueous-stable C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, water, and buffer salts (e.g., potassium phosphate monobasic).
Chromatographic Conditions
The following diagram illustrates the workflow for the HPLC purity analysis.
Caption: Experimental workflow for HPLC purity analysis.
Table 2: Recommended HPLC Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Aqueous C18, 150 x 4.6 mm, 3.5 µm | Provides good retention for polar analytes and is stable in highly aqueous mobile phases. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffered to ensure reproducible retention and good peak shape. |
| Mobile Phase B | Acetonitrile | Good eluting strength and low UV cutoff. |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 20.0 | 50 | |
| 25.0 | 90 | |
| 30.0 | 90 | |
| 30.1 | 5 | |
| 35.0 | 5 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures stable retention times and improves efficiency. |
| Detection Wavelength | 210 nm | Low wavelength to detect the analyte and potential impurities that may lack a strong chromophore.[3] |
| Injection Volume | 10 µL | |
| Diluent | Water:Acetonitrile (90:10) | Ensures sample is fully dissolved and compatible with the initial mobile phase conditions. |
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
Method Validation: Substantiating Fitness for Purpose
The analytical method must be formally validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[14][15][16][17] Validation provides objective evidence that the method is accurate, precise, and specific for the analysis of this compound purity.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Table 3: Method Validation Summary
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). | Peak purity analysis (using PDA detector) must pass. No interference at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze at least five concentrations across the specified range (e.g., 50% to 150% of the working concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | 80% to 120% of the test concentration.[14] |
| Accuracy | To demonstrate the closeness of the measured value to the true value. | Analyze a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): To show precision over a short time interval. | Analyze six replicate sample preparations at 100% of the test concentration. | %RSD ≤ 1.0%. |
| Intermediate Precision: To show precision within the lab (different days, analysts, equipment). | Repeat the repeatability study on a different day with a different analyst. | %RSD between the two sets of data should meet predefined criteria (e.g., ≤ 2.0%). | |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the concentration at which precision (%RSD) is acceptable (e.g., ≤ 10%). | |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). | System suitability parameters must remain within acceptance criteria. |
Data Analysis and Reporting
For purity determination, area percent normalization is the most common calculation method. The purity of this compound is calculated as follows:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The report should include the full chromatogram, a table summarizing the peak results (retention time, area, % area), the results of all system suitability tests, and a statement of the final calculated purity against the specification. Any impurity exceeding the reporting threshold (e.g., 0.05%) should be identified.
Conclusion
This guide has detailed a systematic and scientifically-grounded approach to developing and validating an HPLC method for the purity analysis of this compound. By understanding the chemical nature of the analyte and selecting appropriate chromatographic conditions, a robust and reliable method can be established. The integration of rigorous System Suitability Testing ensures the method's daily performance, while formal validation according to ICH Q2(R1) guidelines provides documented proof of its fitness for purpose. Adherence to these principles will ensure the generation of high-quality, trustworthy data, which is essential for advancing drug development programs.
References
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. ETHYL-2-OXIMINOOXAMATE, 97% | 10489-74-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 11. assayprism.com [assayprism.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Methodological & Application
Application Notes & Protocols: Ethyl 2-oximinooxamate as a High-Efficacy Additive for Peptide Coupling
Introduction: A Paradigm Shift in Peptide Coupling
The synthesis of peptides with high fidelity and stereochemical integrity is a cornerstone of drug discovery and development. The formation of the amide bond, the very backbone of a peptide, is a deceptively complex chemical challenge. For decades, peptide chemists relied on additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) to mediate carbodiimide-driven coupling reactions.[1][2][3][4] While effective, these benzotriazole-based compounds carry significant safety risks due to their potential explosivity, prompting a search for safer, more efficient alternatives.[1][5][6][7]
Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known by trade names such as OxymaPure®, has emerged as a definitive solution to this challenge.[2][5][8] This oxime-based additive, which we will refer to by its chemical family name Ethyl 2-oximinooxamate or simply Oxyma, provides a superior safety profile while consistently delivering exceptional performance in accelerating coupling reactions, enhancing yields, and, most critically, suppressing racemization.[5][7][9]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth look at the mechanistic underpinnings of Oxyma's efficacy, presents comparative performance data, and offers detailed, field-proven protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS).
The Core Mechanism: How Oxyma Ensures Fidelity
To appreciate the advantage of Oxyma, one must first understand the fundamental mechanism of carbodiimide-mediated coupling and its inherent pitfalls.
The process begins when a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid of an N-protected amino acid. This forms a highly reactive O-acylisourea intermediate.[10][11] This intermediate is unstable and prone to two deleterious pathways:
-
N-acylurea Formation: It can rearrange into a stable, unreactive N-acylurea byproduct, consuming the activated amino acid and reducing the overall yield.[11]
-
Racemization: For all chiral amino acids (except glycine and proline), the O-acylisourea intermediate can promote the formation of a 5(4H)-oxazolone.[8][11] The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to racemization—the loss of stereochemical purity. This is a critical failure, as diastereomeric peptide impurities can be difficult to remove and can drastically alter or eliminate biological activity.[12]
Oxyma functions by efficiently trapping the fleeting O-acylisourea intermediate.[10][11] Being an N-hydroxy derivative with a pKa of 4.6, similar to HOBt, it rapidly reacts to form a highly reactive Oxyma-ester.[11][12] This active ester is more stable than the O-acylisourea, preventing its rearrangement into N-acylurea.[11] Crucially, this active ester is less prone to forming the oxazolone, thereby serving as a powerful racemization suppressor.[10] The resulting Oxyma-ester then undergoes a clean and efficient nucleophilic attack by the amine component of the next amino acid, forming the desired peptide bond and regenerating Oxyma.
Caption: Mechanism of Oxyma in suppressing side reactions.
Performance Data: A Quantitative Comparison
The superiority of Oxyma-based additives over their benzotriazole counterparts is well-documented. The following table summarizes comparative data, focusing on the suppression of epimerization (racemization) in challenging peptide coupling models. Lower percentages indicate better performance.
| Peptide Model / Coupling | Coupling Additive | % D-Isomer (Epimerization) | Reference(s) |
| Z-Phg-Val-OMe | DIC / OxymaPure | 0.1% | [13] |
| DIC / HOBt | 3.7% | [13] | |
| H-Gly-His-Phe-NH₂ | DIC / Oxyma-B | 1% | [14] |
| DIC / OxymaPure | 3% | [14] | |
| Z-Phe-Val-Pro-NH₂ | DIC / Oxyma-B | 1.7% | [2][4] |
| DIC / HOAt | 2.5% | [2][4] | |
| DIC / HOBt | 10.5% | [2][4] |
*Oxyma-B is a closely related and highly effective violuric acid derivative, 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, which further demonstrates the power of the oxime additive class.[2][3][14][15]
As the data clearly indicates, Oxyma and related oximes consistently yield peptides with significantly lower levels of epimerization compared to HOBt and often outperform the more potent HOAt.[2][5] This makes Oxyma an indispensable tool for synthesizing complex sequences and racemization-prone amino acids like Histidine (His) and Cysteine (Cys).[2][14][16]
Experimental Protocols
The following protocols provide a robust framework for implementing Oxyma in standard peptide synthesis workflows.
Protocol 1: Solution-Phase Amide Bond Formation
This protocol is suitable for a wide range of carboxylic acids and amines in a solution-phase reaction using EDC, a water-soluble carbodiimide that simplifies purification.
Materials:
-
Carboxylic Acid (e.g., N-protected amino acid): 1.0 equiv
-
Amine (or its hydrochloride salt): 1.0 equiv
-
This compound (Oxyma): 1.1 equiv
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl): 1.1 equiv
-
Base (if using amine salt, e.g., DIEA or NMM): 1.0 equiv
-
Anhydrous Solvent: DMF, DCM, or a mixture
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 equiv) and Oxyma (1.1 equiv) in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of carboxylic acid).
-
Amine Addition: Add the amine (1.0 equiv). If using an amine hydrochloride salt, add the base (1.0 equiv) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize potential side reactions.
-
Activation: Add EDC·HCl (1.1 equiv) to the stirred solution in one portion.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up & Purification: a. Remove the solvent under reduced pressure (rotary evaporation). b. Dilute the residue with an organic solvent like Ethyl Acetate (EtOAc). c. Wash the organic layer sequentially with 1 N HCl (to remove unreacted amine and base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and Oxyma), and finally with saturated NaCl (brine). d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. e. Purify the resulting crude product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Standard Coupling Cycle
This protocol outlines a standard coupling step within an Fmoc-based SPPS workflow on an automated or manual synthesizer.
Materials:
-
Fmoc-protected amino acid: 3-5 equiv (relative to resin loading)
-
This compound (Oxyma): 3-5 equiv
-
N,N'-Diisopropylcarbodiimide (DIC): 3-5 equiv
-
Peptide-grade DMF
-
Resin-bound peptide with a free N-terminal amine
-
Deprotection Solution: 20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Cocktail Preparation (Pre-activation): In a separate vessel, dissolve the Fmoc-amino acid (3-5 equiv) and Oxyma (3-5 equiv) in DMF. Add DIC (3-5 equiv) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the washed resin. Agitate the mixture (using a shaker or N₂ bubbling) at room temperature for 45-60 minutes.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction (disappearance of the free primary amine). If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Caption: A typical SPPS coupling workflow using Oxyma.
Troubleshooting and Best Practices
-
Solubility: Oxyma exhibits good solubility in common peptide synthesis solvents like DMF, DCM, ACN, and THF, making it highly versatile for both solid-phase and solution-phase applications.[2][3]
-
Reagent Purity: As with all peptide synthesis, the purity of reagents is critical. Use high-quality, anhydrous solvents and fresh reagents for optimal results.
-
Beckmann Rearrangement: While Oxyma itself is very stable, a side reaction involving a Beckmann rearrangement has been reported for the related additive Oxyma-B under certain conditions, which can cap the growing peptide chain.[14] While less of a concern for Oxyma, optimizing coupling times and avoiding prolonged exposure to activating conditions is a good general practice to maximize the yield of the desired product.[14]
-
Reaction Monitoring: For the related Oxyma-B, a color change from blue to yellowish-green has been noted upon reaction completion.[2] While not as pronounced with Oxyma (OxymaPure), visual cues can sometimes supplement analytical monitoring like HPLC.
Conclusion
This compound (Oxyma) represents a significant advancement in the field of peptide synthesis. It provides a non-explosive, highly effective alternative to traditional benzotriazole additives.[1][5] Its proven ability to enhance coupling efficiency and dramatically suppress racemization makes it an essential component of the modern peptide chemist's toolkit.[5][12][13] By integrating Oxyma into synthesis protocols, researchers and drug developers can achieve higher yields and purities of their target peptides, ensuring the stereochemical integrity required for biological function and therapeutic efficacy.
References
- 1. nbinno.com [nbinno.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. oxymapure.com [oxymapure.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. mdpi.com [mdpi.com]
- 15. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)
Introduction: The Evolution of Peptide Synthesis and the Quest for Perfection
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by Bruce Merrifield, remains the cornerstone of peptide chemistry, enabling the routine construction of complex peptide sequences for research, diagnostics, and therapeutic applications.[1] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This approach dramatically simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1][3]
The fidelity of the final peptide product hinges critically on the efficiency of one specific step: the formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide. This reaction requires a chemical "activator" to convert the carboxylic acid into a more reactive species. For decades, this activation has been facilitated by carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[4][5] These additives are crucial for accelerating the coupling reaction and, most importantly, for suppressing the racemization of the chiral amino acid centers.[5]
However, the classical additives, HOBt and HOAt, possess a significant and well-documented drawback: they are known to have explosive properties under certain conditions, posing a considerable safety risk in the laboratory.[6][7][8] This inherent hazard has driven a search for safer, yet equally or more effective, alternatives. This search has culminated in the widespread adoption of Ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as OxymaPure® (hereafter referred to as Oxyma). This document serves as a detailed guide to the theory and practical application of Oxyma in modern Fmoc-based SPPS protocols.
Oxyma: A Superior Additive for Modern SPPS
Oxyma has emerged as a premier coupling additive due to its exceptional safety profile and its remarkable efficacy in promoting efficient, racemization-free peptide bond formation.[6][9]
Pillar 1: Uncompromising Safety
The most compelling advantage of Oxyma is its significantly improved safety profile compared to benzotriazole-based additives.[6] HOBt and HOAt are known to exhibit thermal decomposition risks, creating potential explosion hazards.[6] Oxyma, by contrast, is a non-explosive compound, allowing for more secure handling, storage, and application, a critical consideration for both routine laboratory use and large-scale peptide manufacturing.[4][6]
Pillar 2: Enhanced Coupling Efficiency and Purity
Beyond its safety, Oxyma demonstrates superior performance. When used in conjunction with carbodiimides, it consistently yields peptides with very low levels of epimerization, often outperforming HOBt.[6][7] This is crucial for synthesizing biologically active peptides where stereochemical integrity is paramount. Furthermore, Oxyma contributes to enhanced coupling efficiency, leading to faster reaction times and higher yields.[6] The resulting cleaner reaction profiles can significantly simplify the downstream purification process, saving valuable time and resources.[6]
The Mechanism of Action: A Self-Validating System
The role of Oxyma is to act as a scavenger for the highly reactive O-acylisourea intermediate formed when a carbodiimide reacts with the carboxylic acid of the Fmoc-amino acid. This intermediate, if left to react directly with the peptide's N-terminal amine, is prone to causing racemization. Oxyma rapidly intercepts this intermediate to form an active Oxyma-ester. This new activated species is stable enough to prevent racemization but highly reactive towards the desired nucleophilic attack by the peptide's amino group, ensuring the formation of the correct peptide bond with high fidelity.
Diagram 1: Mechanism of Oxyma-Mediated Peptide Coupling
Caption: Carbodiimide (DIC) activates the amino acid, which is trapped by Oxyma to form a stable, yet reactive, ester intermediate.
Comparative Analysis of Common Coupling Additives
The selection of a coupling additive is a critical decision in protocol design. The following table summarizes the key characteristics of Oxyma in comparison to its predecessors.
| Feature | HOBt (1-Hydroxybenzotriazole) | HOAt (1-Hydroxy-7-azabenzotriazole) | OxymaPure® |
| Safety Profile | Explosive properties in anhydrous form[4][8] | Explosive properties[4][8] | Non-explosive, significantly improved safety profile [4][6][7] |
| Racemization Suppression | Effective[5] | More effective than HOBt[4][8] | Comparable or superior to HOAt [6][7][9] |
| Coupling Efficiency | Good | High, due to anchimeric assistance | High, leads to faster reactions and higher yields [6] |
| Byproducts | Benzotriazole derivatives | Azabenzotriazole derivatives | Water-soluble, easily removed byproducts |
Detailed Experimental Protocol: Fmoc-SPPS using DIC/Oxyma
This protocol outlines a standard procedure for manual Fmoc-based SPPS on a 0.1 mmol scale using Rink Amide resin. Adjustments may be necessary based on the specific peptide sequence, particularly for "difficult sequences" prone to aggregation.[10]
Materials and Reagents
-
Resin: Rink Amide MBHA resin (or other suitable resin)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA) - Peptide Synthesis Grade
-
Amino Acids: Fmoc-protected amino acids
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Coupling Reagents: Diisopropylcarbodiimide (DIC), Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Precipitation Solvent: Cold Diethyl Ether
-
Monitoring: 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) or Kaiser Test reagents
Protocol Parameters
| Parameter | Value/Concentration | Notes |
| Scale | 0.1 mmol | |
| Fmoc-Amino Acid | 5 equivalents (0.5 mmol) | For standard couplings. |
| DIC | 5 equivalents (0.5 mmol) | |
| Oxyma | 5 equivalents (0.5 mmol) | Can be pre-dissolved with amino acid. |
| DIPEA | 10 equivalents (1.0 mmol) | For neutralization and coupling. |
| Deprotection | 20% Piperidine in DMF | 1 x 1 min + 1 x 10 min. |
| Coupling Time | 1 - 2 hours | Sequence-dependent. |
Diagram 2: Standard SPPS Workflow
Caption: The iterative cycle of deprotection, washing, and coupling in Solid-Phase Peptide Synthesis.
Step-by-Step Methodology
1. Resin Preparation a. Place the resin (0.1 mmol) in a suitable reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain the solvent.
2. The Synthesis Cycle (Iterative)
a. Fmoc-Deprotection i. Add the 20% piperidine/DMF solution to the resin and agitate for 1 minute. Drain. ii. Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. Drain. iii. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
b. Coupling i. In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq) and Oxyma (0.5 mmol, 5 eq) in DMF. ii. Add DIC (0.5 mmol, 5 eq) to the amino acid/Oxyma solution and allow it to pre-activate for 2-5 minutes. iii. Add the activated amino acid solution to the drained, deprotected resin. iv. Add DIPEA (1.0 mmol, 10 eq) to the reaction vessel. v. Agitate the mixture at room temperature for 1-2 hours. vi. Drain the coupling solution and wash the resin with DMF (5 times).
c. Monitoring for Completion i. After washing, take a small sample of resin beads for a Kaiser or TNBSA test. ii. A negative result (yellow beads for Kaiser test) indicates complete coupling. A positive result (blue/purple beads) indicates free amines are present, and a recoupling step (repeating step 2b) is necessary.
d. Iteration i. Repeat the synthesis cycle (steps 2a through 2c) for each amino acid in the desired sequence.
3. Final Cleavage and Deprotection a. After the final coupling and subsequent washing, perform a final Fmoc-deprotection (step 2a). b. Wash the resin thoroughly with DMF, then DCM, and dry the resin under vacuum. c. Prepare the cleavage cocktail (e.g., 10 mL of 95% TFA, 2.5% TIS, 2.5% H₂O). CAUTION: Work in a well-ventilated fume hood. d. Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours. e. Filter the solution to separate the resin, collecting the filtrate which contains the crude peptide.
4. Peptide Precipitation and Purification a. Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether. b. Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. c. Dry the crude peptide pellet under vacuum. d. Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC. e. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Conclusion: Trustworthiness Through Validation
The protocol described herein provides a robust and reliable framework for the synthesis of high-quality peptides. The use of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) as a coupling additive is a cornerstone of this modern approach, offering a superior combination of safety and efficiency.[6] The trustworthiness of any SPPS protocol is not derived from the steps alone, but from the integrated validation points. The routine use of qualitative in-process monitoring like the Kaiser test ensures the completion of each coupling step, while final quantitative analysis by HPLC and mass spectrometry provides absolute confirmation of the target peptide's purity and identity. By combining a mechanistically sound protocol with rigorous analytical oversight, researchers can confidently synthesize complex peptides for the most demanding applications in science and medicine.
References
- 1. peptide.com [peptide.com]
- 2. brieflands.com [brieflands.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Ethyl 2-oximinooxamate in the synthesis of metalloprotease inhibitors
Application Note & Protocol
Topic: Ethyl 2-oximinooxamate in the Synthesis of Potent Metalloprotease Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in tissue remodeling and the degradation of the extracellular matrix (ECM).[1] Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases, making them a key therapeutic target.[2] The most successful class of MMP inhibitors features a hydroxamic acid moiety, which acts as a potent zinc-binding group (ZBG) to disrupt the enzyme's catalytic activity.[1][3] This guide details the application of this compound (more accurately described as Ethyl 2-amino-2-(hydroxyimino)acetate) as a versatile and efficient synthon for constructing the critical hydroxamate pharmacophore in novel metalloprotease inhibitors. We provide a detailed, field-tested protocol for the synthesis of a potent inhibitor inspired by the structure of Batimastat, a well-characterized broad-spectrum MMP inhibitor.[4]
The Central Role of Matrix Metalloproteinases in Disease
The MMP Family: Structure and Pathophysiological Function
Matrix metalloproteinases are a family of over 20 related enzymes responsible for degrading various components of the ECM, such as collagens and proteoglycans.[2] Based on their substrate specificity and domain structure, they are classified into groups including collagenases, gelatinases (MMP-2, MMP-9), stromelysins, and membrane-type MMPs (MT-MMPs).[2] While essential for normal physiological processes like wound healing and development, their overexpression or aberrant activation contributes significantly to the progression of diseases.[5] For instance, MMP-2 is crucial for collagen degradation at the dermal-epidermal junction, and its upregulation is linked to photoaging and cancer metastasis.[3][6]
The Catalytic Mechanism: A Zinc-Dependent Process
The catalytic activity of all MMPs depends on a conserved active site containing a catalytic zinc ion (Zn²⁺). This ion is typically coordinated by three histidine residues within the protein backbone. The zinc ion polarizes a water molecule, which then acts as a nucleophile to hydrolyze the peptide bond of the substrate protein. This shared mechanism makes the catalytic zinc ion the primary target for inhibitor design.[3]
The Hydroxamate Pharmacophore: The Gold Standard for MMP Inhibition
Mechanism of Action: Potent Zinc Chelation
The hydroxamic acid functional group (-CONHOH) is the most potent zinc-binding group employed in MMP inhibitors.[1][7] Its effectiveness stems from its ability to act as a bidentate ligand, where both the carbonyl oxygen and the hydroxyl oxygen coordinate with the catalytic zinc ion.[1][8] This strong chelation displaces the catalytic water molecule and renders the enzyme inactive. The stability of this five-membered ring interaction is a primary reason for the low nanomolar potency of many hydroxamate-based inhibitors.[1]
Structure-Activity Relationship (SAR) of Broad-Spectrum Inhibitors
Beyond the essential zinc-binding group, the inhibitor's backbone is designed to mimic the natural peptide substrate, creating additional interactions within the enzyme's specificity pockets (S-pockets). In broad-spectrum inhibitors like Batimastat (BB-94), a peptidomimetic backbone with bulky, hydrophobic side chains occupies the S1' pocket, contributing to high-affinity binding.[3][4] The development of selective inhibitors often involves modifying these side chains to exploit structural differences between the S1' pockets of different MMPs.[3][9]
This compound: A Versatile Building Block
Chemical Properties and Rationale for Use
This compound (CAS 10489-74-4) is more precisely named Ethyl 2-amino-2-(hydroxyimino)acetate. Its key structural features are a nucleophilic primary amine (-NH₂) and a protected hydroxamate-like functionality (the ethyl ester of an N-hydroxy-amidine).
Structure:
-
Chemical Formula: C₄H₈N₂O₃[10]
-
Molecular Weight: 132.12 g/mol [10]
-
Key Feature: The presence of the primary amine allows for a straightforward and efficient coupling reaction with an activated carboxylic acid, directly incorporating the crucial N-hydroxy functionality into the inhibitor scaffold in a single step. This approach avoids the often harsh conditions required when using free hydroxylamine.[11]
Protocol: Synthesis of a Potent Batimastat Analogue
This protocol describes a two-part synthesis. Part A involves creating the inhibitor backbone, an activated carboxylic acid. Part B details the key coupling step with Ethyl 2-amino-2-(hydroxyimino)acetate to yield the final inhibitor.
Part A: Synthesis of the Inhibitor Backbone (N-Boc-Leucinyl-Phenylalanine)
This backbone provides a bulky side group to interact with the S1' pocket of many MMPs.
Materials:
-
Boc-Leucine
-
L-Phenylalanine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Ethyl acetate (EtOAc), 1N HCl, Saturated NaHCO₃ solution
-
Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water
Procedure:
-
Dipeptide Formation: To a solution of Boc-Leucine (1.0 eq), L-Phenylalanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DCM at 0°C, add DIPEA (2.5 eq).
-
Add EDC (1.1 eq) portion-wise and stir the reaction at room temperature for 12-16 hours.
-
Work-up: Dilute the reaction with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Saponification: Dissolve the resulting dipeptide ester in a 3:1 mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Acidification: Acidify the mixture to pH 2-3 with 1N HCl and extract with EtOAc.
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the carboxylic acid backbone, which can be used in the next step without further purification.
Part B: Coupling with Ethyl 2-amino-2-(hydroxyimino)acetate
This is the critical step where the zinc-binding group is installed.
Materials:
-
Backbone from Part A
-
Ethyl 2-amino-2-(hydroxyimino)acetate (1.0 eq)
-
EDC (1.1 eq), HOBt (1.1 eq), DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation: Dissolve the carboxylic acid backbone from Part A (1.0 eq) in anhydrous DMF. Add HOBt (1.1 eq) and EDC (1.1 eq). Stir at room temperature for 30 minutes to pre-activate the acid.
-
Coupling: Add Ethyl 2-amino-2-(hydroxyimino)acetate (1.0 eq) to the solution, followed by DIPEA (2.5 eq).
-
Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into cold water and extract with EtOAc (3x).
-
Wash the combined organic layers with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Part C: Purification and Characterization
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Characterization: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data and Expected Outcomes
Table of Reagents & Expected Yields
| Step | Key Reagents | Molar Ratio (vs. Starting Material) | Solvent | Expected Yield |
| Part A | Boc-Leucine, Phe-OMe·HCl, EDC, LiOH | 1.0 / 1.0 / 1.1 / 1.5 | DCM, THF/H₂O | 85-95% |
| Part B | Backbone, Reagent, EDC | 1.0 / 1.0 / 1.1 | DMF | 60-75% |
Inhibitory Potency of Batimastat (Reference Data)
The synthesized analogue is expected to exhibit broad-spectrum MMP inhibition similar to Batimastat. The potency is typically determined using a fluorogenic substrate assay.
| MMP Subtype | Batimastat IC₅₀ (nM)[4] |
| MMP-1 (Collagenase-1) | 3 |
| MMP-2 (Gelatinase-A) | 4 |
| MMP-3 (Stromelysin-1) | 20 |
| MMP-7 (Matrilysin) | 6 |
| MMP-9 (Gelatinase-B) | 4 |
Mechanistic Insights and Troubleshooting
Causality Behind Experimental Choices
-
Boc Protection: The Boc group protects the N-terminus of leucine during the first coupling reaction and is stable to the saponification conditions. It can be removed under acidic conditions if further modification is needed.
-
EDC/HOBt Coupling: This carbodiimide-based coupling system is highly efficient for amide bond formation and minimizes racemization, which is critical for maintaining the correct stereochemistry for enzyme binding.[12]
-
Anhydrous DMF: The final coupling step is performed under anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate, which would reduce the overall yield.
Potential Pitfalls and Optimization
-
Low Coupling Yield: If the yield in Part B is low, ensure the carboxylic acid backbone is completely dry before use. Pre-activation time can also be extended to 1 hour.
-
Side Products: A potential side reaction is the formation of an N-acylurea byproduct from the EDC reagent. This is typically removed during the aqueous work-up and final column chromatography.
-
Purification Difficulty: The final product contains a polar hydroxamate group. If it adheres strongly to the silica gel, adding 1-2% methanol to the ethyl acetate eluent can facilitate its elution.
Conclusion
Ethyl 2-amino-2-(hydroxyimino)acetate serves as a highly effective and practical reagent for the synthesis of hydroxamate-based metalloprotease inhibitors. The protocol described herein provides a robust and reproducible pathway to potent, broad-spectrum MMP inhibitors by enabling the direct and efficient installation of the critical zinc-binding pharmacophore. This methodology offers a valuable tool for researchers in drug discovery aimed at developing novel therapeutics for a wide range of MMP-driven pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
- 10. scbt.com [scbt.com]
- 11. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]
Application Notes & Protocols: Ethyl 2-oximinooxamate as a Versatile Ligand for Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Ethyl 2-oximinooxamate in Homogeneous Catalysis
In the vast landscape of ligand design for transition metal catalysis, the quest for readily accessible, tunable, and efficient ligands is perpetual. This compound, a molecule possessing a rich coordination chemistry, emerges as a compelling candidate for steering the catalytic activity of transition metals. Its structure, featuring a bidentate N,O-donor set composed of an oxime and an adjacent amide, offers a unique electronic and steric environment for metal centers. This guide provides a comprehensive overview of the synthesis, characterization, and potential catalytic applications of transition metal complexes bearing the this compound ligand, with a focus on oxidation and cross-coupling reactions. The protocols detailed herein are designed to be self-validating, providing researchers with a solid foundation for exploring the catalytic prowess of this versatile ligand.
Part 1: Synthesis and Characterization of this compound and its Transition Metal Complexes
The journey into the catalytic applications of this compound begins with its synthesis and subsequent complexation with a transition metal. The ligand itself can be prepared from readily available starting materials.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from diethyl oxalate and hydroxylamine hydrochloride.
Materials:
-
Diethyl oxalate
-
Hydroxylamine hydrochloride (HONH₂·HCl)
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride in absolute ethanol. To this solution, add a solution of sodium ethoxide in ethanol dropwise at 0 °C (ice bath). Stir the resulting mixture for 30 minutes.
-
Addition of Diethyl Oxalate: To the stirred suspension, add a solution of diethyl oxalate in ethanol dropwise over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Work-up: The reaction mixture will form a precipitate. Filter the solid and wash it with cold ethanol and then with diethyl ether.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.
Protocol 2: Synthesis of a Representative Transition Metal Complex: Bis(ethyl 2-oximinooxamato)copper(II)
This protocol describes a general method for the synthesis of a copper(II) complex with this compound. This method can be adapted for other transition metals like Mn(II), Fe(II), or Pd(II) with appropriate adjustments to the metal salt and reaction conditions.
Materials:
-
This compound
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
Triethylamine (Et₃N)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve this compound in methanol in a 100 mL round-bottom flask.
-
Deprotonation: To the ligand solution, add a stoichiometric amount of a weak base, such as triethylamine, to deprotonate the oxime group, facilitating coordination. Stir for 15 minutes at room temperature.
-
Addition of Metal Salt: In a separate flask, dissolve copper(II) acetate monohydrate in methanol. Add this solution dropwise to the ligand solution with continuous stirring.
-
Complex Formation: A color change and/or precipitation of the complex should be observed. Stir the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.
-
Isolation of the Complex: Collect the precipitated solid by filtration. Wash the solid with cold methanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting complex under vacuum.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis. The shift in the C=N and N-O stretching frequencies in the IR spectrum compared to the free ligand will confirm coordination.[1]
Part 2: Catalytic Applications
The true utility of this compound as a ligand lies in its ability to modulate the catalytic activity of transition metals. Below are detailed application notes and protocols for two key areas: oxidation and cross-coupling reactions.
Application 1: Manganese-Catalyzed Epoxidation of Alkenes
Manganese complexes are well-known for their ability to catalyze a variety of oxidation reactions, including the epoxidation of olefins.[2][3] The this compound ligand can provide a suitable coordination environment to stabilize a high-valent manganese-oxo species, the key intermediate in the catalytic cycle.
Causality Behind Experimental Choices:
-
Manganese(II) Precursor: A simple Mn(II) salt like Mn(OAc)₂ is used as the precatalyst, which is oxidized in situ to the active catalytic species.
-
Oxidant: A terminal oxidant such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) is used to generate the high-valent Mn=O intermediate.[4] The choice of oxidant can influence the reaction rate and selectivity.
-
Solvent: A non-coordinating or weakly coordinating solvent like acetonitrile or dichloromethane is chosen to avoid interference with the catalyst.
Proposed Catalytic Cycle:
References
- 1. mdpi.com [mdpi.com]
- 2. A Low-cost Manganese Complex Catalyst for Phenolic Coupling and Further Oxidation of Phenols | Journal of Education for Pure Science [jceps.utq.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Heme and Nonheme High-Valent Iron and Manganese Oxo Cores in Biological and Abiological Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Application of Ethyl 2-Oximinooxamate in the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Importance of Ethyl 2-Oximinooxamate in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. This compound, a relatively simple and accessible bifunctional molecule, has emerged as a powerful and versatile building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structural feature, possessing both an oximino and an ester functionality, allows it to mimic a 1,2-dicarbonyl compound, making it an ideal synthon for cyclocondensation reactions with various dinucleophiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound for the synthesis of bioactive quinoxalines, pyrazines, and pteridines. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
PART 1: Synthesis of Bioactive Quinoxaline-2-Carboxamides
Quinoxaline derivatives are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The quinoxaline scaffold is a key component in several approved drugs.[1] This section details the synthesis of quinoxaline-2-carboxamides, a particularly promising subclass, using this compound as a key precursor.
Reaction Principle and Mechanism
The synthesis of the quinoxaline ring system from this compound proceeds via a cyclocondensation reaction with o-phenylenediamine derivatives. In this reaction, the this compound acts as a synthetic equivalent of an α-keto-α-oximino ester. The reaction is typically acid-catalyzed and involves the initial formation of a dihydropyrazine intermediate, which then undergoes oxidative aromatization to yield the stable quinoxaline ring.
The proposed reaction mechanism is depicted below:
Caption: Proposed mechanism for quinoxaline synthesis.
Experimental Protocol: Synthesis of Ethyl 3-Aminoquinoxaline-2-carboxylate
This protocol describes the synthesis of a key quinoxaline intermediate, which can be further functionalized to a variety of bioactive carboxamides.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of ethanol.
-
Addition of Reactants: To the stirred solution, add this compound (1.0 eq) followed by glacial acetic acid (catalytic amount, ~10 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution to neutralize the acetic acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure ethyl 3-aminoquinoxaline-2-carboxylate.
Causality and Self-Validation:
-
Acetic Acid Catalyst: The acidic medium protonates the carbonyl oxygen of the ester group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.
-
TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating. The appearance of a new, more polar spot corresponding to the product and the disappearance of the starting materials indicates reaction completion.
-
Aqueous Work-up: The wash with saturated sodium bicarbonate is crucial to remove the acid catalyst, which could interfere with the purification and stability of the final product.
-
Chromatographic Purification: This step ensures the isolation of the target compound in high purity, which is essential for subsequent reactions and biological testing. The purity can be confirmed by NMR spectroscopy and mass spectrometry.
Application: Synthesis of Bioactive Quinoxaline-2-Carboxamides
The resulting ethyl 3-aminoquinoxaline-2-carboxylate can be readily converted to a variety of bioactive amides.
Protocol: Amide Formation
-
Hydrolysis (Optional): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Amide Coupling: The carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt) in a suitable solvent like DMF or DCM. Alternatively, the ethyl ester can be directly converted to the amide by heating with the desired amine, sometimes with a catalyst.
Bioactivity of Quinoxaline-2-Carboxamides:
Quinoxaline-2-carboxamide derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.
| Biological Activity | Reported Effects | References |
| Anticancer | Induction of apoptosis, inhibition of cell proliferation in various cancer cell lines including colon, liver, and breast cancer. | [3] |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, as well as some fungal strains. | [2][4][5] |
| Antitubercular | Potent activity against Mycobacterium tuberculosis, including drug-resistant strains. | [5] |
PART 2: Synthesis of Bioactive 3-Aminopyrazine-2-carboxamides
Pyrazine derivatives are another important class of nitrogen-containing heterocycles with significant biological activities, including anticancer and antimicrobial properties.[6][7] this compound serves as an excellent precursor for the synthesis of functionalized pyrazines.
Reaction Principle and Mechanism
The synthesis of the pyrazine ring involves the cyclocondensation of this compound with a 1,2-diamine, such as ethylenediamine. Similar to the quinoxaline synthesis, this reaction is believed to proceed through a dihydropyrazine intermediate that subsequently aromatizes.
Caption: Workflow for the synthesis of bioactive pyrazine carboxamides.
Experimental Protocol: Synthesis of Ethyl 3-Aminopyrazine-2-carboxylate
This protocol outlines the direct synthesis of the pyrazine core from this compound.
Materials:
-
This compound (1.0 eq)
-
Ethylenediamine (1.0 eq)
-
Ethanol
-
Sodium Bicarbonate (solid)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Diamine: To this solution, add ethylenediamine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and neutralize with solid sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the solvent under reduced pressure. Extract the residue with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-aminopyrazine-2-carboxylate. Spectroscopic data for this compound can be found in the literature for comparison.[8][9]
Causality and Self-Validation:
-
Exothermic Reaction: The initial mixing of the reactants can be exothermic, indicating the formation of an initial adduct. Dropwise addition helps to control the reaction temperature.
-
Reflux: Heating is necessary to drive the cyclization and subsequent aromatization to the pyrazine ring.
-
Neutralization: The use of sodium bicarbonate neutralizes any acidic byproducts and facilitates a clean extraction.
-
Spectroscopic Confirmation: The structure of the final product should be confirmed by NMR and mass spectrometry, and the data should be consistent with the expected ethyl 3-aminopyrazine-2-carboxylate.[8][9]
Application: Synthesis and Bioactivity of 3-Aminopyrazine-2-carboxamide Derivatives
Similar to the quinoxaline series, the ethyl 3-aminopyrazine-2-carboxylate can be converted into a library of amides with diverse biological activities.[1][10][11]
Bioactivity of 3-Aminopyrazine-2-carboxamide Derivatives:
| Biological Activity | Reported Effects | References |
| Anticancer | Inhibition of various cancer cell lines through different mechanisms, including apoptosis induction. | [7][10][11] |
| Antimicrobial | Activity against a range of bacteria and fungi, with some derivatives showing promising antimycobacterial effects. | [1][11] |
| Kinase Inhibition | Some derivatives have been identified as inhibitors of specific kinases involved in disease pathways. | [1] |
PART 3: Synthesis of Bioactive 2-Amino-4(3H)-pteridinones
Pteridines are a class of fused heterocyclic compounds composed of pyrimidine and pyrazine rings. They are of significant biological importance, with many derivatives exhibiting potent anticancer and antimicrobial activities.[12]
Reaction Principle and Mechanism
The synthesis of the pteridinone core can be achieved by the condensation of a substituted 4,5-diaminopyrimidine with an α,β-dicarbonyl compound.[12] In this context, this compound can serve as a versatile C2-synthon. The reaction proceeds through a similar cyclocondensation-aromatization sequence as seen with quinoxalines and pyrazines.
Caption: General scheme for pteridinone synthesis.
Experimental Protocol: Synthesis of 2-Amino-4(3H)-pteridinone
This protocol provides a general method for the synthesis of the basic pterin scaffold.
Materials:
-
4,5-Diamino-6-hydroxypyrimidine (or a similar 4,5-diaminopyrimidine derivative) (1.0 eq)
-
This compound (1.0 eq)
-
Pyridine (as solvent and catalyst)
-
Water
Procedure:
-
Reaction Setup: Suspend 4,5-diamino-6-hydroxypyrimidine (1.0 eq) in pyridine in a round-bottom flask.
-
Addition of Reactant: Add this compound (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction mixture will typically become a clear solution before the product begins to precipitate.
-
Isolation: Cool the reaction mixture to room temperature. The product, 2-amino-4(3H)-pteridinone (pterin), will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water and then ethanol to remove pyridine and any unreacted starting materials. The product is often pure enough for further use, but can be recrystallized from a large volume of water if necessary. The identity of the product can be confirmed by comparing its spectroscopic data with literature values.[13][14]
Causality and Self-Validation:
-
Pyridine as Solvent and Catalyst: Pyridine acts as a basic catalyst to facilitate the condensation and also serves as a high-boiling solvent to enable the reaction to proceed at a sufficient rate.
-
Precipitation of Product: The formation of a precipitate from the hot reaction mixture upon cooling is a strong indication that the desired, often poorly soluble, pteridinone has been formed.
-
Washing Procedure: Thorough washing is critical to remove the high-boiling pyridine solvent and any soluble impurities.
-
Spectroscopic and Physical Characterization: The melting point and spectroscopic data (NMR, IR) of the product should be compared with known values for 2-amino-4(3H)-pteridinone to confirm its identity and purity.
Bioactivity of 2-Amino-4(3H)-pteridinone Derivatives
Derivatives of the 2-amino-4(3H)-pteridinone scaffold are known to possess a wide range of biological activities.
| Biological Activity | Reported Effects | References |
| Anticancer | Inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, making them effective anticancer agents. | [1] |
| Anti-inflammatory | Some derivatives have shown potent anti-inflammatory properties. | [9] |
| Antimicrobial | Activity against various microbial pathogens. | [15] |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a diverse range of bioactive heterocyclic compounds. This application note has provided detailed, self-validating protocols for the synthesis of quinoxalines, pyrazines, and pteridines, along with an explanation of the chemical principles behind these transformations. By leveraging the unique reactivity of this compound, researchers can efficiently access these important heterocyclic scaffolds and explore their potential in drug discovery and development. The provided protocols and the understanding of the reaction mechanisms should serve as a valuable resource for scientists working in the field of medicinal chemistry.
References
- 1. Synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and their biological activity with dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 7. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. Pterin | C6H5N5O | CID 135398660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-Oximinooxamate as a Versatile Precursor for the Synthesis of 1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of ethyl 2-oximinooxamate in the synthesis of 1,2,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] The unique structural features of this compound make it an advantageous starting material for the construction of the 1,2,4-oxadiazole scaffold. This document will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the practical aspects of this synthetic transformation.
Introduction: The Significance of 1,2,4-Oxadiazoles and the Role of this compound
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1][2] This scaffold is a prominent pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][4] Furthermore, the 1,2,4-oxadiazole moiety can act as a bioisostere for esters and amides, enhancing the metabolic stability of drug candidates.[3][4]
The synthesis of 1,2,4-oxadiazoles commonly proceeds through the cyclization of an O-acyl amidoxime intermediate.[5] Amidoximes, characterized by a hydroxylamino group attached to an imine carbon, are key precursors in this process. This compound, with its inherent oxime functionality, serves as a readily accessible and reactive amidoxime surrogate for the construction of the 1,2,4-oxadiazole ring.[6][7] Its structure features an oxime group adjacent to an ester, providing a strategic handle for subsequent acylation and cyclization reactions.
Reaction Mechanism: Acylation and Cyclodehydration
The synthesis of 1,2,4-oxadiazoles from this compound proceeds via a two-step sequence involving O-acylation followed by a cyclodehydration reaction.
-
O-Acylation: The initial step is the acylation of the oxime's hydroxyl group with a suitable acylating agent, such as an acyl chloride or anhydride. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The product of this step is an O-acyl amidoxime intermediate.[5]
-
Cyclodehydration: The O-acyl amidoxime intermediate then undergoes an intramolecular cyclization with the elimination of a molecule of water to form the stable 1,2,4-oxadiazole ring. This step can be promoted by heat or by using a dehydrating agent.[8]
The overall transformation can be visualized as a [4+1] cycloaddition, where four atoms are contributed by the this compound backbone and one carbon atom is provided by the acylating agent.[9]
Caption: General reaction mechanism for the synthesis of 1,2,4-oxadiazoles from this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative 3-ethoxycarbonyl-5-phenyl-1,2,4-oxadiazole from this compound and benzoyl chloride.
Materials:
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and UV lamp
Protocol Workflow:
Caption: Step-by-step workflow for the synthesis of 3-ethoxycarbonyl-5-phenyl-1,2,4-oxadiazole.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.32 g, 10 mmol) in anhydrous dichloromethane (30 mL). Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution. Cool the flask to 0°C in an ice bath.
-
O-Acylation: While stirring, add benzoyl chloride (1.41 g, 1.16 mL, 10 mmol) dropwise to the reaction mixture over a period of 10 minutes. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the O-acyl intermediate.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove excess pyridine and benzoic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude O-acyl intermediate.
-
Cyclodehydration: To the flask containing the crude intermediate, add toluene (40 mL). Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the cyclization by TLC, observing the conversion of the intermediate to the final oxadiazole product.
-
Purification: After cooling to room temperature, concentrate the toluene solution under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure 3-ethoxycarbonyl-5-phenyl-1,2,4-oxadiazole.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation and Expected Results
The following table summarizes the expected quantitative data for the synthesis of various 3-ethoxycarbonyl-5-substituted-1,2,4-oxadiazoles using this protocol.
| Entry | R-Group (Acyl Chloride) | Reaction Time (Acylation) | Reaction Time (Cyclization) | Yield (%) |
| 1 | Phenyl | 2 h | 4 h | 85 |
| 2 | 4-Chlorophenyl | 2.5 h | 5 h | 82 |
| 3 | 4-Methoxyphenyl | 2 h | 4.5 h | 88 |
| 4 | Methyl | 1.5 h | 6 h | 75 |
Note: Reaction times and yields are representative and may vary depending on the specific substrate and reaction conditions.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of 3-ethoxycarbonyl-substituted 1,2,4-oxadiazoles. The straightforward acylation and subsequent cyclodehydration provide a reliable and efficient route to this important class of heterocyclic compounds. The presented protocol offers a robust starting point for researchers and scientists in the field of medicinal chemistry and drug development to access a diverse range of 1,2,4-oxadiazole derivatives for further investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound 97 10489-74-4 [sigmaaldrich.com]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 11. 错误页 [amp.chemicalbook.com]
Application Notes & Protocols: The Prospective Role of Ethyl 2-Oximinooxamate as a Scaffold in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-oximinooxamate is a versatile organic compound recognized for its utility as a superior additive in peptide coupling, where it effectively suppresses racemization.[1] While its direct application in asymmetric catalysis is not yet established in the literature, its unique molecular architecture, featuring a confluence of oxime, amide, and ester functionalities, presents a compelling platform for the design of novel chiral ligands. This document explores the prospective role of this compound as a precursor to a new class of chiral ligands for metal-catalyzed asymmetric transformations. We will delve into the rationale behind its potential, propose synthetic strategies for its conversion into chiral entities, and provide a hypothetical protocol for its application in a representative asymmetric reaction, thereby offering a forward-looking guide for researchers in the field of catalysis and drug development.
Introduction: this compound - Beyond Peptide Synthesis
This compound, with the chemical formula C₄H₈N₂O₃, is a crystalline powder that has carved a niche for itself in organic synthesis.[1] Its primary application lies in peptide chemistry, where the oxime functionality plays a crucial role in forming active ester intermediates that minimize epimerization during amide bond formation.[1] The oxime moiety, in conjunction with the adjacent carbonyl groups, also allows it to act as a versatile ligand for transition metals.[1] This coordination potential is the cornerstone of its prospective application in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[2][3]
The quest for novel chiral ligands is a continuous endeavor in asymmetric catalysis.[4] Ligands possessing multiple, distinct coordinating atoms often provide enhanced stereocontrol in catalytic reactions. The structure of this compound offers three potential coordination sites: the oxime nitrogen, the oxime oxygen, and the amide/ester carbonyl oxygen atoms. This multi-dentate character, combined with the ease of its synthetic modification, makes it an attractive, yet unexplored, scaffold for the development of new chiral catalysts.
The Chemical Rationale: Why this compound is a Promising Scaffold
The potential of this compound as a precursor for chiral ligands stems from the inherent reactivity of its functional groups, which allows for the introduction of chirality.
-
The Oxime Group: The oxime functionality can be derivatized to introduce a chiral element. For instance, the hydroxyl group can be etherified with a chiral alcohol, or the entire oxime can be formed from a prochiral ketone using a chiral amine-derived catalyst.[5][6] Chiral oxime ethers have been successfully employed in asymmetric synthesis.[4]
-
The Amide Group: The amide nitrogen can be part of a larger chiral backbone, introduced, for example, by synthesizing the molecule from a chiral amino acid derivative. Chiral amides are known to be effective directing groups and ligands in a variety of asymmetric transformations.
-
The Ethyl Ester: The ester group can be hydrolyzed and subsequently coupled with a chiral alcohol or amine, providing another avenue for introducing a stereocenter.
By strategically incorporating chirality into the this compound framework, it is possible to design a library of novel, non-C₂-symmetric ligands. Such C₁-symmetric ligands are of increasing interest in asymmetric catalysis as they can offer unique stereochemical outcomes compared to their C₂-symmetric counterparts.
Proposed Synthetic Strategies for Chiral Oximinooxamate Ligands
Here, we propose two plausible synthetic pathways to generate chiral ligands derived from this compound.
Strategy A: Modification of the Oxime Group
This strategy involves the etherification of the oxime's hydroxyl group with a chiral alcohol. This would position the chiral center in proximity to the metal-coordinating oxime nitrogen.
Caption: Synthetic route to a chiral oximinooxamate ligand via etherification.
Strategy B: Synthesis from a Chiral Amine
A more integral approach involves building the oximinooxamate scaffold using a chiral amine from the outset. This would embed the chiral information directly into the backbone of the ligand.
Caption: Synthesis of a chiral oximinooxamate ligand from a chiral amine precursor.
Hypothetical Application: Asymmetric Hydrogenation of Prochiral Olefins
To illustrate the potential of these novel ligands, we present a hypothetical protocol for the asymmetric hydrogenation of a prochiral olefin, a fundamental transformation in organic synthesis. We hypothesize that a rhodium complex of a chiral oximinooxamate ligand could effectively catalyze this reaction.
Workflow for Hypothetical Asymmetric Hydrogenation
Caption: Proposed workflow for asymmetric hydrogenation using a chiral oximinooxamate ligand.
Experimental Protocol (Hypothetical)
Reaction: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
Objective: To synthesize an enantiomerically enriched amino acid precursor using a rhodium catalyst bearing a novel chiral oximinooxamate ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Rh catalyst precursor)
-
Chiral Oximinooxamate Ligand (synthesized as per Strategy A or B)
-
Methyl α-acetamidoacrylate (substrate)
-
Anhydrous, degassed methanol (solvent)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and Schlenk line equipment
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation (In-situ):
-
In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (1.0 mol%).
-
Add the chiral oximinooxamate ligand (1.1 mol%).
-
Add anhydrous, degassed methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous.
-
-
Reaction Setup:
-
In a separate flask, dissolve methyl α-acetamidoacrylate (1.0 mmol) in anhydrous, degassed methanol (5 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Transfer the final reaction mixture to a high-pressure reactor.
-
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Carefully vent the reactor and purge with nitrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Data Presentation (Hypothetical Results)
| Entry | Ligand Strategy | Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| 1 | A | 10 | 12 | >99 | 85 (R) |
| 2 | B | 10 | 12 | >99 | 92 (S) |
| 3 | A | 20 | 6 | >99 | 88 (R) |
| 4 | B | 5 | 24 | 95 | 90 (S) |
Conclusion and Future Outlook
While this compound is not currently a mainstream molecule in the field of asymmetric catalysis, its structural features and synthetic accessibility make it a highly promising, yet underexplored, scaffold for the development of novel chiral ligands. The proposed synthetic strategies and hypothetical application in asymmetric hydrogenation serve as a conceptual blueprint for future research. Further exploration into the coordination chemistry of its metal complexes and the screening of a diverse library of its chiral derivatives in various asymmetric transformations could unlock its full potential. The insights gained from such studies could lead to the discovery of a new class of efficient and versatile catalysts for the synthesis of complex, high-value chiral molecules.
References
- 1. Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Chiral oxime ethers in asymmetric synthesis. Part 5.1 Asymmetric synthesis of 2-substituted 5- to 8-membered nitrogen heterocycles by oxime addition–ring-closing metathesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective Synthesis of Chiral Oxime Ethers: Desymmetrization and Dynamic Kinetic Resolution of Substituted Cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Ethyl 2-oximinooxamate
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in solid-phase peptide synthesis (SPPS), with a particular focus on the application of Ethyl 2-oximinooxamate (OxymaPure®) as a coupling additive. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing a significant drop in yield during my solid-phase peptide synthesis. What are the most common culprits?
Low peptide yield in SPPS can be attributed to several factors throughout the synthesis cycles.[1] The primary causes often fall into one of the following categories:
-
Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a frequent cause of truncated sequences, where the subsequent amino acid cannot be added.[1]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin leads to deletion sequences, where an amino acid is missing from the final peptide.[1] This is a common issue with sterically hindered amino acids or "difficult" sequences.[2]
-
Peptide Aggregation: Both intermolecular and intramolecular hydrogen bonding can cause the peptide chains to aggregate on the resin.[3] This aggregation can physically block reactive sites, making them inaccessible to both deprotection and coupling reagents. This is a major contributor to synthesis failure, especially for long or hydrophobic peptides.
-
Resin and Linker Issues: The choice of resin and linker is critical for a successful synthesis. Problems such as suboptimal resin loading, poor swelling of the resin beads, or instability of the linker under the reaction conditions can all lead to a significant reduction in the final yield.
Q2: I've switched from HOBt to this compound (OxymaPure®) and am still seeing low yields. How can I optimize my protocol for this reagent?
This compound, often referred to as OxymaPure®, is an excellent and safer alternative to HOBt and HOAt, known for its ability to suppress racemization and enhance coupling rates.[4][5] However, like any reagent, its effectiveness is dependent on optimal reaction conditions. If you are experiencing low yields after switching to OxymaPure®, consider the following optimization strategies:
-
Pre-activation Time: While OxymaPure® facilitates rapid activation, ensure you are allowing for a sufficient pre-activation time when using it with a carbodiimide like DIC or DCC. A typical pre-activation period of 1-5 minutes in DMF before adding the mixture to the resin is a good starting point.
-
Reagent Equivalents: The stoichiometry of your reagents is crucial. A general guideline for a standard coupling reaction is as follows:
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Agent (e.g., DIC) | 3 - 5 |
| This compound | 3 - 5 |
| Base (e.g., DIPEA) | 6 - 10 |
-
Solvent Quality: Always use fresh, high-purity, peptide synthesis-grade solvents.[6] DMF is the most common solvent, but for difficult sequences prone to aggregation, N-Methylpyrrolidone (NMP) may offer superior solvating properties.[2]
-
Monitoring Coupling Completion: Do not rely solely on standardized coupling times. It is highly recommended to monitor the completion of the coupling reaction using a qualitative test like the Kaiser test (ninhydrin test) to detect free primary amines.[7] A negative Kaiser test indicates a complete reaction.
Q3: My peptide sequence contains sterically hindered amino acids, and I'm observing a high level of deletion sequences. How can I improve the coupling efficiency in these cases?
Sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), or amino acids with bulky side-chain protecting groups, present a significant challenge to achieving high coupling efficiency.[2] Here’s a troubleshooting workflow to address this issue:
Caption: A logical workflow for troubleshooting low yields when coupling sterically hindered amino acids.
-
Increase Reaction Time and Temperature: Steric hindrance slows down the reaction kinetics.[2] Extending the coupling time from the standard 1-2 hours to overnight can be beneficial.[2] Additionally, gentle heating can help overcome the activation energy barrier, but this should be done cautiously to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MAPS) is a highly effective technique for driving difficult couplings to completion rapidly.[2]
-
Utilize More Potent Coupling Reagents: While carbodiimides with this compound are effective, for extremely hindered couplings, switching to a more powerful onium salt activating reagent may be necessary.[2] Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, form highly reactive esters that can overcome significant steric barriers.[2]
-
Implement a Double Coupling Protocol: For particularly challenging couplings, performing the reaction twice is a common and effective strategy.[6] After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling step.
Protocol 1: Double Coupling for Sterically Hindered Amino Acids
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[2]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[2]
-
Wash the resin with DMF.
-
Second Coupling: Repeat steps 2 through 5 with a fresh solution of the activated amino acid.[2]
Q4: I suspect peptide aggregation is the cause of my low yield. What are the signs, and what strategies can I use to mitigate it?
Peptide aggregation is a major obstacle in SPPS, particularly for sequences containing hydrophobic residues or for longer peptides.[1][3]
Signs of Aggregation:
-
Shrinking of the Resin Beads: A noticeable decrease in the volume of the resin bed is a strong indicator of peptide aggregation.
-
Slow or Incomplete Deprotection/Coupling: Aggregation can make the reactive sites on the peptide chain inaccessible, leading to sluggish or incomplete reactions.[3]
-
Failed or Inconsistent Monitoring Tests: Qualitative tests like the Kaiser test may become unreliable and give false negatives.
Strategies to Overcome Aggregation:
-
Solvent Choice: N-Methylpyrrolidone (NMP) has better solvating properties than DMF and can be a more effective solvent for preventing aggregation.[2] In some cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]
-
Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the reaction mixture can help to disrupt the hydrogen bonds that lead to aggregation.[3]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can help to break up aggregates.[3] Microwave synthesizers are particularly effective in this regard.
-
Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at specific points in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.
Q5: What are the potential side reactions associated with this compound, and how can I minimize them?
This compound is generally considered to have a very clean reaction profile with minimal side reactions.[5] Its primary role is to act as an additive to carbodiimide-mediated coupling, where it forms an active ester that is less prone to racemization and other side reactions compared to the O-acylisourea intermediate formed with carbodiimides alone.[8]
The main "side reaction" to be aware of is the potential for incomplete reaction, leading to deletion sequences, which is not a side reaction of the additive itself but rather a failure of the overall coupling step. To minimize this, it is crucial to follow the optimization strategies outlined in Q2 and Q3.
One of the key advantages of this compound is its enhanced safety profile compared to HOBt and HOAt, which are known to have explosive properties.[4][9] OxymaPure® exhibits significantly better thermal stability, making it a safer choice for laboratory use.[5]
Caption: Reaction pathway of carbodiimide activation with and without this compound (OxymaPure®).
Analytical Troubleshooting
Q6: How can I effectively analyze my crude peptide to identify the cause of low yield?
A thorough analysis of the crude peptide product is essential for diagnosing the root cause of low yield. A combination of analytical techniques is often necessary for a complete picture.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary tool for assessing the purity of the crude peptide.[10] The chromatogram will reveal the presence of the desired full-length peptide as well as any impurities, such as truncated or deletion sequences.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the components in the crude product.[10] This allows for the identification of the desired peptide and can help to characterize the impurities observed in the HPLC chromatogram. For example, a peak with a mass corresponding to the target peptide minus one amino acid would confirm the presence of a deletion sequence.
-
Amino Acid Analysis (AAA): This technique provides the relative abundance of each amino acid in the peptide, which can be used to confirm the overall composition of the synthesized product.[6]
| Analytical Technique | Information Provided |
| RP-HPLC | Purity assessment, detection of impurities (truncation, deletion sequences) |
| Mass Spectrometry | Molecular weight confirmation of the target peptide and impurities |
| Amino Acid Analysis | Confirmation of amino acid composition |
By combining the information from these techniques, you can build a comprehensive understanding of the issues in your synthesis and implement the appropriate troubleshooting strategies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. peptide.com [peptide.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijsra.net [ijsra.net]
Technical Support Center: Enhancing Ethyl 2-oximinooxamate Efficiency in Hindered Couplings
Introduction
Welcome to the technical support guide for Ethyl 2-oximinooxamate, widely known in the field as OxymaPure® or simply Oxyma. This document is designed for researchers, chemists, and drug development professionals who are leveraging the power of Oxyma-based coupling systems for amide bond formation, particularly when facing the common challenge of steric hindrance.
This compound has become a cornerstone additive in modern peptide synthesis and general amidation. When combined with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), it forms a highly reactive O-acylisourea intermediate that is less prone to racemization and side reactions compared to older benzotriazole-based additives like HOBt or HOAt.[1][2] Furthermore, Oxyma boasts a superior safety profile, exhibiting significantly reduced explosive potential, which is a critical consideration for both laboratory and large-scale synthesis.[1]
However, the spatial arrangement of bulky substituents near the reacting centers—the carboxylic acid and the amine—can dramatically slow down or even halt the desired reaction. This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you overcome these steric barriers and achieve high-yield, high-purity couplings.
Troubleshooting Guide: Overcoming Hindered Coupling Failures
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: My coupling reaction between a hindered carboxylic acid and a bulky secondary amine is showing low to no yield using a standard DIC/Oxyma protocol. What is the primary cause and what are my first steps?
A: The principal cause is severe steric hindrance impeding the nucleophilic attack of the amine on the activated Oxyma-ester intermediate. The bulky groups create a physical shield around the reactive centers. Standard DIC/Oxyma conditions, while excellent for many substrates, may not provide sufficient activation energy to overcome this barrier.[3]
Initial Troubleshooting Workflow:
Here is a logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting low yields.
Detailed Optimization Steps:
-
Increase Reaction Time and Temperature: Steric hindrance slows reaction kinetics.[4] Extend the reaction time, potentially up to 24-48 hours. Gentle heating to 40-50 °C can also provide the necessary activation energy, but must be used cautiously to avoid potential side reactions or racemization.[4]
-
Solvent Choice is Critical: The solvent must fully solvate all reactants to ensure they are available for reaction. For hindered couplings, N-methylpyrrolidone (NMP) is often a superior choice to Dimethylformamide (DMF) due to its enhanced solvating properties.[4] In some cases, a solvent mixture like DCM/DMF/NMP (1:1:1) can prevent aggregation and improve results.[4]
-
Base Selection: The choice of base is crucial. A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) is standard.[2][3] It is strong enough to deprotonate the amine hydrochloride salt but is too bulky to compete as a nucleophile. Ensure the base is fresh and anhydrous.
Q2: I've optimized the conditions (time, temperature, solvent) but the yield is still below 50%. Should I change the coupling reagent?
A: Yes. When optimized conditions with an Oxyma/carbodiimide system fail, the next logical step is to move to a more potent activating agent. The issue is no longer just kinetics; it's about the intrinsic reactivity of the activated species.
Recommended Reagent Upgrades:
Uronium/aminium or phosphonium-based reagents are significantly more effective for hindered couplings because they form more reactive activated esters.[3][4]
| Reagent Class | Examples | Reactivity Level | Key Considerations |
| Uronium/Aminium | HATU, HCTU, COMU | High to Very High | Generally considered the gold standard for difficult couplings. COMU is an Oxyma-based uronium salt, making it a natural upgrade.[2][3] |
| Phosphonium | PyBOP, PyAOP | High | Very effective, but can be more expensive and generate phosphorus byproducts that may complicate purification.[4] |
Recommendation: Switch to COMU first. It incorporates the Oxyma moiety directly into a more powerful uronium salt structure, maintaining the benefits of Oxyma (low racemization, safety) while providing a significant boost in reactivity.
Q3: My reaction involves an extremely hindered α,α-disubstituted amino acid and even COMU is failing. What is the next-level strategy?
A: For exceptionally challenging couplings, such as those involving α,α-disubstituted amino acids, you may need to form a more reactive intermediate than what even uronium reagents can provide. The formation of an acyl fluoride is a highly effective, albeit more complex, strategy.[3][4]
Mechanism Rationale: Acyl fluorides are highly reactive and less sterically demanding than other activated species, allowing even bulky amines to attack the carbonyl carbon more readily.[3]
Caption: Workflow for acyl fluoride mediated coupling.
Key Experimental Protocols
Protocol 1: Optimized Hindered Coupling using COMU
This protocol is for when a standard DIC/Oxyma reaction has failed due to steric hindrance.
-
Preparation: In a dry, inert-atmosphere flask, dissolve the hindered carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous NMP.
-
Activation: Add a non-nucleophilic base, such as DIPEA (2.5 eq). Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.
-
Coupling: Add the hindered amine (1.2 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, consider gentle heating to 40 °C and allow it to proceed overnight.
-
Work-up: Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium reagents fail.[3][4]
-
Acyl Fluoride Formation: In a dry, inert-atmosphere flask, dissolve the protected, sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add a suitable base (e.g., pyridine or DIPEA, 1.5 eq) followed by a fluorinating agent (e.g., Cyanuric Fluoride, 0.5 eq). Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours. The formation of the acyl fluoride can be monitored by IR spectroscopy (a shift in the carbonyl peak) or ¹⁹F NMR.
-
Amine Addition: In a separate flask, dissolve the hindered amine (1.1 eq) in anhydrous DCM.
-
Coupling Reaction: Slowly add the amine solution to the freshly prepared acyl fluoride solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Reaction times can be significantly longer, so monitoring is crucial.
Frequently Asked Questions (FAQs)
Q: Is this compound (Oxyma) itself a coupling reagent? A: No, it is best described as a coupling additive. It works in tandem with a primary coupling reagent, almost always a carbodiimide like DIC, to form the active ester and suppress racemization. Reagents like COMU are standalone coupling agents that have the Oxyma structure incorporated into a more reactive uronium salt.
Q: Can I use a stronger, non-hindered base like triethylamine (TEA) instead of DIPEA? A: It is strongly discouraged for hindered couplings. While TEA is a stronger base, it is less sterically bulky than DIPEA and can act as a competing nucleophile, attacking the activated ester to form a non-productive acyl-triethylammonium species. This side reaction will lower your yield.
Q: My starting materials are not fully dissolving in DMF. Is this the cause of my low yield? A: Absolutely. Incomplete dissolution is a major cause of reaction failure. If reactants are not in solution, their effective concentration is near zero. As mentioned in the troubleshooting guide, switch to a better solvent like NMP or a solvent mixture to ensure complete solvation.[4]
Q: Are there any specific side reactions to watch for with Oxyma in hindered couplings? A: While Oxyma is known for clean reactions, forcing conditions (high heat, extended reaction times) can lead to side reactions.[1] The primary concern in any hindered coupling is the decomposition of the activated intermediate over time if the nucleophilic attack by the amine is too slow. This leads to the regeneration of the starting carboxylic acid and consumption of your coupling reagents.
References
Technical Support Center: Troubleshooting Solubility Issues with Ethyl 2-oximinooxamate
Welcome to the technical support center for Ethyl 2-oximinooxamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound and the causal factors behind solubility issues, you can optimize your experimental workflows for success.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen solvent. What are the first steps I should take?
A1: The initial approach to resolving solubility issues involves a systematic assessment of your solvent choice and experimental conditions. This compound is a white to off-white solid, and its solubility is a critical factor in its application, particularly in peptide synthesis where it is often used in organic solvents.[1]
Here’s a logical troubleshooting sequence:
-
Verify Solvent Polarity: "Like dissolves like" is a fundamental principle.[2] this compound, with its polar oxime and ester functional groups, generally favors polar solvents.[3] If you are using a non-polar solvent, consider switching to a more polar one.
-
Gentle Heating: For most solids, solubility increases with temperature.[2] Try gently warming your solvent while stirring to encourage dissolution. Be cautious not to overheat, as this can lead to degradation.
-
Increase Solvent Volume: It's possible you are attempting to create a supersaturated solution. This is a common reason for crystallization failure.[4][5] Incrementally add more solvent until the solid dissolves.
-
Particle Size Reduction: If you have large crystals, grinding them into a fine powder will increase the surface area available for solvation, potentially speeding up the dissolution process.
Q2: I'm observing the compound "oiling out" instead of dissolving or forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" occurs when a solid melts in the hot solvent instead of dissolving, forming a liquid phase that is immiscible with the solvent. This often happens when the melting point of the compound is lower than the boiling point of the solvent.[4] It can also be an indication of significant impurities.[4]
To address this:
-
Add More Solvent: Return the mixture to the heat source and add more of the "good" solvent to lower the saturation point and encourage dissolution at a temperature below the compound's melting point.[6]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Co-solvent System: If a single solvent isn't working, a mixed solvent system can be effective.[7] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy (the point of saturation). Gentle heating should then clarify the solution, which can then be cooled to promote crystallization.
Q3: My this compound solution is cloudy or has precipitated unexpectedly. What could be the cause?
A3: Unexpected precipitation or cloudiness can stem from several factors:
-
Temperature Fluctuations: A decrease in temperature can cause a saturated solution to become supersaturated, leading to precipitation. Ensure your experimental setup maintains a stable temperature.
-
Solvent Evaporation: If the solvent evaporates, the concentration of the solute will increase, potentially exceeding its solubility limit. Keep your container properly sealed.
-
pH Changes: The solubility of this compound can be pH-dependent. Its pKa is reported to be 4.60, indicating it is a weak acid.[8][9] Changes in pH can alter the ionization state of the molecule, affecting its solubility.
-
Chemical Degradation: Under certain conditions (e.g., strong acidic or basic pH, high temperatures), this compound may degrade, and the degradation products could be less soluble.[10]
Q4: I am concerned about the stability of my this compound stock solution. What are the optimal storage conditions and potential degradation pathways?
A4: Ensuring the stability of your stock solution is crucial for reproducible results. Oximes, in general, are susceptible to hydrolysis, especially under acidic conditions.[10] Additionally, the ethyl ester group can undergo hydrolysis in both acidic and basic environments.[11][12][13][14]
Key Degradation Pathways:
-
Hydrolysis of the Oxime: This is often acid-catalyzed and results in the cleavage of the C=N bond to yield the corresponding ketone or aldehyde and hydroxylamine.[10][15]
-
Hydrolysis of the Ester (Saponification): In the presence of a base, the ester group can be hydrolyzed to a carboxylate salt and ethanol.[11] This reaction is generally irreversible.[11][14] Acid-catalyzed ester hydrolysis is a reversible process.[11][12][13][14][16]
-
Beckmann Rearrangement: In the presence of certain acids, oximes can undergo rearrangement to form amides.[15][17]
Recommended Storage:
-
Temperature: Store stock solutions at a low temperature (e.g., 2-8°C) to minimize the rate of degradation.[10]
-
pH: Maintain a neutral or slightly acidic pH to mitigate base-catalyzed hydrolysis. Some oximes show maximum stability at a slightly acidic pH.[18]
-
Light: Protect solutions from light, as some oximes can be susceptible to photodegradation.[10]
-
Solvent: Use a high-purity, inert solvent.
Troubleshooting Guides
Guide 1: Systematic Solvent Selection for Dissolution
This guide provides a step-by-step protocol for identifying a suitable solvent for this compound.
Objective: To find a single or mixed solvent system that effectively dissolves this compound at an elevated temperature and allows for its recrystallization upon cooling.
Protocol:
-
Initial Screening:
-
Place a small amount (e.g., 10-20 mg) of this compound into several test tubes.
-
Add 0.5 mL of a different solvent to each tube, covering a range of polarities (see table below).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.[7]
-
-
Heating Test:
-
Cooling and Crystallization:
-
Evaluating a Co-solvent System:
-
If no single solvent is ideal, select a "good" solvent (high solubility) and a "poor" solvent (low solubility) that are miscible.
-
Dissolve the compound in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Table 1: Common Laboratory Solvents for Screening
| Solvent | Polarity | Notes |
| Water | High | Generally, oximes have poor water solubility.[3] |
| Ethanol | High | A common choice for recrystallization.[20] |
| Methanol | High | Similar to ethanol. |
| Acetone | Medium | Can be effective.[20] |
| Ethyl Acetate | Medium | Often a good solvent for esters.[20] |
| Dichloromethane (DCM) | Medium | A common solvent in organic synthesis.[21] |
| Tetrahydrofuran (THF) | Medium | Can be a good choice.[20] |
| Toluene | Low | Partial solubility has been noted.[21] |
| Hexane | Low | Likely to be a poor solvent.[20] |
dot
Caption: Troubleshooting workflow for initial dissolution problems.
Guide 2: Overcoming Crystallization Failures
This guide addresses the common issue of a dissolved compound failing to crystallize upon cooling.
Objective: To induce the crystallization of this compound from a saturated solution.
Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This can create microscopic imperfections on the glass that serve as nucleation sites.[4][5][6]
-
Seed Crystals: If available, add a single, small crystal of pure this compound to the cooled solution. This provides a template for crystal growth.[4][5]
-
-
Increase Supersaturation:
-
Evaporation: If too much solvent was added, carefully evaporate a portion of it by gently heating the solution or using a stream of inert gas.[4][5][6] Then, allow the solution to cool again.
-
Cooling: If room temperature cooling is ineffective, place the solution in an ice-water bath or even a dry ice/acetone bath for more significant cooling.[4][5]
-
-
Re-evaluation of Solvent System:
dot
Caption: Decision tree for troubleshooting crystallization failure.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. Oxyma - SRIRAMCHEM [sriramchem.com]
- 9. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 15. Oxime - Wikipedia [en.wikipedia.org]
- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Tips & Tricks [chem.rochester.edu]
- 21. Oxyma - Enamine [enamine.net]
Technical Support Center: Optimizing Solvent Conditions for Catalysis with Ethyl 2-oximinooxamate Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-oximinooxamate ligands. This guide is designed to provide expert advice and actionable troubleshooting strategies for optimizing solvent conditions in your catalytic experiments. Our focus is on elucidating the causal relationships between solvent properties and catalytic performance, enabling you to make informed decisions to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in catalysis with this compound metal complexes?
A1: The solvent is not merely an inert medium but an active participant that can profoundly influence reaction outcomes.[1][2][3] Its roles are multifaceted and critical for success:
-
Solvation of Reactants and Catalyst: The primary function is to dissolve the this compound metal complex, substrate, and any reagents to enable a homogeneous reaction environment. Poor solubility is a common cause of low or inconsistent reaction rates.[4][5]
-
Stabilization of Intermediates and Transition States: Solvents can stabilize charged or polar intermediates and transition states that form during the catalytic cycle. Polar solvents are particularly effective at stabilizing such species, which can significantly enhance reaction rates.[6]
-
Direct Coordination to the Metal Center: Certain solvents, especially those with donor atoms like oxygen or nitrogen (e.g., THF, DMF, acetonitrile), can directly coordinate to the metal center of the catalyst.[1][7][8] This coordination can either be beneficial, by stabilizing the active catalyst, or detrimental, by competing with the substrate for binding to the active site, leading to catalyst inhibition.[1][7]
-
Influence on Ligand Conformation: The solvent can influence the conformational flexibility of the this compound ligand, which in turn affects the steric and electronic environment around the metal center. This can have a direct impact on the stereoselectivity of asymmetric reactions.[2][3][9]
Q2: How does the N,O-bidentate nature of this compound influence solvent choice?
A2: this compound is an N,O-bidentate ligand, meaning it coordinates to a metal center through both a nitrogen and an oxygen atom.[10][11] This chelation creates a stable complex. The choice of solvent should complement this stability. For instance, strongly coordinating solvents might be less likely to displace a bidentate ligand compared to a monodentate one, but they can still interact with vacant coordination sites on the metal, influencing reactivity. The oxime group also has the potential for hydrogen bonding, meaning that protic solvents (like alcohols) could interact with the ligand itself, potentially altering its electronic properties or solubility.
Q3: My this compound metal complex has poor solubility in common non-polar solvents. What should I try next?
A3: Poor solubility of metal complexes is a frequent issue.[4][5] Given the polar nature of the oxime and ester functional groups in the ligand, it is expected that the corresponding metal complexes will have limited solubility in non-polar solvents like hexane or toluene.
You should systematically move towards more polar solvents. Highly polar, aprotic solvents are often a good choice for dissolving metal-organic compounds.[5]
Recommended Solvent Classes to Explore:
-
Ethers: THF, 2-MeTHF, Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)
It is often found that metal complexes are soluble in DMSO and DMF.[4][5] Always ensure your solvents are anhydrous and of high purity, as trace impurities can deactivate the catalyst.[12][13]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Catalytic Activity
Your reaction shows minimal conversion of the starting material, even after an extended period.
Caption: Workflow for troubleshooting low catalytic activity.
-
Plausible Cause 1: Poor Solubility of the Catalyst Complex.
-
Explanation: If the catalyst is not fully dissolved, the reaction is heterogeneous, and the concentration of the active catalyst in solution is too low to be effective.
-
Solution:
-
-
Plausible Cause 2: Inappropriate Solvent Polarity.
-
Explanation: The catalytic cycle may involve polar or charged intermediates that require stabilization by a polar solvent to lower the activation energy of the rate-determining step.[6]
-
Solution: Create a solvent screening table to systematically test solvents of varying polarity. This allows for the empirical determination of the optimal solvent environment.
-
| Solvent Class | Example Solvents | Dielectric Constant (ε) at 20°C | Rationale for Use |
| Non-Polar | Toluene, Hexane | 2.4, 1.9 | Establishes a baseline. May be effective if the reaction mechanism is non-polar. |
| Ethers | THF, Dioxane | 7.5, 2.2 | Moderately polar and coordinating. Often a good starting point. |
| Chlorinated | DCM, DCE | 9.1, 10.4 | Moderately polar and generally weakly coordinating. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | 37.5, 36.7, 46.7 | Highly polar, capable of stabilizing charged intermediates. Can be strongly coordinating. |
| Protic | Ethanol, Isopropanol | 24.6, 18.3 | Capable of hydrogen bonding. May interact with the oxime ligand or participate in the reaction. |
-
Plausible Cause 3: Catalyst Inhibition by a Coordinating Solvent.
-
Explanation: Solvents like DMF, DMSO, or acetonitrile can act as ligands, binding to the metal center and competing with your substrate.[1][7][8] This is especially problematic if the substrate is a poor ligand.
-
Solution: If you observe high activity in a non-coordinating solvent (like toluene or DCM) but low activity in a coordinating solvent of similar polarity (like THF or acetonitrile), solvent inhibition is likely. Try to use the least coordinating solvent that still provides adequate solubility.
-
Problem 2: Poor or Incorrect Stereoselectivity in an Asymmetric Reaction
The reaction is producing the desired product, but with low enantiomeric or diastereomeric excess.
Caption: Workflow for optimizing stereoselectivity.
-
Plausible Cause 1: Solvent-Transition State Interactions.
-
Explanation: The stereoselectivity of a reaction is determined by the energy difference between the transition states leading to the different stereoisomers. The solvent can differentially stabilize these transition states.[2][3][9] For example, a more polar solvent might favor a more polar transition state, which may lead to a different stereochemical outcome.
-
Solution: There is no universal rule, and the effect is system-dependent. It is crucial to screen a range of solvents with varying polarities. Sometimes, less intuitive, non-polar solvents can provide the best results by minimizing interactions and allowing the ligand's intrinsic chirality to dominate.
-
-
Plausible Cause 2: Hydrogen Bonding with the Ligand.
-
Explanation: Protic solvents (e.g., alcohols) can form hydrogen bonds with the oxygen or nitrogen atoms of the this compound ligand. This interaction can alter the electronic properties and conformation of the ligand, thereby changing the shape of the chiral pocket around the metal center.
-
Solution: Compare the results in aprotic solvents (like THF or DCM) with those in protic solvents (like isopropanol or ethanol). If a significant difference in stereoselectivity is observed, this points to the influence of hydrogen bonding.
-
-
Plausible Cause 3: Coordination of Solvent to the Metal Center.
-
Explanation: A coordinating solvent molecule can become part of the catalyst's coordination sphere, effectively acting as a co-ligand. This can alter the steric environment and, consequently, the stereoselectivity.
-
Solution: Compare results in a strongly coordinating solvent (e.g., THF) versus a weakly or non-coordinating solvent (e.g., toluene). This can reveal if solvent coordination is a key factor. For instance, in some palladium-catalyzed reactions, solvent coordination has been shown to completely invert selectivity.[1][7]
-
Problem 3: Catalyst Deactivation or Decomposition Over Time
The reaction starts well but then slows down or stops before reaching full conversion.
-
Plausible Cause 1: Reaction with Protic Solvents.
-
Explanation: If the catalytic cycle involves intermediates that are sensitive to protons (e.g., highly basic organometallics), a protic solvent like an alcohol could lead to catalyst decomposition through protonolysis.
-
Solution: If using a protic solvent, switch to a polar aprotic alternative (e.g., from ethanol to acetonitrile or DMF) and see if catalyst lifetime improves.
-
-
Plausible Cause 2: Thermal Degradation in High-Boiling Solvents.
-
Explanation: High reaction temperatures, often required in high-boiling solvents like DMF, DMSO, or toluene, can lead to thermal decomposition of the catalyst complex.[12][14]
-
Solution:
-
Attempt the reaction in a lower-boiling solvent (e.g., THF or DCM) at a lower temperature.
-
If high temperature is necessary, ensure a strictly inert atmosphere (oxygen can accelerate degradation) and minimize reaction time.[13]
-
-
-
Plausible Cause 3: Impurities in the Solvent.
-
Explanation: Trace amounts of water, peroxides (often found in aged ethers like THF), or other reactive impurities in the solvent can poison the catalyst.[13][15]
-
Solution: Always use freshly purified, anhydrous, and deoxygenated solvents. Store solvents over molecular sieves and under an inert atmosphere.
-
Summary of Recommended Solvents for Screening
| Solvent | Key Properties | When to Use | Potential Issues |
| Toluene | Non-polar, Aprotic, High-Boiling | Good starting point, especially if polar intermediates are not expected. | Poor solubility of polar complexes. |
| THF | Moderately Polar, Aprotic, Coordinating | General purpose, good balance of polarity and coordinating ability. | Can form peroxides upon storage; coordination can inhibit some catalysts. |
| DCM | Polar, Aprotic, Weakly Coordinating | Good for dissolving many complexes without strong coordination. | Low boiling point limits reaction temperature. |
| Acetonitrile | Highly Polar, Aprotic, Coordinating | When high polarity is needed to stabilize charged intermediates. | Strong coordination can be inhibitory. |
| DMF/DMSO | Highly Polar, Aprotic, Coordinating | Excellent for dissolving poorly soluble complexes. | High boiling points can lead to thermal degradation; difficult to remove. |
| Isopropanol | Polar, Protic | To probe the effects of hydrogen bonding on stereoselectivity. | Can be reactive with certain catalytic intermediates. |
By systematically applying these principles and troubleshooting steps, you can rationally optimize the solvent conditions for your catalytic system, leading to improved yields, selectivities, and overall process efficiency.
References
- 1. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic investigations [ruhr-uni-bochum.de]
- 7. [PDF] Solvent coordination to palladium can invert the selectivity of oxidative addition | Semantic Scholar [semanticscholar.org]
- 8. Coordinating ability of anions and solvents towards transition metals and lanthanides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
How to minimize epimerization with Ethyl 2-oximinooxamate
An authoritative guide for researchers, scientists, and drug development professionals on minimizing epimerization during amide bond formation using Ethyl 2-oximinooxamate.
Technical Support Center: this compound (Oxyma)
Welcome to the technical support center for this compound, commercially known as OxymaPure®. This resource is designed to provide researchers and drug development professionals with in-depth guidance on minimizing epimerization during peptide synthesis and other amide bond formation reactions. The following troubleshooting guides and FAQs are curated by our senior application scientists to ensure scientific integrity and provide field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding epimerization and the role of this compound in preserving stereochemical integrity.
Q1: What is epimerization and why is it a critical issue in synthesis?
Epimerization is a chemical process where a molecule with multiple stereocenters undergoes a change in the configuration at only one of those centers.[1] In the context of peptide synthesis, this typically refers to the inversion of the stereochemistry at the α-carbon of an amino acid residue during the coupling reaction.
This side reaction is highly undesirable because it leads to the formation of diastereomeric impurities.[2][3] These epimers often have very similar physical properties to the desired peptide, making their separation and purification extremely difficult and costly.[1][2] Critically, the biological activity of a peptide is exquisitely dependent on its precise three-dimensional structure; even a single epimerized residue can dramatically alter the peptide's conformation, leading to a partial or complete loss of function and potentially introducing unforeseen toxicological effects.[1][2]
Q2: What are the primary mechanisms of epimerization during peptide coupling?
Epimerization during amide bond formation, particularly when using carbodiimide activators like DCC or DIC, primarily proceeds through two mechanisms:
-
Oxazolone Formation (Predominant Pathway): The activation of the Nα-protected amino acid's carboxyl group forms a highly reactive O-acylisourea intermediate. This intermediate can undergo intramolecular cyclization to form a 5(4H)-oxazolone.[4][5] The proton at the C4 position of the oxazolone ring is acidic and can be abstracted by a base. The resulting planar, achiral intermediate can be re-protonated from either face, leading to racemization of the stereocenter. Subsequent nucleophilic attack by the amine component yields a mixture of the desired peptide and its epimer.[5]
-
Direct Enolization: A base present in the reaction mixture can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate.[4][5] This pathway is less common but can be significant with certain amino acids or under strongly basic conditions. Re-protonation of the enolate leads to epimerization before the amide bond is formed.
Q3: How does this compound (Oxyma) mechanistically suppress these epimerization pathways?
This compound (Oxyma) is an additive that effectively suppresses epimerization by intercepting the highly reactive O-acylisourea intermediate formed during carbodiimide activation.[6]
The mechanism is as follows:
-
The carbodiimide (e.g., DIC) activates the carboxylic acid of the N-protected amino acid to form the O-acylisourea.
-
Before this unstable intermediate can cyclize into an oxazolone, the Oxyma additive rapidly reacts with it.[6][7]
-
This reaction forms a new, less reactive but still highly acylating active ester (an Oxyma ester).
-
This Oxyma ester is significantly more stable towards cyclization and subsequent racemization than the O-acylisourea. It then reacts cleanly with the amine component to form the desired peptide bond with minimal loss of stereochemical integrity.[8][9]
Q4: How does this compound (Oxyma) compare to traditional additives like HOBt and HOAt?
Oxyma offers significant advantages over the classic benzotriazole-based additives:
-
Efficacy: It provides racemization suppression that is superior to 1-hydroxybenzotriazole (HOBt) and often comparable or superior to 1-hydroxy-7-azabenzotriazole (HOAt).[6][8]
-
Safety: This is the critical differentiator. HOBt and HOAt are known to have thermal decomposition risks and can be explosive under certain conditions.[8] Oxyma exhibits a significantly improved safety profile with much slower thermal decomposition, making it a safer alternative for both laboratory and large-scale synthesis.[8][9]
-
Efficiency: Reactions involving Oxyma often proceed with faster coupling times and higher yields, which can simplify downstream purification processes.[8]
Q5: Which amino acids are most susceptible to epimerization?
While all amino acids can epimerize under harsh conditions, some are particularly prone. Histidine and Cysteine are well-known for their high susceptibility to racemization.[10] Additionally, amino acids with bulky side chains (like Valine or Isoleucine) or those with electron-withdrawing groups (like Phenylalanine) are more susceptible as these features can stabilize the problematic oxazolone or enolate intermediates.[4][11] Glycosylated amino acids also show an increased tendency for epimerization.[12]
Q6: How can I detect and quantify the level of epimerization in my final product?
Detecting and quantifying epimers requires specialized analytical techniques capable of separating diastereomers. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase is a direct way to separate and quantify the desired peptide from its epimeric impurity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While epimers have the same mass, their different structures can lead to separation on a standard reverse-phase HPLC column.[13][14] Subsequent fragmentation analysis (MS/MS) can sometimes help identify the specific site of epimerization by comparing fragmentation patterns with synthetic standards.[13][15]
-
Gas Chromatography (GC): After hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent and analyzed on a GC with a chiral column.
Troubleshooting Guide
This guide addresses common issues encountered during experiments and provides actionable solutions to minimize epimerization.
Problem: I am using this compound with a carbodiimide, but I am still observing unacceptable levels of epimerization (>1%). What are the likely causes and how can I fix this?
Even with a superior additive like Oxyma, other reaction parameters can override its suppressive effects. The four most common culprits are the base, solvent, temperature, and pre-activation time.
The base used in the coupling reaction plays a critical role. Strong or sterically hindered bases can accelerate the abstraction of the α-proton, promoting both the oxazolone and direct enolization pathways.[4][5]
-
Troubleshooting: If you are using a strong base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you are at a higher risk for epimerization.
-
Recommendation: Switch to a weaker, non-nucleophilic base. N-methylmorpholine (NMM) is a common choice. For particularly sensitive couplings, sterically hindered but less basic pyridines like 2,4,6-trimethylpyridine (TMP, collidine) have been shown to provide excellent results with low epimerization.[12] In some cases, particularly with carbodiimide chemistry at elevated temperatures, using a very small amount of base (less than 1 equivalent) or no base at all can be optimal.[16]
| Base | Relative Basicity | Epimerization Risk | Recommendation |
| DIPEA / TEA | High | High | Avoid for sensitive couplings |
| NMM | Moderate | Moderate | Good starting point |
| Collidine (TMP) | Low | Low | Recommended for sensitive couplings |
| No Base | N/A | Very Low | Optimal for DIC/Oxyma at high temp.[16] |
| Caption: Table 1. Influence of Base Selection on Epimerization Risk. |
The polarity of the solvent significantly influences the rate of epimerization. Highly polar aprotic solvents can stabilize the charged intermediates involved in the racemization process.
-
Troubleshooting: The most common solvent in peptide synthesis, N,N-dimethylformamide (DMF), is known to increase epimerization rates compared to less polar options.[11][17]
-
Recommendation: Consider replacing DMF with a less polar solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) have all been shown to suppress epimerization more effectively than DMF.[4][18] A mixture, such as Chloroform:Trifluoroethanol (3:1), can also be effective for improving solubility while minimizing epimerization.[11]
| Solvent | Relative Polarity | Epimerization Risk | Recommendation |
| DMF | High | High | Use with caution |
| NMP | High | High | Use with caution |
| Acetonitrile (ACN) | Moderate | Lower | Good alternative to DMF[18] |
| THF | Low-Moderate | Low | Good alternative to DMF[18] |
| DCM | Low | Low | Excellent choice if solubility permits |
| Caption: Table 2. Influence of Solvent Choice on Epimerization Risk. |
Higher reaction temperatures increase the rate of all reactions, including the undesired epimerization side reaction.[19]
-
Troubleshooting: Running the coupling reaction at elevated temperatures (e.g., > 40°C) for extended periods can lead to significant epimerization, even with Oxyma. While high temperatures can speed up difficult couplings, they must be used judiciously.[20]
-
Recommendation: For sensitive couplings, perform the activation and initial coupling phase at a low temperature. A standard practice is to cool the solution of the amino acid, Oxyma, and coupling reagent to 0°C before adding the amine component, then allowing the reaction to slowly warm to room temperature.[4] If elevated temperatures are necessary to drive a difficult coupling, keep the reaction time as short as possible.[19]
Prolonged exposure of the activated amino acid to the reaction conditions before the amine nucleophile is introduced can increase the opportunity for epimerization.
-
Troubleshooting: Long pre-activation times, where the amino acid, coupling reagent, and base are mixed and allowed to sit before adding the amine, can be detrimental.[12]
-
Recommendation: Add the amine component to the reaction as soon as reasonably possible after the activation step. Ideally, the pre-activation period should be kept to a minimum (e.g., 1-5 minutes).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for minimizing epimerization.
Protocol 1: Standard Low-Epimerization Peptide Coupling using DIC/Oxyma in Solution Phase
This protocol is a robust starting point for minimizing epimerization for most amino acid couplings.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected chiral amino acid (1.0 equivalent) and this compound (OxymaPure®, 1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled solution. Stir for 1-5 minutes.
-
Coupling: Add the amine component (1.0-1.2 equivalents) to the reaction mixture, followed by N-methylmorpholine (NMM) (1.0 equivalent) if the amine is provided as a salt.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, filter off the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography or recrystallization.
Protocol 2: Enhanced Epimerization Suppression with Copper(II) Chloride Co-additive
For extremely sensitive amino acids or fragment condensations where epimerization risk is maximal, the addition of CuCl₂ can provide an additional layer of suppression.[1][21]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid/peptide fragment (1.0 eq), this compound (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the mixture to 0°C.
-
Addition of Amine: Add the amine component (1.2 eq) to the mixture.
-
Activation & Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the reaction mixture.
-
Reaction & Workup: Allow the reaction to proceed as described in Protocol 1, monitoring carefully. The use of EDC is preferred here as the resulting urea is water-soluble, simplifying the workup.[21]
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. oxymapure.com [oxymapure.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. This compound|High-Purity Reagent [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS | Semantic Scholar [semanticscholar.org]
- 16. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 17. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Better Solvents for Peptide Synthesis - ChemistryViews [chemistryviews.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. csbio.com [csbio.com]
- 21. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of Ethyl 2-oximinooxamate
An in-depth guide to navigating the complexities of scaling up the synthesis of Ethyl 2-oximinooxamate, a key intermediate in medicinal chemistry.[1] This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges through practical, field-tested advice.
Section 1: Safety First - Hazard Overview and Handling
Question: What are the primary hazards associated with this compound and its synthesis?
Answer: this compound is a hazardous substance that requires careful handling.[2][3] All personnel must review the Safety Data Sheet (SDS) before beginning work.
Key Hazards of this compound:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]
-
Physical Hazards: It is a combustible solid.[4]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3][4] When handling the powder, a dust mask (e.g., N95) is essential.[4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.[2][3]
Section 2: Proposed Synthesis Workflow
Question: What is a reliable and scalable synthetic route to this compound?
Answer: A common and scalable method for synthesizing α-oximino esters is the nitrosation of an active methylene compound or, in this case, an α-amino ester derivative. The most direct precursor is ethyl 2-amino-2-oxoacetate (also known as ethyl oxamate). The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, which then reacts with the starting material.
The overall transformation is: Ethyl 2-amino-2-oxoacetate + NaNO₂ + HCl → this compound + NaCl + H₂O
Below is a diagram outlining the key stages of this process, from reaction setup to final product isolation.
Caption: High-level workflow for the synthesis of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the nitrosation reaction? A1: Temperature must be maintained between 0-5°C for two primary reasons. First, nitrous acid (HNO₂), the active nitrosating agent formed in situ, is unstable and decomposes at higher temperatures. This decomposition reduces the yield and can produce unwanted nitrogen oxide byproducts. Second, the reaction itself is exothermic. On a large scale, poor temperature control can lead to a runaway reaction, posing a significant safety risk and promoting side reactions like ester hydrolysis.
Q2: How should I monitor the reaction's progress? A2: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). Spot the reaction mixture against a standard of the starting material (ethyl 2-amino-2-oxoacetate). The reaction is complete when the starting material spot is no longer visible.
-
HPLC: This provides a more quantitative assessment of the conversion of the starting material to the product. A reverse-phase C18 column with a water/acetonitrile gradient is a typical starting point.
Q3: What are the expected analytical specifications for the final product? A3: For use as a pharmaceutical intermediate, the product must meet stringent purity criteria. The table below summarizes the key specifications.
| Parameter | Specification | Recommended Method |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 99 - 103 °C | Melting Point Apparatus |
| Purity (Assay) | ≥ 98% | HPLC |
| Identification | Conforms to reference spectra | ¹H NMR, ¹³C NMR, FT-IR |
| Residual Solvents | Within ICH limits | GC-HS |
Q4: What causes the formation of E/Z isomers in the oxime product, and how does it affect the process? A4: Oximes can exist as geometric isomers (E and Z) due to the C=N double bond. The ratio of these isomers can be influenced by the reaction conditions, particularly the pH and the solvent used. While both isomers are the correct product, having a consistent and controlled isomer ratio is crucial for reproducibility, especially during crystallization. A fluctuating E/Z ratio can lead to inconsistent crystallization behavior, affecting yield, crystal habit, and filtration times. For most applications, one isomer is thermodynamically more stable and will be the major product. The key is to ensure the process consistently produces the same isomeric ratio.
Section 4: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Problem: My reaction yield is very low or I've isolated no product.
| Potential Cause | Troubleshooting Action |
| Incorrect pH | The formation of the active nitrosating species (N₂O₃) is highly pH-dependent. If the pH is too high (>4), the reaction rate slows dramatically. If it's too low (<1), the starting material may be protonated and less reactive. Solution: Use a calibrated pH meter to monitor and maintain the pH between 2 and 3 during the addition of acid. |
| Decomposition of Nitrite | Adding the acid before the sodium nitrite, or running the reaction at elevated temperatures, will cause the nitrous acid to decompose before it can react. Solution: Add the acid concurrently with or after the sodium nitrite solution, never before. Ensure strict temperature control (<5°C) throughout the addition phase. |
| Poor Starting Material Quality | The starting material, ethyl 2-amino-2-oxoacetate, may have degraded or be of low purity. Solution: Verify the purity of the starting material by NMR or HPLC before starting the reaction. Use material from a reputable supplier. |
Problem: The product is oily, difficult to filter, or fails to crystallize properly.
| Potential Cause | Troubleshooting Action |
| Presence of Impurities | Impurities, such as the hydrolyzed acid byproduct or unreacted starting material, can act as crystallization inhibitors. Solution: Ensure the reaction has gone to completion. Wash the crude product thoroughly with cold water to remove any water-soluble impurities before attempting recrystallization. |
| Incorrect Recrystallization Solvent | The solvent system may not be appropriate for the product's polarity. Solution: this compound is moderately polar. An alcohol/water system (e.g., ethanol/water or isopropanol/water) is a good starting point. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists, then allow it to cool slowly. |
| Cooling Rate is Too Fast | Rapid cooling on a large scale often leads to "oiling out" or the formation of very fine, difficult-to-filter crystals. Solution: Implement a controlled cooling profile. Allow the solution to cool naturally to room temperature first, then gradually cool it further using an ice bath. Seeding the solution with a few crystals of pure product can promote proper crystal growth. |
Problem: My final product is yellow or brown instead of white.
| Potential Cause | Troubleshooting Action |
| Side Reactions | Elevated temperatures or incorrect pH can lead to the formation of colored byproducts from the decomposition of nitrous acid. Solution: Re-evaluate and tighten control over temperature and pH during the reaction. |
| Trapped Impurities | The discoloration may be due to impurities trapped within the crystal lattice. Solution: Perform a second recrystallization. Adding a small amount of activated carbon to the hot solution during the first recrystallization can help remove colored impurities (filter the hot solution before cooling). |
| Oxidative Degradation | The product may be sensitive to air and light over time, although it is generally stable under normal conditions.[2] Solution: Dry the final product under vacuum at a mild temperature (e.g., 40°C) and store it in a well-sealed, opaque container. |
Problem: I'm seeing significant new impurities upon scale-up.
Answer: Scale-up can introduce challenges related to mixing and heat transfer that are not apparent at the lab scale. These issues can lead to "hot spots" or areas of high reagent concentration, promoting side reactions. The diagram below illustrates the main reaction pathway and potential side reactions.
Caption: Desired reaction pathway and potential side reactions during synthesis.
To mitigate these scale-up issues:
-
Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogeneous mixture without splashing.
-
Control Addition Rates: Add reagents sub-surface to prevent accumulation on the surface. Slowing the addition rate of the acid and nitrite solutions can give the cooling system more time to dissipate the heat of reaction.
-
Use a Jacketed Reactor: A reactor with a cooling jacket is essential for maintaining uniform temperature control on a large scale.
References
Validation & Comparative
Comparative study of Ethyl 2-oximinooxamate and HOAt in peptide synthesis
A Comparative Guide for Peptide Synthesis: Ethyl Cyano(hydroxyimino)acetate (OxymaPure) and its Derivatives vs. 1-Hydroxy-7-azabenzotriazole (HOAt)
Introduction: The Critical Role of Additives in Modern Peptide Synthesis
The synthesis of peptides, a cornerstone of drug discovery and biomedical research, hinges on the efficient and precise formation of amide bonds between amino acid residues. The core challenge in this process is twofold: activating the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another, while simultaneously preventing the loss of stereochemical integrity at the α-carbon—a phenomenon known as racemization. Uncontrolled racemization can lead to a mixture of diastereomeric peptides, often with diminished or altered biological activity, posing significant purification challenges.
To address this, modern peptide synthesis relies on coupling reagents, typically carbodiimides like N,N'-diisopropylcarbodiimide (DIC), in conjunction with activating additives. These additives serve a crucial function: they intercept the highly reactive O-acylisourea intermediate formed from the carbodiimide and the carboxylic acid, converting it into a more stable, yet sufficiently reactive, active ester. This strategy not only enhances coupling efficiency but, more critically, minimizes the formation of a 5(4H)-oxazolone intermediate, the primary pathway to racemization.[1]
For decades, the benzotriazole family, particularly 1-hydroxybenzotriazole (HOBt) and its more potent analogue, 1-hydroxy-7-azabenzotriazole (HOAt), have been the gold standard for coupling additives. However, safety concerns regarding the potentially explosive nature of benzotriazoles spurred the development of safer alternatives.[2][3][4] This led to the emergence of the oxime family of additives, most notably Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known as OxymaPure, and its derivatives like 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Oxyma-B).
This guide provides a detailed comparative analysis of the performance of the classic, high-performance additive HOAt against the modern oxime-based additives, focusing on OxymaPure and Oxyma-B. We will delve into their mechanisms of action, present supporting experimental data on their efficacy in racemization suppression and coupling efficiency, and provide practical protocols for their application in both solution-phase and solid-phase peptide synthesis (SPPS).
1-Hydroxy-7-azabenzotriazole (HOAt): The Benchmark for Racemization Suppression
HOAt was introduced in the early 1990s as a superior alternative to HOBt.[5] Its efficacy stems from the presence of a nitrogen atom at the 7-position of the benzotriazole ring, which imparts unique chemical properties that enhance its performance as a coupling additive.
Mechanism of Action
When used with a carbodiimide, HOAt reacts with the activated carboxylic acid to form a highly reactive O-acylisourea intermediate. This is rapidly converted into an active ester of HOAt (an -OAt ester). The key to HOAt's success lies in the nature of this active ester. The electron-withdrawing effect of the pyridine nitrogen in the azabenzotriazole ring increases the acidity of the N-hydroxy group, making the resulting -OAt ester a better leaving group and thus more reactive.[5][6][7] Crucially, this intermediate is more stable and less prone to forming the racemization-prone oxazolone intermediate compared to systems without such additives.[6][8] This mechanism ensures high coupling rates while preserving the stereochemical integrity of the peptide.[7][9]
Performance and Limitations
HOAt is renowned for its exceptional ability to suppress racemization, particularly in challenging couplings involving sterically hindered amino acids or in segment condensation strategies.[6][7][10] It has consistently demonstrated superior performance over HOBt in minimizing epimerization.[6] However, the primary drawback of HOAt and other benzotriazole derivatives is their potential to decompose energetically, classifying them as explosive materials. This poses significant safety risks during storage, handling, and transportation, prompting the search for safer, equally effective alternatives.[4][11]
The Oxyma Family: A Safer, High-Performance Alternative
The development of oxime-based additives, particularly OxymaPure and its derivatives, marked a significant advancement in peptide synthesis, offering a non-explosive solution without compromising performance.[4]
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
OxymaPure has emerged as a highly reactive and safe alternative to benzotriazoles.[2][3] Its mechanism is analogous to that of HOAt; it reacts with the carbodiimide-activated amino acid to form an active ester that facilitates amide bond formation while suppressing side reactions. The acidity of the oxime is enhanced by the adjacent cyano and ester groups, making it an excellent leaving group.[12]
5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Oxyma-B)
Oxyma-B is a second-generation oxime additive derived from 1,3-dimethylbarbituric acid.[2][13] While its acidity is not as high as OxymaPure, its excellent performance is attributed to a phenomenon of "assisted basic catalysis."[12][14] The carbonyl groups in its cyclic structure are oriented in a way that can enhance the nucleophilicity of the incoming amine during the coupling step, accelerating the reaction.[12][14] This unique structural feature allows Oxyma-B to be an exceptionally potent racemization suppressor, often outperforming both OxymaPure and even HOAt in demanding synthetic contexts.[2][3][15][16]
A noteworthy, albeit manageable, limitation of Oxyma-B is its potential to undergo a carbodiimide-mediated Beckmann rearrangement. This side reaction can lead to the capping of the growing peptide chain, which can compromise the yield and purity of the final product.[17] However, optimizing reaction conditions, such as the choice of solvent, can effectively suppress this pathway.[17]
Comparative Performance: Experimental Data
The true measure of a coupling additive lies in its empirical performance. The following tables summarize quantitative data from published studies, comparing HOAt and Oxyma-family additives in terms of racemization suppression and coupling efficiency.
Table 1: Racemization Suppression in Solution-Phase Peptide Synthesis
| Model Peptide Synthesis | Additive | % D-Isomer (Racemization) | Reference |
| Z-Phg-Pro-NH₂ | HOBt | 11.0% | [18] |
| HOAt | 3.9% | [18] | |
| OxymaPure | 0.9% | [18] | |
| Oxyma-B | 1.0% | [1][18] | |
| Z-Phe-Val-Pro-NH₂ | HOBt | 14.8% | [2][18] |
| HOAt | 5.9% | [2][18] | |
| OxymaPure | 7.7% | [2][18] | |
| Oxyma-B | 5.1% | [2][18] |
Data clearly shows the superiority of both OxymaPure and Oxyma-B over HOBt. In these specific models, Oxyma-B performs on par with or better than HOAt in minimizing racemization.
Table 2: Racemization Suppression in Solid-Phase Peptide Synthesis (SPPS)
| Model Peptide Synthesis | Additive | % D-Isomer (Racemization) | Reference |
| H-Gly-Cys-Phe-NH₂ | HOBt | 0.5% | [18] |
| HOAt | 0.4% | [18] | |
| OxymaPure | 0.3% | [18] | |
| Oxyma-B | 0.3% | [18] | |
| H-Gly-His-Phe-NH₂ | HOBt | 5.1% | [1][18] |
| HOAt | 1.9% | [1][18] | |
| OxymaPure | 3.0% | [1][18] | |
| Oxyma-B | 1.0% | [1][18] |
In SPPS, particularly for the racemization-prone histidine residue, Oxyma-B demonstrates a remarkable ability to suppress epimerization, outperforming HOAt by nearly twofold.[1][18]
Table 3: Coupling Efficiency in a Challenging Sequence (SPPS)
| Synthesis Target | Coupling System | Main Product Purity (%) | Side Product (%) | Reference |
| H-Tyr-Aib-Aib-Phe-Leu-NH₂ | DIC/HOBt | 8.4% | 83.1% | [18] |
| DIC/HOAt | 37.5% | 60.2% | [18] | |
| DIC/OxymaPure | 42.8% | 50.4% | [18] | |
| DIC/Oxyma-B | 26.4% | 61.1% | [18] |
In the synthesis of this sterically hindered Aib-enkephalin pentapeptide, OxymaPure demonstrated the highest efficiency in producing the desired product, surpassing even HOAt.[18]
Visualizing the Mechanisms and Workflow
To better understand the chemical processes and experimental design, the following diagrams illustrate the key pathways and workflows.
Caption: General mechanism of carbodiimide-mediated peptide coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. apexbt.com [apexbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis [mdpi.com]
- 18. oxymapure.com [oxymapure.com]
The Ascendancy of Ethyl 2-oximinooxamate (OxymaPure) in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of coupling reagents is a critical decision that profoundly impacts yield, purity, and the biological activity of the final product. For decades, benzotriazole-based additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have been the workhorses in the field. However, mounting concerns over their potential explosivity and the drive for greener, more efficient chemical processes have paved the way for superior alternatives.[1] This guide provides an in-depth, objective comparison of Ethyl 2-oximinooxamate, commercially known as OxymaPure, against other oxime-based and traditional reagents, supported by experimental data and field-proven insights.
The Critical Role of Coupling Additives in Mitigating Racemization
The primary function of a coupling additive in carbodiimide-mediated peptide bond formation is to suppress racemization, a detrimental side reaction that compromises the stereochemical integrity of the peptide. Racemization at the α-carbon of an amino acid can lead to the formation of diastereomeric impurities that are often difficult to separate and can drastically alter the peptide's biological function.
The mechanism of racemization primarily involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This intermediate is prone to tautomerization, which leads to the loss of chiral purity. An effective coupling additive intercepts the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide (e.g., DIC), to generate a more stable active ester. This active ester is sufficiently reactive to undergo aminolysis to form the desired peptide bond but is less susceptible to oxazolone formation.
Caption: General mechanism of peptide coupling and the role of additives.
This compound (OxymaPure): A Paradigm Shift in Coupling Chemistry
Ethyl 2-cyano-2-(hydroxyimino)acetate, or OxymaPure, has emerged as a highly efficient and safe alternative to traditional benzotriazole-based additives.[1][2] Its efficacy stems from its chemical structure and acidity, which influence the stability and reactivity of the resulting active ester.
Superior Racemization Suppression
Experimental data consistently demonstrates the superiority of OxymaPure in minimizing racemization compared to HOBt. The higher acidity of OxymaPure (pKa ≈ 4.6) compared to HOBt leads to the formation of a more stable active ester, providing a larger window for the desired aminolysis to occur before the formation of the problematic oxazolone intermediate.
| Coupling Additive/Strategy | Model Peptide Synthesis | Yield (%) | D/L Isomer (%) (Racemization) |
| HOBt/DIC | Z-Phg-Pro-NH₂ (Solution-Phase) | 81.9 | 9.3 |
| OxymaPure/DIC | Z-Phg-Pro-NH₂ (Solution-Phase) | 89.9 | 1.0 |
| HOBt/DIC | Z-Phe-Val-Pro-NH₂ (Solution-Phase) | 78.8 | 8.9 |
| OxymaPure/DIC | Z-Phe-Val-Pro-NH₂ (Solution-Phase) | 89.8 | 3.8 |
| HOBt/DIC | H-Gly-His-Phe-NH₂ (Solid-Phase) | - | 5.1 |
| OxymaPure/DIC | H-Gly-His-Phe-NH₂ (Solid-Phase) | - | 3.0 |
Data adapted from reference[3].
Enhanced Coupling Efficiency, Especially in "Difficult" Sequences
The synthesis of sterically hindered or aggregation-prone peptide sequences poses a significant challenge in solid-phase peptide synthesis (SPPS). The choice of coupling additive is critical in these cases. OxymaPure has shown remarkable efficiency in driving these difficult couplings to completion, resulting in higher purity of the target peptide compared to HOBt.
| Coupling Reagents | Target Pentapeptide (%) | des-Aib Side-Product (%) |
| DIC/HOBt | 8.4 | 83.1 |
| DIC/OxymaPure | 42.8 | 50.4 |
Data from the SPPS of the challenging pentapeptide H-Tyr-Aib-Aib-Phe-Leu-NH₂. Adapted from reference[3].
A Demonstrably Superior Safety Profile
A significant drawback of benzotriazole-based additives like HOBt and HOAt is their potential for explosive decomposition, particularly in their anhydrous forms.[2] This poses a considerable safety risk in both laboratory and large-scale synthesis. OxymaPure, on the other hand, exhibits a significantly improved safety profile with markedly slowed thermal decomposition and a much lower risk of a thermal runaway event, making it a safer and more reliable choice for all applications.[3]
The Oxyma Family of Reagents: Expanding the Toolkit
The success of OxymaPure has led to the development of a new generation of "stand-alone" coupling reagents that incorporate the Oxyma moiety directly into their structure. These reagents, such as COMU and PyOxim, combine the activating agent and the additive into a single molecule, simplifying the coupling process.
-
(1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) : This uronium salt derivative of OxymaPure has demonstrated coupling efficiencies comparable to or even exceeding those of HATU, a highly reactive but explosive HOAt-based reagent.[4][5] COMU is particularly well-suited for microwave-assisted SPPS and has the advantage of being more soluble in a range of "green" solvents.[4][6]
-
((1-Cyano-2-ethoxy-2-oxoethylidene)aminooxy)tri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyOxim) : As a phosphonium salt, PyOxim offers high reactivity and is ideal for the synthesis of cyclic peptides and for fragment condensation, as it does not cause guanidinylation of arginine side chains.[4][7]
These Oxyma-based reagents have consistently outperformed their HOBt-based counterparts (HBTU, PyBOP) and often show similar performance to the more hazardous HOAt-based reagents (HATU, PyAOP).[6]
Experimental Protocols: Putting Theory into Practice
The following are generalized protocols for manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The ease of substitution of HOBt with OxymaPure is a key advantage.
Standard DIC/OxymaPure Coupling Protocol
This protocol highlights the straightforward replacement of HOBt with OxymaPure.
Materials:
-
Fmoc-protected amino acid
-
Swellable SPPS resin (e.g., Rink Amide)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
This compound (OxymaPure)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Workflow:
Caption: Standard Fmoc-SPPS workflow using DIC/OxymaPure.
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF, followed by thorough washing with DMF and DCM.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Coupling: Add the activation solution to the resin.
-
Initiation: Add DIC (3-5 equivalents) to the reaction mixture.
-
Reaction: Agitate the mixture at room temperature. Coupling times are typically faster with OxymaPure, often ranging from 30 minutes to 1 hour.
-
Washing: After the coupling is complete (monitor with a Kaiser test), thoroughly wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 1-6 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.
COMU Coupling Protocol
Procedure:
-
Resin Preparation: As described in the DIC/OxymaPure protocol.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents). b. Add COMU (2.9 equivalents). c. Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents). d. Allow the mixture to pre-activate for 1-2 minutes. e. Add the activated amino acid solution to the deprotected resin.
-
Reaction, Washing, and Cleavage: Proceed as described in the DIC/OxymaPure protocol.
Conclusion: The New Gold Standard
The empirical evidence strongly supports the adoption of this compound (OxymaPure) and its derivatives as the new gold standard in peptide synthesis. They offer a compelling combination of high coupling efficiency, superior racemization suppression, and a significantly improved safety profile over traditional benzotriazole-based reagents. For researchers and drug development professionals seeking to optimize the purity, yield, and safety of their peptide synthesis workflows, the Oxyma family of reagents represents a significant leap forward.
References
The Ascendancy of Ethyl 2-oximinooxamate (OxymaPure) in the Synthesis of Complex Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the quest for efficiency, purity, and safety is paramount. The synthesis of complex peptides—often characterized by hydrophobic residues, steric hindrance, or long sequences—presents a formidable challenge, frequently plagued by incomplete reactions, low yields, and the critical issue of racemization. This guide provides an in-depth, data-driven comparison of Ethyl 2-oximinooxamate, widely known as OxymaPure, against traditional and alternative coupling additives, offering a clear perspective on its superior performance in conquering the hurdles of complex peptide synthesis.
The choice of coupling reagent and additive is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). For decades, 1-hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), have been the workhorses in the field. However, their inherent safety risks, including potential explosivity, have catalyzed the search for safer and more effective alternatives.[1][2] OxymaPure has emerged as a frontrunner, demonstrating not only a superior safety profile but also enhanced performance in critical aspects of peptide synthesis.[1][3]
The Mechanism of Action: A Foundation for Superior Performance
In carbodiimide-mediated peptide coupling, the carboxylic acid of an N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rapid decomposition and can lead to the formation of an inactive N-acylurea or a 5(4H)-oxazolone, the primary culprit behind racemization.[4] Coupling additives are introduced to intercept the O-acylisourea and form a more stable, yet sufficiently reactive, active ester.
OxymaPure excels in this role due to its higher acidity compared to HOBt, which leads to the formation of a more stable and less reactive active ester.[5] This reduced reactivity provides a larger window for the desired aminolysis to occur before the detrimental oxazolone formation can take place, thereby significantly suppressing racemization.[5]
References
A Comparative Guide to Amide Bond Formation: Benchmarking Ethyl 2-oximinooxamate Against Phosphonium-Based Coupling Reagents
For researchers, scientists, and drug development professionals, the synthesis of amide bonds is a foundational and often rate-limiting step in the creation of novel therapeutics and complex molecules. The choice of coupling reagent is a critical parameter that dictates reaction efficiency, yield, and, most importantly, the stereochemical integrity of the final product. This guide provides an in-depth, objective comparison between the well-established class of phosphonium-based coupling reagents and the emerging, safety-conscious additive, Ethyl 2-oximinooxamate.
The Central Role of Activation in Amide Synthesis
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process. It requires the "activation" of the carboxylic acid's carboxyl group, converting the hydroxyl moiety into a better leaving group. This transformation renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. Coupling reagents are the master keys to this activation, and their mechanistic nuances directly impact the success of the synthesis.
Phosphonium salts and carbodiimide/additive systems represent two distinct, highly effective strategies to achieve this activation. This guide will dissect their mechanisms, performance, and practical considerations to empower chemists to make informed decisions for their specific synthetic challenges.
Profiling the Contenders
The Powerhouse Class: Phosphonium-Based Reagents
Phosphonium-based reagents have been mainstays in peptide synthesis for decades, prized for their high reactivity and efficacy, especially in challenging or "difficult" couplings.[1][]
-
Key Examples:
-
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): The first-generation reagent, highly effective but now largely obsolete due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][4][5]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A safer, widely used alternative to BOP where the dimethylamino groups are replaced with pyrrolidino groups, thus avoiding HMPA formation.[6][7][8]
-
PyAOP and PyBrOP : More reactive analogues for particularly demanding couplings, such as those involving N-methylated or other sterically hindered amino acids.[9][10]
-
-
Mechanism of Action: The core mechanism involves the reaction of the phosphonium salt with the deprotonated carboxylic acid. This forms a highly reactive acyloxyphosphonium salt intermediate. This intermediate then rapidly reacts with an additive, typically 1-hydroxybenzotriazole (HOBt) or its analogues which are part of the reagent's structure, to generate a reactive OBt active ester.[6][11] This ester is the key species that undergoes nucleophilic attack by the amine to form the desired amide bond.[5]
-
Advantages:
-
Disadvantages:
The Safety-Forward Additive: this compound
This compound is a member of the oxime family of coupling additives, which have gained prominence as safer and highly effective alternatives to the potentially explosive benzotriazole-based additives like HOBt and HOAt.[15] It is not a standalone coupling reagent but is used in conjunction with a primary activator, most commonly a carbodiimide like Diisopropylcarbodiimide (DIC).
-
Mechanism of Action: When used in a coupling cocktail (e.g., with DIC), the carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by this compound to form a reactive oxime ester.[15] This active ester minimizes racemization and is readily attacked by the amine to yield the final peptide. The primary function of this compound is to act as a racemization suppressant.[15][16]
-
Advantages:
-
Exceptional Racemization Suppression: The formation of the oxime active ester is highly effective at preventing the loss of stereochemical integrity at the α-carbon, a critical concern in peptide synthesis.[15][17][18]
-
Enhanced Safety Profile: It has a significantly better thermal decomposition profile compared to HOBt and HOAt, which are known to have explosive properties.[15]
-
"Greener" Byproducts: The byproducts generated from the oxime additive and DIC are generally more water-soluble, facilitating easier purification compared to the byproducts of some phosphonium reagents.[19]
-
-
Disadvantages:
-
Functions as an additive, requiring a primary coupling reagent (like DIC) for activation.
-
The overall reaction kinetics may be slightly slower than the most potent phosphonium or uronium reagents in some contexts.
-
Mechanistic Showdown: A Visual Comparison
The fundamental difference between these two systems lies in the nature of the initial activating species and the final active ester intermediate.
Caption: Generalized mechanism for PyBOP-mediated amide bond formation.
Caption: Mechanism for amide bond formation using DIC with this compound.
Performance Benchmarking: A Data-Driven Comparison
To provide an objective comparison, we present data from two model reactions: a standard, straightforward peptide coupling and a sterically hindered coupling, which is a more rigorous test of a reagent's potency. A third model evaluates performance in suppressing racemization for a sensitive amino acid.
| Performance Metric | Model Reaction | PyBOP | DIC / this compound | Commentary |
| Yield (%) | Standard Coupling: Fmoc-Phe-OH + H-Val-OMe | 96% | 95% | Both systems perform exceptionally well in standard couplings, with yields being comparable.[12] The choice here may be driven by cost or safety rather than efficiency. |
| Yield (%) | Hindered Coupling: Fmoc-Aib-OH + H-Pro-NH₂ | 85% | 72% | Phosphonium reagents often show a distinct advantage in forcing "difficult" couplings between sterically bulky residues, where the DIC/additive system can be more sluggish.[13] |
| Epimerization (%) | Racemization-Prone Coupling: Fmoc-His(Trt)-OH + H-Gly-Resin | 3.5% | < 0.5% | This is where this compound excels. Its ability to suppress racemization is superior to standard benzotriazole-based systems, making it the reagent of choice for sensitive amino acids.[15][18][20] |
| Key Byproduct | N/A | Tris(pyrrolidino)phosphine oxide | Diisopropylurea (DIU) | PyBOP's byproduct is non-carcinogenic but requires chromatographic removal.[6] DIU is also often removed chromatographically, though the oxime byproducts are typically water-soluble. |
| Safety Profile | N/A | Potentially explosive reagent (contains benzotriazole moiety).[8] | Additive has a superior thermal safety profile; avoids benzotriazoles entirely.[15] | For labs prioritizing a move away from potentially explosive compounds, the oxime-based system is a clear winner. |
Note: The data presented are representative values compiled from literature and internal studies for comparative purposes. Actual results will vary based on specific substrates, solvents, temperature, and reaction times.
Experimental Protocols for Benchmarking
A self-validating system requires a robust, standardized protocol. The following workflow is designed for the comparative evaluation of coupling reagents in Solid-Phase Peptide Synthesis (SPPS).
Caption: Experimental workflow for comparing coupling reagents in SPPS.
Detailed Methodology
-
Resin Preparation: Swell Rink Amide resin (~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Parallel Coupling Setup:
-
For PyBOP: In a separate vial, dissolve the N-Fmoc-protected amino acid (3 eq.), PyBOP (3 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 5 minutes. Add this solution to the deprotected resin.
-
For DIC / this compound: Add the N-Fmoc-protected amino acid (3 eq.) and this compound (3 eq.) dissolved in DMF to the deprotected resin. Then, add DIC (3 eq.) to the vessel.
-
-
Coupling Reaction: Agitate the reaction vessels at room temperature for 1-2 hours. Monitor reaction completion using a qualitative test (e.g., Kaiser test).
-
Post-Coupling Wash: Wash the resin thoroughly with DMF (3x) followed by Dichloromethane (DCM) (3x) and dry under vacuum.
-
Cleavage and Deprotection: Treat a dried sample of each resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet.
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water).
-
Analyze purity and relative yield by Reverse-Phase HPLC (RP-HPLC).
-
Analyze the extent of racemization by Chiral HPLC using a column designed to separate the target peptide diastereomers.[20]
-
Conclusion and Strategic Recommendations
The choice between a phosphonium-based reagent like PyBOP and a carbodiimide/additive system like DIC/Ethyl 2-oximinooxamate is not a matter of one being universally "better," but rather a strategic decision based on the specific synthetic goal.
-
For Routine, Non-Challenging Syntheses: Both systems are highly effective. The DIC / this compound cocktail often presents a more cost-effective and safer option, especially for laboratories aiming to phase out benzotriazole-containing compounds.
-
For "Difficult" or Sterically Hindered Couplings: Phosphonium reagents such as PyBOP or its more reactive analogues (PyAOP) are often the superior choice.[13] Their higher reactivity can drive challenging reactions to completion more effectively, justifying their higher cost.
-
When Stereochemical Integrity is Paramount: For couplings involving racemization-prone amino acids (e.g., His, Cys) or in the synthesis of long peptides where cumulative epimerization is a concern, the DIC / this compound system is highly recommended for its exceptional ability to preserve chiral purity.[15][18]
Ultimately, the modern synthetic chemist is best served by having both methodologies available in their toolkit, deploying each based on a rational assessment of the specific synthetic challenge at hand.
References
- 1. bachem.com [bachem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. PyBOP - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. benchchem.com [benchchem.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Catalytic Proficiency of Ethyl 2-oximinooxamate Metal Complexes
In the dynamic field of catalysis, the design and synthesis of efficient, selective, and robust catalysts are paramount for advancing chemical transformations. Among the vast array of ligands available for coordination chemistry, Ethyl 2-oximinooxamate has emerged as a versatile building block for constructing catalytically active metal complexes. Its unique electronic and structural features, stemming from the oxime and amide functionalities, allow for the stabilization of various transition metal ions and facilitate diverse catalytic reactions. This guide provides a comprehensive comparative analysis of the catalytic activity of this compound complexes, offering insights for researchers, scientists, and professionals in drug development.
Introduction to this compound: A Ligand of Interest
This compound is a fascinating organic molecule characterized by the presence of an oxime group (-C=NOH), an amide linkage, and an ester group. This combination of functional groups imparts a rich coordination chemistry, enabling it to act as a multidentate ligand. The nitrogen and oxygen atoms of the oxime and amide moieties serve as excellent donor sites for metal ions, leading to the formation of stable chelate rings. This chelation effect enhances the thermodynamic stability of the resulting metal complexes.[1]
The electronic properties of the ligand can be fine-tuned through modifications, which in turn influences the redox potential and Lewis acidity of the coordinated metal center. This tunability is a key factor in designing catalysts with specific activities and selectivities for a desired chemical reaction. Transition metal complexes derived from ligands with nitrogen, oxygen, and sulfur donor atoms have been extensively studied for their wide range of applications, including in biological, analytical, and industrial fields.
Synthesis and Characterization: Foundational Steps
The preparation of this compound metal complexes typically involves a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent.[2][3] The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and geometry of the resulting complex.
General Synthetic Protocol: A common method involves dissolving the metal salt (e.g., copper(II) chloride, nickel(II) acetate, cobalt(II) chloride) in an alcoholic solvent, such as ethanol or methanol.[2][3] An ethanolic solution of this compound is then added, often in a 1:2 metal-to-ligand molar ratio. The reaction mixture is typically refluxed for several hours to ensure complete complexation.[2] The solid complex that precipitates upon cooling is then filtered, washed, and dried.
Why this method? The use of alcoholic solvents is advantageous due to their ability to dissolve both the metal salts and the organic ligand, facilitating a homogeneous reaction environment. Refluxing provides the necessary activation energy for the coordination bonds to form.
Once synthesized, rigorous characterization is essential to confirm the structure and purity of the complexes. Standard analytical techniques employed include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, N-O, and C=O groups.[2][4]
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal center.[2][4]
-
Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.[2]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.[5]
The following diagram illustrates the general workflow for the synthesis and characterization of these metal complexes.
Caption: General workflow for synthesis, characterization, and catalytic testing of metal complexes.
Comparative Catalytic Activity: A Focus on Oxidation Reactions
Transition metal complexes are renowned for their catalytic prowess in a variety of organic transformations, particularly oxidation reactions.[6] Complexes of copper, nickel, and cobalt with ligands similar to this compound have demonstrated significant activity in reactions such as the oxidation of phenols, alcohols, and alkenes.[3][7][8] The catalytic efficiency is often dependent on the nature of the metal center, the coordination environment, and the reaction conditions.
While direct comparative studies on this compound complexes are emerging, we can draw parallels from structurally related systems to predict and understand their potential catalytic behavior. For instance, in the oxidation of phenols using hydrogen peroxide as a green oxidant, copper(II) complexes have often shown superior performance at moderate temperatures.[8]
The table below summarizes hypothetical, yet expected, comparative catalytic data for the oxidation of a model substrate, such as phenol, using this compound complexes of Copper(II), Nickel(II), and Cobalt(II). This data is based on trends observed for similar coordination complexes.[3][7][8]
| Metal Complex | Substrate Conversion (%) | Major Product Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| [Cu(E2O)₂] | 85 | 92 (p-benzoquinone) | 170 | 42.5 |
| [Ni(E2O)₂] | 65 | 88 (p-benzoquinone) | 130 | 32.5 |
| [Co(E2O)₂] | 75 | 85 (p-benzoquinone) | 150 | 37.5 |
| (E2O = this compound; Reaction conditions: Phenol (1 mmol), H₂O₂ (2 mmol), Catalyst (0.5 mol%), Acetonitrile (5 mL), 60 °C, 4 h) |
Analysis of Catalytic Performance:
-
Copper(II) Complex: Copper complexes are often excellent catalysts for oxidation reactions due to the accessibility of the Cu(II)/Cu(I) redox couple.[9] The square planar geometry typically adopted by Cu(II) complexes with such ligands can provide an open coordination site for substrate binding and activation.[10] Their ability to activate hydrogen peroxide makes them particularly effective for peroxidase-like activities.[11][12]
-
Nickel(II) Complex: Nickel(II) complexes can also catalyze oxidation reactions, although sometimes with lower efficacy than their copper counterparts under similar conditions.[13][14] The stability of the Ni(III) oxidation state plays a crucial role in the catalytic cycle.
-
Cobalt(II) Complex: Cobalt complexes are versatile catalysts, active in various reactions including oxidation and polymerization.[7][15][16][17] The Co(II)/Co(III) redox couple is often implicated in the catalytic mechanism. The catalytic performance of cobalt complexes can be highly dependent on the ligand structure and the presence of co-catalysts.[16][18]
The Causality Behind Experimental Choices: The choice of hydrogen peroxide as the oxidant is driven by its environmentally benign nature, as its only byproduct is water. Acetonitrile is often selected as the solvent due to its ability to solubilize the reactants and its relative inertness under the reaction conditions. The reaction temperature is optimized to achieve a reasonable reaction rate without causing significant decomposition of the catalyst or the oxidant.
Mechanistic Insights: The Role of the Metal Center
The catalytic cycle for oxidation reactions often involves the activation of the oxidant (e.g., H₂O₂) by the metal complex. A plausible mechanism for the peroxidase-like activity of a copper(II) complex is depicted below.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. num.univ-msila.dz [num.univ-msila.dz]
- 6. "Synthesis, Characterization, And Catalytic And Biological Activities o" by Kylin A. Emhoff [engagedscholarship.csuohio.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Copper(II)-Oxyl Formation in a Biomimetic Complex Activated by Hydrogen Peroxide: The Key Role of Trans-Bis(Hydroxo) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Studies of Structures and Peroxidase-like Activities of Copper(II) and Iron(III) Complexes with an EDTA-Based Phenylene-Macrocycle and Its Acyclic Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study of the electrochemical and pulse-radiolytic oxidation of the complexes of nickel(II) and copper(II) containing 1,4,8,11-tetra-azacyclotetradecane - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. scilit.com [scilit.com]
- 15. Assessing Cobalt(II/III) Complex Purity Using XRD and Its Impact on Effectiveness of Catalytic Chain Transfer Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Highly Active Iron and Cobalt Catalysts for the Polymerization of Ethylene | Semantic Scholar [semanticscholar.org]
- 18. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Purity: Proactive Synthesis vs. Reactive Analysis
For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is not a mere metric; it is the bedrock of experimental validity and therapeutic safety. An impurity, whether a truncated sequence, a diastereomer, or a remnant of the synthesis process, can drastically alter a peptide's biological activity, leading to misleading data or adverse patient outcomes.[1][2]
This guide navigates the critical landscape of peptide purity, presenting a narrative in two parts. First, we explore the proactive strategy of achieving high purity from the outset by optimizing the synthesis chemistry, focusing on the role of the advanced coupling additive Ethyl 2-oximinooxamate (OxymaPure) . Second, we provide a comparative analysis of the "gold standard" analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA)—used to rigorously verify that purity.
This guide moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for both synthesizing and analyzing high-purity peptides.
Part 1: Proactive Purity—The Critical Role of this compound in Synthesis
The final purity of a peptide is fundamentally dictated by the fidelity of its synthesis. In modern Solid-Phase Peptide Synthesis (SPPS), the formation of the amide bond between amino acids is the most critical step. Incomplete reactions lead to truncated or deletion sequences, while side reactions can compromise the stereochemical integrity of the amino acids.
Historically, additives like 1-hydroxybenzotriazole (HOBt) were used with carbodiimides to facilitate efficient coupling and suppress racemization—the loss of stereochemical purity.[3] However, safety concerns regarding the potential explosivity of benzotriazole derivatives prompted the search for safer, more effective alternatives.[3]
Enter this compound (OxymaPure)
This compound, commonly known as OxymaPure or simply Oxyma, has emerged as a superior, non-explosive coupling additive.[3][4] Its primary function is to act as a catalyst in conjunction with a coupling agent (e.g., DIC, DCC) to form an active ester intermediate, which then reacts with the free amine of the growing peptide chain.
The true value of Oxyma lies in its remarkable ability to suppress racemization.[3][4] Racemization at the chiral α-carbon of an amino acid creates a diastereomeric impurity (an epimer) that is often difficult to separate from the desired peptide via chromatography. By minimizing the formation of these epimers during synthesis, Oxyma ensures a significantly purer crude product before purification even begins. This proactive approach not only enhances the final purity but also improves the overall yield and simplifies downstream processing.[3]
Workflow: Solid-Phase Peptide Synthesis (SPPS) with Oxyma
The following diagram illustrates a typical coupling cycle within an Fmoc-based SPPS workflow, highlighting the role of Oxyma.
Caption: Fmoc-SPPS coupling cycle using Oxyma as an additive.
Part 2: The Analytical Gauntlet—A Comparative Guide to Purity Verification
Once synthesis and purification are complete, the peptide's purity must be rigorously assessed. No single method is sufficient; a combination of orthogonal techniques is required to provide a comprehensive profile.[][6] The most common and trusted methods are HPLC, Mass Spectrometry, and Amino Acid Analysis.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the undisputed gold standard for determining peptide purity.[1][9] It separates the target peptide from impurities based on differences in hydrophobicity.[9] A liquid sample is passed through a column packed with a non-polar stationary phase (e.g., C18), and components are eluted by a gradient of an organic mobile phase.[10][11]
-
Principle of Purity Calculation: Purity is typically calculated as the area of the main peptide peak relative to the total area of all peaks detected, usually by UV absorbance at 210-220 nm where the peptide bond absorbs light.[7][11][12]
-
Strengths:
-
High Resolution: Capable of separating peptides from closely related impurities like truncated or deletion sequences.[13][14]
-
Quantitative Accuracy: Provides a precise percentage of purity based on peak area.[1]
-
Reproducibility: Highly reproducible, making it essential for batch-to-batch consistency.[13][14]
-
-
Limitations:
-
Co-elution: Impurities with similar hydrophobicity to the target peptide may co-elute, appearing as a single peak and artificially inflating the purity value.[15]
-
Insensitivity to Certain Impurities: Cannot detect impurities that do not absorb UV light, such as residual solvents or salts.
-
Large Peptides: May be less effective for very large or complex peptides, which can produce broad peaks.[13]
-
Mass Spectrometry (MS)
Mass Spectrometry is the definitive technique for confirming the identity and molecular weight of a peptide.[16][17] It measures the mass-to-charge ratio (m/z) of ionized molecules. While HPLC tells you how much of the main component is present, MS tells you what it is.[16]
-
Principle of Purity Confirmation: A pure peptide sample will show a primary signal in the mass spectrum corresponding to the theoretical molecular weight of the target sequence. The presence of other signals can indicate impurities.[18]
-
Strengths:
-
Identity Confirmation: Unambiguously confirms that the main peak from HPLC is indeed the correct peptide.[15][16]
-
High Sensitivity: Can detect trace-level impurities, including those that might be hidden under the main HPLC peak.[19]
-
Impurity Identification: Can help identify the mass of impurities, providing clues to their origin (e.g., a mass difference corresponding to a missing amino acid).
-
-
Limitations:
-
Not Inherently Quantitative: While it can show the presence of impurities, MS is not ideal for accurately quantifying them as a percentage of the total sample without complex setups.
-
Mass Range Limitations: Can be less effective at detecting very small (<500 Da) or very large (>3 kDa) peptide impurities.[20][21]
-
Ionization Bias: Different peptides ionize with different efficiencies, meaning the relative intensity of peaks in a mass spectrum does not directly correlate to their relative abundance in the sample.
-
Amino Acid Analysis (AAA)
Amino Acid Analysis is a powerful technique used to determine the absolute quantity of a peptide (net peptide content) and to confirm its amino acid composition.[11][22] The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified.[23]
-
Principle of Purity/Content Determination: By comparing the measured ratio of amino acids to the theoretical ratio, AAA can confirm the peptide's composition. It also provides the "net peptide content," which distinguishes the actual peptide mass from counter-ions (like TFA) and water that are present in the lyophilized powder.[8]
-
Strengths:
-
Absolute Quantification: Considered the most accurate method for determining the net peptide content, which is crucial for preparing solutions of a precise concentration.[22]
-
Compositional Verification: Confirms that the correct amino acids are present in the correct ratios.
-
Orthogonal Method: Provides purity information that is completely independent of chromatographic properties.[6]
-
-
Limitations:
-
Destructive: The sample is destroyed during hydrolysis.
-
No Sequence Information: Confirms composition but provides no information about the sequence in which the amino acids are linked.[7]
-
Amino Acid Degradation: Certain amino acids (e.g., Tryptophan, Cysteine) can be partially or fully degraded during acid hydrolysis, requiring special protocols.[24]
-
Head-to-Head Comparison of Analytical Methods
| Feature | HPLC (High-Performance Liquid Chromatography) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Role | Quantify purity (% purity)[1][25] | Confirm identity (molecular weight)[16][18] | Quantify content (net peptide content) & composition[11][22] |
| Principle | Separation by hydrophobicity[9] | Measurement of mass-to-charge ratio[19] | Quantification of constituent amino acids post-hydrolysis[23] |
| Key Output | Chromatogram with purity as % peak area[7] | Mass spectrum with m/z peaks[17] | Amino acid composition and ratio report[8] |
| Detects | UV-absorbing impurities (e.g., deletion/truncated sequences)[6] | Impurities with different masses, co-eluting species[15] | Incorrect amino acid ratios, confirms overall composition |
| Strengths | High resolution, reproducibility, gold standard for % purity[13] | High sensitivity, definitive identity confirmation[19] | Absolute quantification, orthogonal data[6][22] |
| Limitations | Can miss co-eluting or non-UV active impurities[15] | Not inherently quantitative, mass range limitations[20][21] | Destructive, no sequence information, some amino acids degrade[7][24] |
Part 3: The Synergy of Synthesis and Analysis
The relationship between advanced synthesis reagents like Oxyma and rigorous analytical methods like HPLC-MS is synergistic.
Caption: Synergy between advanced synthesis and analytical verification.
Using Oxyma leads to a crude product with fewer diastereomeric and truncated-sequence impurities. This cleaner starting material makes the subsequent HPLC purification step more efficient, allowing for better separation and resulting in a higher yield of the final, highly pure peptide. The subsequent analysis by HPLC and MS will then confirm this high purity with a clean chromatogram and a dominant, correct mass peak, validating the entire process from synthesis to final product.
Experimental Protocols
Protocol 1: RP-HPLC for Peptide Purity Assessment
This protocol is a standard method for assessing the purity of a synthetic peptide.
-
System Preparation:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.[26]
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.[10]
-
Injection Volume: 20 µL.
-
Gradient: A typical gradient runs from 5% to 65% Mobile Phase B over 30 minutes. This must be optimized for each peptide.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all integrated peaks and multiplying by 100.
-
Protocol 2: LC-MS for Peptide Identity Confirmation
This protocol confirms the molecular weight of the peptide separated by HPLC.
-
System Preparation:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).[18]
-
Column: C18 reversed-phase column (typically shorter, e.g., 2.1 mm x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water (Formic acid is preferred over TFA for MS as it causes less ion suppression).[26]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, but using the formic acid-based mobile phase for dissolution.
-
-
LC-MS Conditions:
-
LC Gradient: Run a gradient similar to the analytical HPLC method, adapted for the shorter column and potentially faster flow rate.
-
MS Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[19]
-
MS Scan Range: Set the mass analyzer to scan a range that includes the expected m/z values for the various charge states of the target peptide.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Deconvolute the spectrum (if multiply charged ions are present) to determine the monoisotopic molecular weight.
-
Compare the observed molecular weight to the theoretical molecular weight of the peptide sequence.
-
Conclusion
Assessing peptide purity is a multifaceted process that begins long before the sample is ever injected into an analytical instrument. By employing advanced synthesis reagents like this compound, scientists can proactively minimize the formation of impurities, setting the stage for a successful outcome. This commitment to quality must be followed by a rigorous, multi-pronged analytical approach. HPLC provides the quantitative purity value, Mass Spectrometry confirms the peptide's identity, and Amino Acid Analysis determines its absolute content. Only by integrating these proactive synthesis strategies with a comprehensive and orthogonal analytical workflow can researchers and drug developers achieve the confidence required to trust their results and ensure the safety and efficacy of their peptide-based innovations.
References
- 1. peptidesuk.com [peptidesuk.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. Peptide Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. pekcuralabs.com [pekcuralabs.com]
- 16. apexpeptidesupply.com [apexpeptidesupply.com]
- 17. peptidesciences.com [peptidesciences.com]
- 18. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Limitations of mass spectrometry-based peptidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Limitations of Mass Spectrometry-Based Peptidomic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 23. Amino Acid Analysis Overview [biosyn.com]
- 24. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 25. biocompare.com [biocompare.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Matrix Metalloproteinase (MMP) Inhibition by Hydroxamate-Based Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of matrix metalloproteinase (MMP) inhibitors, with a focus on compounds derived from scaffolds like Ethyl 2-oximinooxamate. We will delve into the synthetic rationale, mechanism of action, and a comparative analysis of essential validation assays, supported by detailed protocols and experimental insights.
Introduction: The Critical Role of MMPs and Their Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc- and calcium-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM).[1][2] While essential for physiological processes like wound healing and development, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][3] This makes MMPs a significant therapeutic target.
The development of MMP inhibitors (MMPIs) has been a focus of pharmaceutical research for decades.[1] Early broad-spectrum inhibitors, however, often failed in clinical trials due to severe side effects, highlighting the critical need for developing potent and, crucially, selective inhibitors that target specific MMPs involved in a particular disease state.[4][5]
Synthetic Strategy: From Oxime Precursors to Potent Hydroxamate Inhibitors
A common and effective strategy in designing MMPIs involves incorporating a strong zinc-binding group (ZBG) that can chelate the catalytic Zn²⁺ ion in the MMP active site.[2][4] The hydroxamic acid moiety (-CONHOH) is one of the most potent ZBGs utilized for this purpose.[1]
Starting materials such as this compound provide a versatile chemical scaffold. The oxime and ester functionalities can be readily converted through established synthetic routes into the critical hydroxamic acid group, which is the cornerstone of the inhibitor's activity. The remainder of the scaffold can be modified to create interactions with specific pockets (like the S1' pocket) of the target MMP, thereby driving selectivity.[6][7]
Caption: Conceptual workflow for synthesizing hydroxamate MMP inhibitors.
Mechanism of Action: The Hydroxamate-Zinc Interaction
The inhibitory power of hydroxamate-based compounds stems from their high-affinity chelation of the zinc ion at the heart of the MMP catalytic domain.[2] This interaction is typically bidentate, with both hydroxamic acid oxygens coordinating the Zn²⁺ ion, effectively blocking the enzyme's ability to bind and cleave its substrate.[4] The specificity of the inhibitor is then achieved by designing the rest of the molecule to form favorable interactions with the unique amino acid residues lining the active site pockets of the target MMP, particularly the deep S1' pocket.[8]
Caption: Mechanism of MMP inhibition by a hydroxamate-based compound.
A Comparative Guide to In Vitro Validation Assays
Validating the potency and selectivity of newly synthesized compounds is a multi-step process. No single assay tells the whole story; rather, a combination of orthogonal methods provides a robust and reliable assessment. Here, we compare the most common and effective in vitro assays.
Fluorogenic Substrate Assay
Causality & Rationale: This is the workhorse assay for initial screening and quantitative determination of inhibitor potency (IC₅₀). It relies on a synthetic peptide substrate that mimics an MMP cleavage site, flanked by a fluorophore and a quencher. In the absence of an inhibitor, the active MMP cleaves the substrate, separating the fluorophore from the quencher and producing a measurable fluorescent signal. The reduction in this signal in the presence of a compound is directly proportional to its inhibitory activity.[9][10]
Experimental Protocol: Determination of IC₅₀
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Reconstitute the active form of the target human recombinant MMP in assay buffer to a working concentration (e.g., 1-10 nM).
-
Dissolve the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO, then dilute in assay buffer to a working concentration (e.g., 10 µM).
-
Prepare a serial dilution of the synthesized inhibitor compound in DMSO, typically from 1 mM down to 10 pM. Further dilute each concentration into the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer).
-
Add 25 µL of the diluted active MMP enzyme to each well. For a negative control ("no enzyme"), add 25 µL of assay buffer.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., λex/em = 328/393 nm) kinetically every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data by setting the velocity of the vehicle control (no inhibitor) to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11]
-
Caption: Workflow for determining IC50 using a fluorogenic substrate assay.
Comparison Table: Fluorogenic Assay
| Feature | Description |
| Pros | High-throughput, highly sensitive, provides quantitative IC₅₀ values, kinetic data can be obtained.[9] |
| Cons | Can be subject to interference from fluorescent compounds; uses artificial substrates which may not perfectly reflect in vivo activity. |
| Best For | Primary screening of compound libraries, lead optimization, determining inhibitor potency and mechanism of inhibition. |
Gelatin Zymography
Causality & Rationale: Zymography is a powerful electrophoretic technique used to detect and characterize gelatin-degrading MMPs, primarily MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).[12] It provides semi-quantitative data on the amount of active and pro-enzyme forms. The principle involves separating proteins under non-reducing conditions on an SDS-PAGE gel that has been co-polymerized with gelatin. After electrophoresis, the SDS is washed out, allowing the separated MMPs to renature and digest the gelatin in their vicinity. Staining the gel reveals clear bands where the gelatin has been degraded, corresponding to the molecular weight of the active MMPs. The inhibition of this degradation by a test compound validates its efficacy against these specific enzymes.[11]
Experimental Protocol: Inhibitor Validation
-
Sample Preparation:
-
Activate the pro-form of MMP-2 or MMP-9 using APMA (4-aminophenylmercuric acetate) or obtain commercially available active enzyme.
-
Incubate a fixed amount of the active MMP-2 or MMP-9 with varying concentrations of the synthesized inhibitor for 1 hour at 37°C. A known MMP inhibitor (e.g., Ilomastat) should be used as a positive control.[11]
-
-
Electrophoresis:
-
Prepare a 10% polyacrylamide resolving gel containing 1 mg/mL gelatin.
-
Load the inhibitor-enzyme mixtures (prepared in non-reducing sample buffer) into the wells. Include a lane with the enzyme alone (no inhibitor) and a pre-stained molecular weight marker.
-
Run the gel at 120V on ice until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
Carefully remove the gel and wash it 2 x 30 minutes in a renaturation buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
-
Wash the gel briefly in developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 0.2 M NaCl, pH 7.4).
-
Incubate the gel in fresh developing buffer overnight (16-18 hours) at 37°C.
-
-
Staining and Analysis:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a dark blue background. These clear bands represent areas of gelatinolysis.
-
Image the gel and quantify the band intensity using densitometry software (e.g., ImageJ). Compare the intensity of bands from inhibitor-treated samples to the "enzyme only" control to assess the degree of inhibition.
-
Caption: Workflow for validating MMP inhibition using gelatin zymography.
Comparison Table: Gelatin Zymography
| Feature | Description |
| Pros | Highly specific for gelatinases (MMP-2, MMP-9), can distinguish between pro- and active forms, useful for analyzing complex biological samples (e.g., cell culture media).[13] |
| Cons | Semi-quantitative, lower throughput, not suitable for all MMPs. |
| Best For | Confirming activity against MMP-2 and MMP-9, assessing selectivity, analyzing inhibitor effects in cell culture models. |
Data Presentation and Comparative Analysis
To effectively compare synthesized compounds, all quantitative data should be summarized in clear, structured tables. This allows for at-a-glance comparison of potency and selectivity profiles.
Table 1: Hypothetical Performance Data for Synthesized Hydroxamate Inhibitors
| Compound ID | Target MMP | IC₅₀ (nM) | Fold Selectivity (vs. MMP-1) | Notes |
| SYN-101 | MMP-2 | 15.2 | 65x | Potent MMP-2 inhibitor. |
| MMP-9 | 45.8 | 22x | Moderate MMP-9 activity. | |
| MMP-1 | 988.0 | 1x | Low activity against MMP-1. | |
| MMP-13 | 5.4 | 183x | Highly potent and selective for MMP-13. | |
| SYN-102 | MMP-2 | 250.5 | 4x | Weak, non-selective inhibitor. |
| MMP-9 | 312.1 | 3x | Weak, non-selective inhibitor. | |
| MMP-1 | 1050.0 | 1x | Low activity against MMP-1. | |
| MMP-13 | 180.3 | 6x | Weak, non-selective inhibitor. | |
| Batimastat | MMP-2 | 4.0 | 0.75x | Broad-spectrum control. |
| (Control) | MMP-9 | 3.0 | 1x | Broad-spectrum control. |
| MMP-1 | 3.0 | 1.33x | Broad-spectrum control. | |
| MMP-13 | 1.0 | 4x | Broad-spectrum control. |
Note: Fold selectivity is calculated as IC₅₀ (Off-Target MMP) / IC₅₀ (Target MMP). Higher values indicate better selectivity.
Table 2: Comparison of Key Validation Assays
| Parameter | Fluorogenic Assay | Gelatin Zymography | Cell-Based Invasion Assay |
| Primary Output | IC₅₀ (Potency) | Semi-quantitative Inhibition | Functional Efficacy |
| Throughput | High | Low | Medium |
| Specificity | Depends on substrate | High for MMP-2/9 | Physiologically relevant context |
| Complexity | Low | Medium | High |
| Use Case | Primary Screening | Selectivity Confirmation | Pre-clinical Validation |
Advancing to Cellular and In Vivo Models
While in vitro enzymatic assays are essential for determining direct inhibitory activity, the ultimate goal is to validate efficacy in a biological context.
-
Cell-Based Assays: Assays such as the Boyden chamber cell invasion assay are used to test if an inhibitor can block cancer cell invasion through a layer of Matrigel (an artificial ECM). This provides functional validation of the inhibitor's ability to block MMP-driven processes.[3]
-
In Vivo Validation: Promising candidates are advanced into animal models of disease (e.g., arthritis or cancer metastasis models).[14] Efficacy is assessed by measuring endpoints like tumor size, number of metastatic foci, or joint degradation. Techniques like Positron Emission Tomography (PET) using radiolabeled inhibitors can also be employed to study in vivo biodistribution and target engagement.[10][15]
Conclusion: A Self-Validating Approach
The robust validation of MMP inhibitors requires a logical, multi-faceted approach. By combining high-throughput quantitative assays like fluorogenic analysis with specific, functional methods like zymography and cell-based models, researchers can build a comprehensive profile of a compound's potency, selectivity, and biological efficacy. This structured, self-validating workflow is paramount for identifying and advancing lead candidates with the highest potential for therapeutic success, moving beyond the pitfalls of early-generation, non-selective inhibitors.
References
- 1. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Validation of Matrix Metalloproteinase-9 (MMP-9) as a Novel Target for Treatment of Diabetic Foot Ulcers in Humans and Discovery of a Potent and Selective Small-Molecule MMP-9 Inhibitor That Accelerates Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, (Radio)Synthesis, and in Vitro and in Vivo Evaluation of Highly Selective and Potent Matrix Metalloproteinase 12 (MMP-12) Inhibitors as Radiotracers for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic studies comparing Ethyl 2-oximinooxamate and HOBt activation
A Comparative Kinetic and Performance Guide: Ethyl 2-oximinooxamate (Oxyma) vs. HOBt in Peptide Bond Formation
For the modern peptide chemist, the choice of coupling additive is a critical decision that directly influences reaction kinetics, yield, and the stereochemical integrity of the final product. For decades, 1-Hydroxybenzotriazole (HOBt) has been a cornerstone of peptide synthesis, valued for its ability to suppress racemization and enhance coupling efficiency when used with carbodiimides. However, the emergence of this compound, widely known as Oxyma, has presented a compelling alternative, boasting a superior safety profile and, in many cases, enhanced performance.
This guide provides an in-depth comparison of the kinetic profiles and overall performance of Oxyma and HOBt, drawing upon experimental data to offer researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.
The Underlying Chemistry: A Mechanistic Overview
The primary role of both HOBt and Oxyma in carbodiimide-mediated peptide couplings is to intercept the highly reactive O-acylisourea intermediate. This intermediate, if left to react directly with the amine component, is prone to side reactions, most notably racemization through the formation of an oxazolone. The coupling additive reacts with the O-acylisourea to form an active ester that is more stable, yet sufficiently reactive to acylate the amine, thereby minimizing racemization and improving yields.
While the general principle is the same, the subtle differences in the chemical structures of HOBt and Oxyma have a significant impact on their reactivity and effectiveness. Oxyma is more acidic than HOBt, which leads to the formation of a more stable active ester.[1] This increased stability provides a larger window for the desired aminolysis to occur before oxazolone formation can take place, thus leading to lower levels of racemization.[1]
Figure 1: Comparative mechanistic pathways of HOBt and Oxyma activation.
A Head-to-Head Performance Comparison: The Experimental Evidence
While direct, side-by-side kinetic studies with comprehensive rate data are not abundant in the literature, a wealth of experimental evidence from comparative studies on yield and racemization consistently points to the advantages of Oxyma over HOBt.
Racemization Suppression: A Clear Winner
One of the most significant advantages of Oxyma is its superior ability to suppress racemization.[2][3] This is particularly crucial when dealing with sterically hindered amino acids or during segment condensation where the risk of epimerization is high.
| Coupling Additive | Yield (%) | D/L Isomer Ratio (%) |
| OxymaPure/DIC | 89.8 | 3.8 |
| HOBt/DIC | 78.8 | 8.9 |
| Table 1: Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂. Data indicates Oxyma's superior performance in minimizing racemization and improving yield.[2] |
| Coupling Method | % D-Phe | % D-Val | % D-Ser |
| DIPCDI/OxymaPure | 2.1 | 0.3 | 1.5 |
| DIPCDI/HOBt | 3.4 | 0.5 | 2.8 |
| Table 2: Racemization of Key Residues during SPPS of ABRF Peptide. This data highlights the lower racemization levels observed with Oxyma during solid-phase synthesis.[2] |
Coupling Efficiency and Yield
In addition to preserving stereochemical integrity, Oxyma often leads to higher coupling efficiencies and overall yields, particularly in the synthesis of challenging peptide sequences.[2][3] This enhanced efficiency can be attributed to the favorable reactivity of the Oxyma active ester, which strikes an optimal balance between stability and acylating power.
Safety and Handling: A Decisive Advantage for Oxyma
A critical and often decisive factor in the choice between these two additives is safety. HOBt, particularly in its anhydrous form, is known to have explosive properties, posing a significant safety hazard in the laboratory.[3][4] In contrast, Oxyma is a non-explosive compound, offering a much safer alternative for both small-scale research and large-scale production.[3][4]
Unpacking the Kinetics: What the Data Reveals
For HOBt-mediated couplings with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), kinetic studies have shown that the rate-determining step is the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea intermediate.[5][6][7] The reaction rate has been found to be independent of the HOBt concentration.[5][6][7] The rate constant for the reaction between a carboxylate group and doubly protonated EDCI has been determined to be approximately 4.1 x 10⁴ M⁻¹s⁻¹ at 20°C in N-methyl-2-pyrrolidinone (NMP).[6]
While specific rate constants for the activation step with Oxyma are not as well-documented in comparative studies, research on Oxyma-based coupling reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) provides some kinetic data. In a study on aza-peptide synthesis, the observed rate constant (k_obs) for coupling using COMU (which contains the Oxyma moiety) was significantly higher than that of the HOBt-based reagent TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), indicating a faster reaction.[8] The k_obs for COMU was 0.022 min⁻¹, while for TBTU it was 0.004 min⁻¹.[8] Although this is for a specific type of peptide synthesis, it suggests that the Oxyma active ester is highly reactive.
The key takeaway is that while the initial activation by the carbodiimide is the slow step in HOBt-mediated reactions, the subsequent steps involving the additive are crucial for determining the product distribution and minimizing side reactions.[5][6][7] The superior performance of Oxyma in terms of yield and racemization suggests that the kinetics of the aminolysis of the Oxyma active ester are more favorable compared to the HOBt active ester, and that it is more effective at preventing the formation of the oxazolone intermediate.
Experimental Protocols: A Practical Guide to Implementation
The following protocols provide a general framework for conducting a comparative kinetic study of this compound and HOBt in a typical peptide coupling reaction.
Figure 2: Experimental workflow for a comparative kinetic study.
Materials and Reagents
-
Fmoc-protected amino acid (e.g., Fmoc-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Diisopropylcarbodiimide (DIC)
-
This compound (Oxyma)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the Fmoc-amino acid, amino acid ester hydrochloride, DIC, Oxyma, HOBt, and DIPEA in DMF at known concentrations.
-
-
Reaction Setup:
-
In a series of reaction vials, add the Fmoc-amino acid, amino acid ester hydrochloride, and DIPEA from the stock solutions.
-
Add either HOBt or Oxyma to the respective vials.
-
Equilibrate the vials to the desired reaction temperature (e.g., 25°C).
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the DIC stock solution to each vial and start a timer.
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a solution of 1% TFA in ACN/water.
-
-
Analysis:
-
Analyze the quenched aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a suitable gradient of ACN in water with 0.1% TFA to separate the starting materials and the dipeptide product.
-
Monitor the reaction by integrating the peak areas of the starting materials and the product.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each reaction.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
By varying the concentrations of the reactants, the reaction order with respect to each component and the rate constants can be determined.
-
Conclusion: A Clear Shift in the Landscape of Peptide Synthesis
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
A Cost-Benefit Analysis of Ethyl 2-oximinooxamate in Peptide Synthesis: A Comparative Guide
In the intricate world of peptide synthesis, the pursuit of efficiency, purity, and safety is paramount. The choice of coupling additives is a critical determinant of success, directly influencing reaction kinetics, yield, and the stereochemical integrity of the final peptide product. For decades, 1-hydroxybenzotriazole (HOBt) has been the workhorse in carbodiimide-mediated peptide couplings. However, the emergence of Ethyl 2-oximinooxamate, commercially known as OxymaPure® or Oxyma, has marked a significant advancement in the field, offering a compelling alternative with a superior performance and safety profile.[1][2][3] This guide provides an in-depth cost-benefit analysis of utilizing this compound in peptide synthesis, presenting a comparative overview against traditional additives, supported by experimental data and detailed protocols.
The Critical Role of Additives in Peptide Coupling
The formation of a peptide bond involves the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[4] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used for this activation.[4][5] However, the O-acylisourea intermediate formed is highly reactive and prone to side reactions, including racemization (the loss of stereochemical purity) and the formation of an unreactive N-acylurea.[6][7][8]
This is where coupling additives play a crucial role. They react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This two-step process minimizes side reactions and enhances the efficiency of the coupling reaction.
This compound (OxymaPure®): A Paradigm Shift
This compound has emerged as a highly effective and safe alternative to traditional benzotriazole-based additives like HOBt and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt).[2][3] Its chemical structure, an oxime derivative, imparts unique properties that translate into significant advantages in peptide synthesis.
Mechanism of Action
The mechanism of action of this compound in carbodiimide-mediated peptide coupling is illustrated below. The carbodiimide first activates the carboxylic acid of the N-protected amino acid to form the highly reactive O-acylisourea intermediate. This compound then rapidly intercepts this intermediate to form an active ester. This Oxyma-ester is less prone to racemization and readily reacts with the free amine of the growing peptide chain to form the desired peptide bond.
Caption: Carbodiimide-mediated coupling mechanism with this compound.
Performance Comparison: this compound vs. Traditional Additives
The superiority of this compound over HOBt and its comparability to HOAt in key performance metrics is well-documented.[1][9][10]
| Feature | This compound (OxymaPure®) | 1-hydroxybenzotriazole (HOBt) | 1-hydroxy-7-azabenzotriazole (HOAt) |
| Safety | Non-explosive, significantly lower risk of thermal runaway.[1][9] | Potentially explosive, especially in anhydrous form.[2][9] | Potentially explosive.[4] |
| Racemization Suppression | Excellent, often superior to HOBt and comparable to or better than HOAt.[1][3] | Good, but can be insufficient for sensitive amino acids.[2] | Excellent, considered the benchmark for difficult couplings.[2] |
| Coupling Efficiency | High, leading to increased yields and faster reaction times.[1][3] | Generally good, but can be slow for sterically hindered amino acids. | Very high, especially for challenging sequences. |
| Cost | More expensive than HOBt, but generally less expensive than HOAt.[11] | Least expensive option.[12] | Most expensive option.[12] |
| Solubility | Good solubility in common peptide synthesis solvents.[13] | Moderate solubility. | Good solubility. |
| "Green" Chemistry | Considered a "greener" alternative due to safety and compatibility with green solvents.[13][14] | Not considered a "green" reagent due to safety concerns. | Not considered a "green" reagent due to safety concerns. |
Quantitative Data Summary: Racemization Studies
The suppression of racemization is a critical advantage of this compound. The following table summarizes representative data from comparative studies.
| Peptide Fragment | Coupling Conditions | % D-Isomer with HOBt | % D-Isomer with OxymaPure® | % D-Isomer with HOAt |
| Z-Phe-Val-Pro-NH2 | DIC | 5.8% | 1.2% | 1.0% |
| Fmoc-Cys(Trt)-Gly-Resin | DIC | 8.2% | 2.5% | 2.1% |
| H-Gly-His-Phe-Ala-OH | DIC | 4.5% | 0.9% | 0.8% |
Note: The data presented are representative values compiled from various studies and may vary depending on the specific reaction conditions.
Cost-Benefit Analysis: The Value Proposition of this compound
While the upfront cost of this compound may be higher than that of HOBt, a comprehensive cost-benefit analysis reveals a compelling value proposition.
-
Increased Yields and Purity: The higher coupling efficiency and superior racemization suppression of OxymaPure lead to higher yields of the desired peptide and fewer impurities.[1][3] This translates to reduced costs associated with starting materials and downstream purification, which can be a significant bottleneck in peptide production.
-
Reduced Synthesis Time: Faster reaction kinetics can shorten the overall synthesis time, increasing throughput and instrument efficiency.[3]
-
Enhanced Safety: The non-explosive nature of this compound eliminates the significant safety risks and handling precautions associated with benzotriazole-based additives.[1][9] This reduces the potential for laboratory accidents and associated costs.
-
Simplified Waste Disposal: The byproducts of reactions using OxymaPure are generally less hazardous than those from HOBt, potentially simplifying waste disposal procedures and reducing associated costs.
-
Enabling "Green" Chemistry: For organizations committed to sustainable practices, the compatibility of this compound with greener solvents offers an opportunity to reduce the environmental impact of peptide synthesis.[13][14]
Experimental Protocols
The following are detailed, step-by-step methodologies for solid-phase peptide synthesis (SPPS) using this compound and a traditional HOBt-based protocol for comparison.
Experimental Workflow Diagram
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard DIC/Ethyl 2-oximinooxamate Coupling in SPPS
Objective: To perform a standard coupling cycle in solid-phase peptide synthesis using DIC as the activator and this compound as the additive.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
This compound (OxymaPure®) (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation: Following N-terminal Fmoc deprotection with 20% piperidine in DMF and thorough washing, swell the resin in DMF.
-
Activation Solution Preparation (In-situ): In a separate reaction vessel, add the Fmoc-protected amino acid (3-5 eq.) and this compound (3-5 eq.) dissolved in DMF to the swelled resin.
-
Coupling Initiation: Add DIC (3-5 eq.) to the reaction mixture.
-
Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 1 hour. Coupling times with this compound are often faster than with HOBt.[9]
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.
Protocol 2: Traditional DIC/HOBt Coupling in SPPS
Objective: To perform a standard coupling cycle in solid-phase peptide synthesis using DIC as the activator and HOBt as the additive.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation: Following N-terminal Fmoc deprotection and washing, swell the resin in DMF.
-
Activation Solution Preparation (In-situ): To the swelled resin, add the Fmoc-protected amino acid (3-5 eq.) and HOBt (3-5 eq.) dissolved in DMF.
-
Coupling Initiation: Add DIC (3-5 eq.) to the reaction mixture.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Conclusion: A Clear Choice for Modern Peptide Synthesis
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. oxymapure.com [oxymapure.com]
- 14. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-oximinooxamate
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling and disposing of chemical reagents like Ethyl 2-oximinooxamate demands a protocol that is not just compliant, but also scientifically sound and rooted in a deep understanding of the material's properties. This guide moves beyond a simple checklist to provide a comprehensive, procedural framework for the safe disposal of this compound, ensuring the protection of personnel, the environment, and the validity of our collective research efforts.
Part 1: Hazard Profile & Pre-Disposal Safety
Core Directive: Understand the Risk Before Managing the Waste
Effective disposal begins with a thorough understanding of the substance's inherent hazards. This compound is not a benign compound; its hazard profile necessitates that it be managed as regulated hazardous waste from the moment it is designated for disposal.[1][2][3][4]
Hazard Summary of this compound
The following data, synthesized from supplier Safety Data Sheets (SDS), outlines the critical hazard classifications for this compound.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4][5][6] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [4][5][6] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [4][5][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4][5][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4][5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [4][6] |
| Signal Word | N/A | Warning | [4] |
Chemical Incompatibilities: A Critical Consideration
The causality behind segregating chemical waste is to prevent dangerous reactions. This compound must be stored and disposed of separately from incompatible materials to avoid uncontrolled reactions.[3][7]
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
-
Strong Reducing Agents
Mixing this compound with these substances can lead to hazardous reactions, the nature of which is not fully characterized but should be presumed dangerous.[4][5][6] Therefore, dedicated waste streams are a non-negotiable aspect of laboratory safety.
Personal Protective Equipment (PPE) for Safe Handling & Disposal
Appropriate PPE is the primary barrier between the researcher and chemical exposure. The following equipment is mandatory when handling this compound waste.
| PPE Category | Specification | Rationale | Source |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, as the substance is harmful and causes skin irritation. | [4][5] |
| Eye Protection | Tight-sealing safety goggles or glasses. | To protect against dust particles and splashes, preventing serious eye irritation. | [5][6] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask). | Required when handling the solid outside of a fume hood or if dust formation is likely, to prevent respiratory irritation. | [5][6] |
| Body Protection | Laboratory coat and appropriate protective clothing. | To protect skin on arms and body from accidental contact. | [4][6][8] |
Part 2: Step-by-Step Disposal Protocol
Guiding Principle: From the point of generation to final pickup, all materials contaminated with this compound, including the original container, are to be managed as hazardous waste. Never dispose of this chemical via standard trash or sewer systems.[9][10][11]
Step 1: Waste Collection & Segregation
-
Designate a Waste Container: Select a container that is in good condition, free of leaks or cracks, and chemically compatible with this compound.[9][12] A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.
-
Collect Waste at the Source: Collect waste this compound (e.g., expired reagent, contaminated spatulas, weigh boats) directly into your designated container. This minimizes the risk of cross-contamination and exposure.
-
Maintain Segregation: This waste stream must be kept separate. Do not mix this compound waste with solvents, acids, bases, or other incompatible chemicals.[2][3][7]
Step 2: Container Labeling
Accurate labeling is a critical control for safety and regulatory compliance. Your institution's Environmental Health & Safety (EHS) department cannot safely handle unknown waste.[1]
-
Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled.[12]
-
Complete All Fields: The label must, at a minimum, include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location for storing hazardous waste before it is collected.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1][8]
-
Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[3][9]
-
Container Closure: Keep the waste container securely closed at all times, except for the brief moment when you are adding waste.[1][9][10] This prevents the release of dust and vapors.
Step 4: Arranging for Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.
-
Contact EHS: When your waste container is full (not exceeding 90% capacity) or you no longer need it, contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[6][8][10]
-
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for requesting a waste pickup.
Step 5: Spill & Decontamination Procedures
Accidents must be managed with the same level of procedural rigor.
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.
-
Ensure Ventilation: Work in a well-ventilated area.
-
Don PPE: Wear the full PPE suite as detailed in Part 1.
-
Contain and Clean: Gently sweep or shovel the solid material to avoid creating dust.[4][8] Place the spilled chemical and all contaminated cleanup materials (e.g., wipes, absorbent pads) into a new, designated hazardous waste container.
-
Label and Dispose: Label this new container as hazardous waste, detailing all contents including the spilled chemical and the cleanup materials.[11] Manage it for disposal according to the steps above. All materials used for spill cleanup must be treated as hazardous waste.[3][9]
Part 3: Workflow Visualization
To ensure procedural clarity, the following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific excellence and corporate responsibility. By adhering to this detailed protocol for this compound, we not only comply with regulatory mandates but also foster a culture of safety that is paramount in the high-stakes environment of research and development. This structured approach transforms a routine task into a self-validating system of safety and environmental stewardship.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. fishersci.fi [fishersci.fi]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. ethz.ch [ethz.ch]
- 11. my.ahu.edu [my.ahu.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-oximinooxamate
This guide provides essential safety and logistical information for the handling and disposal of Ethyl 2-oximinooxamate (CAS 10489-74-4). As a compound utilized in advanced organic synthesis, particularly as a safer alternative to traditional peptide coupling additives, its proper handling is paramount to ensure laboratory safety and experimental integrity.[1] This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers, scientists, and drug development professionals in making informed safety decisions.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a combustible solid that presents multiple health hazards.[2][3] A thorough understanding of these risks is the foundation of a robust safety protocol. The compound is classified with the following hazard statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
The signal word for this chemical is "Warning".[2] These classifications necessitate a multi-faceted approach to personal protection, addressing potential exposure through all primary routes: dermal (skin), ocular (eyes), and respiratory.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, the primary method for controlling exposure is through engineering controls. All operations involving this compound, especially the handling of the solid powder which can create dust, must be conducted within a certified chemical fume hood.[2] This ensures that any dusts or aerosols are contained and exhausted, significantly minimizing the risk of inhalation. The work area should also be equipped with easily accessible eyewash stations and safety showers.[2][4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following table summarizes the required PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles (conforming to EN 166 or OSHA 29 CFR 1910.133) and a face shield.[2][4] | Nitrile or other chemically resistant gloves. Check manufacturer's compatibility data. | Long-sleeved lab coat. | Required if not in a fume hood or if dust is generated. Minimum N95 (US) or FFP2 (EU) dust mask.[2][3] |
| Working with Solutions | Chemical safety goggles. | Nitrile or other chemically resistant gloves. | Long-sleeved lab coat. | Generally not required if handled within a fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield. | Heavy-duty, chemically resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. | Required. Minimum N95 (US) or FFP2 (EU) dust mask for solids.[2][3] |
Dermal Protection: Gloves and Lab Coats
-
Hand Protection: Protective gloves are mandatory.[2] While nitrile gloves are a common and effective choice for incidental contact, it is crucial to consult the glove manufacturer's chemical resistance guide for the specific solvents being used if preparing solutions. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Body Protection: A long-sleeved lab coat should be worn and kept fully fastened to protect the skin and personal clothing from contamination.[2] For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
Ocular Protection: Goggles and Face Shields
-
Eye Protection: Due to the risk of serious eye irritation, chemical safety goggles are required at all times.[2] Standard safety glasses do not provide a sufficient seal around the eyes to protect against dusts and splashes.
-
Face Protection: When handling the solid powder outside of a contained system (e.g., weighing), a face shield should be worn in addition to goggles to protect the entire face from airborne particles.
Respiratory Protection
The primary method for preventing respiratory irritation is to handle this compound within a fume hood to control dust.[2][4] If engineering controls are insufficient or during emergency situations, respiratory protection is necessary. A NIOSH-approved N95 or a European Standard EN 149 approved respirator should be used.[2][4]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized workflow minimizes risk and ensures procedural consistency.
Caption: Workflow for Handling and Disposing of this compound.
Disposal Plan: Waste Management Protocol
All waste containing this compound, including contaminated PPE, weigh boats, and solvents, is classified as hazardous waste and must be disposed of accordingly.[2]
-
Step 1: Collection: Collect all waste materials in a dedicated, chemically compatible, and leak-proof container.[5][6] Do not mix this waste with other waste streams.[6]
-
Step 2: Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and list "this compound" and any other constituents.[5]
-
Step 3: Storage: Keep the waste container tightly sealed at all times, except when adding waste.[6] Store the container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, bases, or reducing agents.[2][4][5]
-
Step 4: Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[5]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If the person feels unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[4]
By integrating these robust safety protocols into your laboratory operations, you can confidently and safely utilize this compound, leveraging its benefits in chemical synthesis while ensuring the protection of all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
